N-[4-(dimethylamino)phenyl]-N'-phenylurea
描述
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Structure
3D Structure
属性
IUPAC Name |
1-[4-(dimethylamino)phenyl]-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-18(2)14-10-8-13(9-11-14)17-15(19)16-12-6-4-3-5-7-12/h3-11H,1-2H3,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFGVFOLRSHVKRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13143-07-2 | |
| Record name | N-(4-(DIMETHYLAMINO)PHENYL)-N'-PHENYLUREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
N-[4-(dimethylamino)phenyl]-N'-phenylurea: Mechanism of Action, Structural Activity, and Biochemical Profiling
Executive Summary & Pharmacophore Architecture
N-[4-(dimethylamino)phenyl]-N'-phenylurea (CAS 13143-07-2) is a highly specialized, privileged scaffold belonging to the diarylurea class [[1]]. While historically recognized for their utility in agricultural biotechnology, diarylureas have emerged as versatile biochemical tools capable of modulating both plant hormone pathways and mammalian kinase cascades.
The core architecture consists of a flexible urea bridge (-NH-CO-NH-) flanked by two aromatic rings. The critical modification in this specific compound is the para-substituted dimethylamino group (-N(CH3)2) . As a strong electron-donating group (EDG), the dimethylamino moiety significantly increases the electron density of the adjacent phenyl ring. This electronic shift enhances the nucleophilicity of the urea nitrogens, thereby strengthening hydrogen-bond interactions within target protein active sites, while the hydrophobic phenyl rings facilitate π−π stacking with aromatic residues (e.g., Tyrosine, Tryptophan).
Dual-Target Mechanism of Action
As an application scientist, I approach diarylureas not as single-target entities, but as conformationally adaptive pharmacophores. Their mechanism of action (MoA) bifurcates depending on the biological system:
Plant Systems: Cytokinin Oxidase/Dehydrogenase (CKX) Inhibition
In plant biology, N,N'-diphenylurea (DPU) derivatives were originally discovered for their ability to induce cell division, mimicking the action of adenine-derived cytokinins [[2]]. However, modern enzymatic profiling reveals that their primary MoA is not direct receptor agonism, but rather the competitive inhibition of Cytokinin Oxidase/Dehydrogenase (CKX) [[3]].
CKX is the enzyme responsible for the irreversible oxidative degradation of endogenous cytokinins. By occupying the orthosteric site of CKX, phenylurea derivatives prevent cytokinin cleavage. This artificial elevation of intracellular cytokinin pools drives robust organogenesis, delays senescence, and enhances the accumulation of secondary metabolites []. The dimethylamino substitution enhances binding affinity to CKX isoforms compared to unsubstituted DPU by exploiting solvent-exposed pockets near the active site [[4]].
Fig 1. Competitive inhibition of Cytokinin Oxidase (CKX) by the diarylurea derivative.
Mammalian Systems: Type II Kinase Inhibition
In human drug discovery, the diarylurea motif is the canonical pharmacophore for Type II kinase inhibitors (e.g., Sorafenib). These compounds bind to the inactive "DFG-out" conformation of kinases. The urea moiety forms critical bidentate hydrogen bonds with the catalytic glutamate and the backbone amide of the aspartate in the DFG motif. The 4-dimethylamino group serves as a solubilizing vector that extends into the solvent-exposed region, improving the compound's pharmacokinetic profile and target residence time.
Structure-Activity Relationship (SAR) Dynamics
To understand the causality behind experimental choices, we must analyze how structural modifications dictate biological efficacy. The table below summarizes the quantitative and qualitative SAR trends of the diarylurea class based on established literature [[3], ].
| Compound | Aromatic Substitution | Primary Target | Mechanism of Action | Biological Phenotype |
| N,N'-Diphenylurea (DPU) | None | CKX | Weak competitive inhibition | Mild cytokinin activity |
| N-[4-(dimethylamino)phenyl]-N'-phenylurea | 4-N(CH3)2 | CKX / Kinases | Enhanced H-bonding via electron donation | Modulated cell proliferation |
| Thidiazuron (TDZ) | 1,2,3-thiadiazol-5-yl | CKX | Irreversible enzymatic blockade | Potent defoliation / organogenesis |
| CPPU (Forchlorfenuron) | 2-Cl, 4-Pyridyl | CKX | High-affinity competitive binding | Increased biomass & metabolites |
Self-Validating Experimental Protocols
Trustworthiness in biochemical profiling requires self-validating systems. As a standard practice, I mandate the inclusion of Z'-factor calculations in all high-throughput workflows to ensure assay robustness. Below are the detailed methodologies for validating the MoA of N-[4-(dimethylamino)phenyl]-N'-phenylurea.
Protocol A: In Vitro CKX Inhibition Kinetics
Rationale: CKX catalyzes the oxidation of cytokinins. We utilize 2,6-dichlorophenolindophenol (DCPIP) as an artificial electron acceptor. The enzymatic reduction of DCPIP is monitored spectrophotometrically, providing a direct readout of CKX activity.
Step-by-Step Methodology:
-
Compound Preparation: Dissolve N-[4-(dimethylamino)phenyl]-N'-phenylurea in anhydrous DMSO to create a 10 mM stock. Perform a 10-point, 3-fold serial dilution in McIlvaine buffer (pH 6.0). Critical: Final DMSO concentration must remain <1% to prevent enzyme denaturation.
-
Enzyme Pre-incubation: Combine 10 nM recombinant CKX enzyme with the compound dilutions in a 96-well UV-transparent plate. Incubate at 25°C for 15 minutes. Causality: Diarylureas often exhibit slow-binding kinetics; pre-incubation ensures equilibrium is reached.
-
Reaction Initiation: Add 100 µM Isopentenyladenine (iP) (substrate) and 50 µM DCPIP to all wells.
-
Signal Detection: Immediately monitor the absorbance decay at 600 nm over 10 minutes using a kinetic microplate reader.
-
System Validation (QC): Include a vehicle control (1% DMSO) and a positive control (10 µM Thidiazuron). Calculate the Z'-factor; the assay is valid only if Z' > 0.6.
-
Data Synthesis: Calculate initial velocities ( V0 ) from the linear portion of the decay curve. Plot V0 against log[Inhibitor] and fit to a 4-parameter logistic equation to determine the IC50 .
Protocol B: Type II Kinase Binding (TR-FRET Assay)
Rationale: To validate the compound's ability to stabilize the DFG-out conformation of mammalian kinases, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) displacement assay is employed.
Step-by-Step Methodology:
-
Reagent Assembly: Prepare a master mix containing 5 nM His-tagged Kinase (e.g., BRAF) and 2 nM Europium-labeled anti-His antibody in HEPES buffer (pH 7.4, 10 mM MgCl2, 0.01% Brij-35).
-
Compound Dispensing: Transfer 5 µL of the serially diluted diarylurea into a 384-well low-volume plate.
-
Target Engagement: Add 5 µL of the Kinase/Antibody master mix.
-
Tracer Addition: Add 5 µL of a fluorophore-labeled Type II kinase tracer (e.g., AlexaFluor-647 conjugated ligand).
-
Incubation: Seal the plate and incubate for 60 minutes at room temperature in the dark.
-
Detection: Read the plate on a TR-FRET compatible reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).
-
Analysis: Calculate the FRET ratio (665 nm / 615 nm). A decrease in the FRET ratio indicates that the test compound has successfully displaced the tracer from the DFG-out pocket.
Fig 2. Standardized high-throughput screening workflow for diarylurea target validation.
References
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NextSDS - N-(4-(DIMETHYLAMINO)PHENYL)-N'-PHENYLUREA - Chemical Substance Information. [Link][1]
-
The Royal Society - Cytokinin activity of some substituted ureas and thioureas.[Link][2]
-
PubMed (PMID: 32945834) - Diphenylurea-derived cytokinin oxidase/dehydrogenase inhibitors for biotechnology and agriculture.[Link][3]
-
PubMed (PMID: 27613615) - A Phenylurea Cytokinin, CPPU, Elevated Reducing Sugar and Correlated to Andrographolide Contents in Leaves of Andrographis Paniculata.[Link]
-
Maxapress - Recent advances in the chemical control of plant hormone responses.[Link][4]
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- 4. Recent advances in the chemical control of plant hormone responses [maxapress.com]
1-[4-(dimethylamino)phenyl]-3-phenylurea structural information
An In-Depth Technical Guide to 1-[4-(dimethylamino)phenyl]-3-phenylurea: Structure, Synthesis, and Biological Significance
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1-[4-(dimethylamino)phenyl]-3-phenylurea, a member of the versatile phenylurea class of compounds. Phenylureas are a cornerstone in medicinal chemistry and materials science, recognized for their wide-ranging biological activities and utility as synthetic intermediates.[1] This document delves into the structural information, physicochemical properties, and established synthetic methodologies for 1-[4-(dimethylamino)phenyl]-3-phenylurea. Furthermore, it explores the known and potential biological activities of this compound class, drawing on structure-activity relationships from related analogues. This guide is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into the study and application of this molecule.
Introduction to the Phenylurea Scaffold
The phenylurea motif is a privileged structure in drug discovery, characterized by a central urea functional group flanked by two phenyl rings. This arrangement provides a rigid backbone and serves as an excellent hydrogen bond donor and acceptor, facilitating interactions with biological targets such as protein kinases.[1][2] The pharmacological promiscuity of the phenylurea scaffold is evident in its presence in a variety of therapeutic agents, including anticancer drugs and herbicides.[2][3] The specific compound, 1-[4-(dimethylamino)phenyl]-3-phenylurea, incorporates a dimethylamino group, a common substituent used to modulate physicochemical properties such as solubility and basicity, which can significantly influence pharmacokinetic profiles.
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of 1-[4-(dimethylamino)phenyl]-3-phenylurea is fundamental to its application in research and development. These properties govern its behavior in biological systems and influence formulation strategies.
| Property | Value | Source |
| IUPAC Name | 1-[4-(dimethylamino)phenyl]-3-phenylurea | |
| Synonyms | N-[4-(dimethylamino)phenyl]-n'-phenylurea | [4] |
| CAS Number | Not readily available | |
| Molecular Formula | C₁₅H₁₇N₃O | [4] |
| Molecular Weight | 255.32 g/mol | [4] |
| Monoisotopic Mass | 255.13716 Da | [4] |
| Predicted XlogP | 3.1 | [4] |
| Hydrogen Bond Donors | 2 | [4] |
| Hydrogen Bond Acceptors | 2 | [4] |
| Rotatable Bond Count | 3 | [4][5] |
The predicted lipophilicity (XlogP of 3.1) suggests that the compound possesses moderate membrane permeability, a desirable trait for oral bioavailability. The presence of two hydrogen bond donors and two acceptors underscores the potential for strong interactions with biological macromolecules.[4]
Synthesis and Purification
The synthesis of 1,3-disubstituted ureas is a well-established transformation in organic chemistry. The most common and direct approach involves the nucleophilic addition of an amine to an isocyanate.
General Synthetic Protocol
The synthesis of 1-[4-(dimethylamino)phenyl]-3-phenylurea can be achieved by reacting N,N-dimethyl-p-phenylenediamine with phenyl isocyanate.[2][6]
Reaction Scheme:
Caption: General synthetic scheme for 1-[4-(dimethylamino)phenyl]-3-phenylurea.
Step-by-Step Methodology:
-
Dissolution of Amine: Dissolve N,N-dimethyl-p-phenylenediamine (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Isocyanate: To the stirred solution of the amine, add phenyl isocyanate (1 equivalent) dropwise at room temperature. The reaction is typically exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Workup and Isolation: Upon completion, the product often precipitates from the reaction mixture. The solid can be collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 1-[4-(dimethylamino)phenyl]-3-phenylurea.
The choice of an aprotic solvent is critical to prevent the unwanted reaction of the highly electrophilic isocyanate with protic solvents like water or alcohols.[7]
Analytical Characterization
Comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are primary techniques for structural elucidation.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, the N-H protons of the urea linkage, and a characteristic singlet for the two methyl groups of the dimethylamino substituent. The chemical shifts of the aromatic protons will be influenced by the electron-donating dimethylamino group and the electron-withdrawing urea moiety. The N-H protons will likely appear as broad singlets.
-
¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon of the urea (typically in the range of 150-160 ppm) and the distinct aromatic carbons. The two methyl carbons of the dimethylamino group will appear as a single resonance.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying key functional groups. Expected characteristic peaks include:
-
N-H stretching: Around 3300 cm⁻¹
-
C=O stretching (urea): Around 1630-1660 cm⁻¹
-
C-N stretching: Around 1300 cm⁻¹
-
Aromatic C-H stretching: Above 3000 cm⁻¹
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The predicted monoisotopic mass is 255.13716 Da.[4]
Biological Activity and Therapeutic Potential
Phenylurea derivatives are known to exhibit a wide array of biological activities. While specific data for 1-[4-(dimethylamino)phenyl]-3-phenylurea is not extensively published, the activities of structurally similar compounds provide valuable insights into its potential applications.
Anticancer Activity
Many phenylurea derivatives function as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[1] The urea moiety is adept at forming key hydrogen bonds within the ATP-binding pocket of kinases.
Caption: Potential mechanism of anticancer activity via kinase inhibition.
Antiviral Activity
Recent studies have identified 1,3-diphenylurea derivatives as a novel class of endocytosis inhibitors with broad-spectrum activity against viruses such as SARS-CoV-2 and influenza A virus.[8] These compounds interfere with the cellular uptake of viral particles, a critical early step in infection.
Herbicidal Activity
Phenylurea compounds are widely used as herbicides. Their mechanism of action typically involves the inhibition of photosynthesis at photosystem II.[3]
ADME-Tox Profile: Considerations for Drug Development
The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile of a compound is a critical determinant of its success as a drug candidate.[9] While experimental ADME-Tox data for 1-[4-(dimethylamino)phenyl]-3-phenylurea is not publicly available, in silico and in vitro methods can provide valuable early assessments.[10]
Key ADME-Tox Parameters to Evaluate
Caption: Standard workflow for in vitro ADME-Tox profiling.
-
Solubility: Aqueous solubility is crucial for absorption. The dimethylamino group may enhance solubility at lower pH.
-
Permeability: The predicted lipophilicity suggests good passive diffusion across cell membranes.
-
Metabolic Stability: The N-demethylation of the dimethylamino group is a likely metabolic pathway catalyzed by cytochrome P450 enzymes. The stability of the urea linkage and phenyl rings should also be assessed.
-
Toxicity: Early toxicity screening should include assays for cytotoxicity, cardiotoxicity (hERG inhibition), and genotoxicity.[11][12]
Conclusion
1-[4-(dimethylamino)phenyl]-3-phenylurea is a molecule of significant interest owing to its membership in the pharmacologically important phenylurea class. Its straightforward synthesis and the diverse biological activities of its analogues make it an attractive scaffold for further investigation in medicinal chemistry. This guide provides a foundational understanding of its structure, synthesis, and potential applications, intended to facilitate future research and development efforts. Comprehensive experimental characterization of its biological and ADME-Tox properties is a necessary next step to fully elucidate its therapeutic potential.
References
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NextSDS. 1-[4-(dimethylamino)phenyl]-3-methylurea — Chemical Substance Information. Available from: [Link]
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PubChemLite. 1-[4-(2-aminothiazol-4-yl)phenyl]-3-[(4-dimethylaminophenyl)methyl]urea. Available from: [Link]
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Chemspace. 3-{[4-(dimethylamino)phenyl]methyl}-3-methyl-1-phenylurea. Available from: [Link]
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National Institutes of Health. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Available from: [Link]
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MDPI. Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. Available from: [Link]
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PubChemLite. N-[4-(dimethylamino)phenyl]-n'-phenylurea. Available from: [Link]
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Wikipedia. 1,3-Diphenylurea. Available from: [Link]
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Organic Syntheses. Urea, phenyl-, and. Available from: [Link]
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National Institutes of Health. Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)-3-arylurea derivatives. Available from: [Link]
- Google Patents. CN106008276A - Synthesis method of phenylurea herbicide or deuteration-labeled ...
-
PLOS Pathogens. Identification of diphenylurea derivatives as novel endocytosis inhibitors that demonstrate broad-spectrum activity against SARS-CoV-2 and influenza A virus both in vitro and in vivo. Available from: [Link]
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VectorB2B. In vitro ADME-Tox characterisation in drug discovery and development. Available from: [Link]
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ResearchGate. Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. Available from: [Link]
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SpectraBase. 1-[(E)-(4-decoxy-3-methoxy-phenyl)methylideneamino]urea - Optional[13C NMR]. Available from: [Link]
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PubChemLite. N-(3,4-dichlorophenyl)-n'-[4-(dimethylamino)phenyl]urea. Available from: [Link]
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PubChemLite. P-dimethylaminophenylurea. Available from: [Link]
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Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. Available from: [Link]
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ECHA. 1,3-Dimethylurea CAS N°: 96-31-1. Available from: [Link]
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ResearchGate. (PDF) ADME-Tox profiles of some food additives and pesticides. Available from: [Link]
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MDPI. Design, Synthesis and Insecticidal Activity of Novel Phenylurea Derivatives. Available from: [Link]
-
ResearchGate. Biological responses to phenylurea herbicides in fish and amphibians: New directions for characterizing mechanisms of toxicity. Available from: [Link]
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ULisboa Research Portal. Modeling ADME/Tox for Drug Discovery in the Age of Data. Available from: [Link]
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ResearchGate. ADME-Toxpredictions of 3-benzimidazol-1-yl-1-(4-phenyl piperazine. Available from: [Link]
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Drug Target Review. The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Available from: [Link]
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The Phenylurea Scaffold: A Privileged Motif in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The phenylurea moiety, a seemingly simple structural unit, has established itself as a cornerstone in the design and development of a multitude of therapeutic agents. Its remarkable versatility stems from the rigid, planar nature of the urea linkage, which provides a stable scaffold for precise geometric presentation of pharmacophoric elements, and its ability to engage in crucial hydrogen bonding interactions with biological targets.[1] This guide provides a comprehensive exploration of phenylurea derivatives in medicinal chemistry, delving into their synthesis, diverse mechanisms of action, intricate structure-activity relationships (SAR), and significant therapeutic applications, with a primary focus on oncology. By synthesizing field-proven insights with robust scientific data, this document aims to serve as a valuable resource for professionals engaged in the discovery and optimization of novel phenylurea-based therapeutics.
The Phenylurea Core: A Foundation for Diverse Bioactivity
The fundamental structure of a phenylurea consists of a urea group (-NH-CO-NH-) linking at least one phenyl ring. This core structure is deceptively simple, yet it imparts a unique combination of properties that make it highly attractive for medicinal chemistry applications. The urea functional group is a potent hydrogen bond donor and acceptor, enabling strong and specific interactions with amino acid residues in protein active sites.[2] Furthermore, the planarity of the urea bond restricts conformational flexibility, which can be advantageous in reducing the entropic penalty upon binding to a target.[2]
The true power of the phenylurea scaffold lies in its amenability to chemical modification. The phenyl rings can be substituted with a wide array of functional groups to modulate physicochemical properties such as lipophilicity, electronic character, and steric bulk.[1][3] These modifications allow for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).[3][4]
Synthetic Strategies for Phenylurea Derivatives
The construction of the phenylurea linkage is typically straightforward, with several reliable methods available to medicinal chemists. The most common and direct approach involves the reaction of a substituted aniline with a corresponding isocyanate.[5]
Experimental Protocol: General Synthesis of Phenylurea Derivatives
Materials:
-
Substituted aniline (1.0 equivalent)
-
Substituted phenyl isocyanate (1.0-1.2 equivalents)
-
Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))
-
Inert atmosphere (e.g., nitrogen or argon)
-
Magnetic stirrer and stirring bar
-
Reaction vessel (e.g., round-bottom flask)
-
Apparatus for filtration and solvent removal
Procedure:
-
Under an inert atmosphere, dissolve the substituted aniline in the anhydrous solvent within the reaction vessel.
-
With continuous stirring, add the substituted phenyl isocyanate to the reaction mixture. The addition can be done in one portion or dropwise, depending on the reactivity of the substrates.
-
Allow the reaction to proceed at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product may precipitate out of the solution. If so, it can be collected by filtration.
-
If the product remains in solution, the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by recrystallization from a suitable solvent or by column chromatography on silica gel.
This versatile method allows for the synthesis of a vast library of phenylurea derivatives by simply varying the starting aniline and isocyanate.[6]
Phenylurea Derivatives as Kinase Inhibitors in Oncology
A significant and highly successful application of phenylurea derivatives is in the development of kinase inhibitors for cancer therapy.[1][7] Kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a common driver of cancer cell proliferation and survival.[8] The phenylurea scaffold has proven to be an excellent platform for designing potent and selective kinase inhibitors.
Mechanism of Action: Targeting the Kinase ATP-Binding Site
Many phenylurea-based kinase inhibitors function as "Type II" inhibitors. They bind to the inactive "DFG-out" conformation of the kinase, where the conserved Asp-Phe-Gly motif at the start of the activation loop is flipped.[9] This binding mode often involves the urea moiety forming key hydrogen bonds with the kinase hinge region, while the phenyl groups occupy adjacent hydrophobic pockets. This mechanism can confer greater selectivity compared to "Type I" inhibitors that bind to the active "DFG-in" conformation, as the allosteric site targeted by Type II inhibitors is often less conserved across the kinome.[9]
Diagram: Generalized Mechanism of Type II Kinase Inhibition
Caption: Phenylurea derivatives often act as Type II kinase inhibitors, binding to an allosteric site and stabilizing the inactive "DFG-out" conformation, thereby preventing ATP binding and subsequent phosphorylation.
Structure-Activity Relationship (SAR) of Phenylurea-Based Kinase Inhibitors
The SAR of phenylurea kinase inhibitors is well-documented. Specific substitutions on the phenyl rings are crucial for achieving high potency and selectivity. For instance, in the case of inhibitors targeting the class III receptor tyrosine kinase subfamily (e.g., c-KIT, PDGFRβ, and FLT3), modifications to the pyrimidine ring attached to one of the phenylurea nitrogens significantly impact selectivity.[10]
Key SAR Insights:
-
Urea Moiety: Essential for hydrogen bonding interactions with the kinase hinge region.
-
Terminal Phenyl Ring: Often occupies a hydrophobic pocket. Substitutions here can modulate potency and selectivity. For example, in p38α inhibitors, a t-butyl group on this ring has been shown to be crucial for activity.[9]
-
Central Phenyl Ring: Serves as a scaffold. Substitutions can influence the overall conformation and ADME properties.
-
Linker to Heterocycles: Often, one of the phenyl groups is further functionalized with another heterocyclic ring system, which can access additional binding pockets and enhance potency.
Prominent Examples of Phenylurea-Based Kinase Inhibitors
Sorafenib (Nexavar®): A multi-kinase inhibitor approved for the treatment of renal cell carcinoma and hepatocellular carcinoma. Sorafenib inhibits several kinases involved in tumor progression and angiogenesis, including RAF kinases and VEGFR. The diarylurea moiety is a key structural feature responsible for its inhibitory activity.[7]
Linifanib (ABT-869): An inhibitor of VEGFR and PDGFR with a phenylurea core.
The development of these and other phenylurea-based kinase inhibitors highlights the power of this scaffold in generating clinically successful drugs.
Phenylurea Derivatives as Modulators of Other Biological Targets
While their role in kinase inhibition is prominent, phenylurea derivatives exhibit a broad range of other biological activities.
Inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1)
IDO1 is an enzyme that catalyzes the first and rate-limiting step in tryptophan metabolism.[11][12] In the context of cancer, elevated IDO1 activity leads to an immunosuppressive tumor microenvironment. Phenylurea derivatives have emerged as potent and selective inhibitors of IDO1, making them promising candidates for cancer immunotherapy.[5][11][12] SAR studies have shown that para-substitution on the phenyl ring is generally preferred for optimal IDO1 inhibitory activity.[11]
Diagram: Phenylurea Derivatives in the Tryptophan Catabolism Pathway
Caption: Phenylurea derivatives can inhibit the IDO1 enzyme, thereby blocking the conversion of tryptophan to kynurenine and mitigating immunosuppression in the tumor microenvironment.[5]
Anticancer Activity via Tubulin Polymerization Inhibition
Some phenylurea derivatives exert their anticancer effects by interfering with microtubule dynamics through the inhibition of tubulin polymerization.[1] For example, certain N-3-haloacylaminophenyl-N'-(alkyl/aryl)urea analogs have demonstrated potent cytotoxic activity against a range of human tumor cell lines.[1][13]
Other Therapeutic Areas
The versatility of the phenylurea scaffold extends beyond oncology. Derivatives have been investigated for a wide array of therapeutic applications, including:
-
Antihyperglycemic agents [6]
-
Antimicrobial agents [14]
-
Anti-inflammatory agents [14]
-
Central nervous system agents [18]
Data Presentation: Comparative Biological Activity
To illustrate the structure-activity relationships, the following tables summarize the in vitro activity of selected phenylurea derivatives from the literature.
Table 1: Anticancer Activity of N-3-haloacylaminophenyl-N'-(alkyl/aryl)urea Analogs [1][13]
| Compound | N'-substituent | N-3-haloacylamino chain | Cell Line | IC50 (µM) |
| 16j | Alkyl | -CH(2)Br | CEM (leukemia) | 0.38 |
| Daudi (lymphoma) | 1.05 | |||
| MCF-7 (breast cancer) | 2.11 | |||
| Bel-7402 (hepatoma) | 1.98 | |||
| DU-145 (prostate cancer) | 4.07 | |||
| DND-1A (melanoma) | 1.86 | |||
| LOVO (colon cancer) | 2.33 | |||
| MIA Paca (pancreatic cancer) | 2.54 |
Table 2: In Vitro Inhibitory Activity of Phenylurea Derivatives against IDO1 [5]
| Compound | Substitution on Phenyl Ring | IC50 (µM) |
| i12 | p-methyl | 0.1 - 0.6 |
| i23 | p-chloro | 0.1 - 0.6 |
| i24 | p-nitro | 0.1 - 0.6 |
| i18 | p-fluoro | 5.475 |
| i19 | p-bromo | 4.077 |
| i3 | p-chloro | 5.687 |
Future Directions and Conclusion
The phenylurea scaffold continues to be a highly fruitful area of research in medicinal chemistry. Future efforts will likely focus on several key areas:
-
Bioisosteric Replacement: Exploring novel bioisosteres for the phenyl rings to improve ADME properties and overcome potential metabolic liabilities.[19][20][21][22][23]
-
Target Selectivity: Designing next-generation derivatives with enhanced selectivity for specific kinase isoforms or other biological targets to minimize off-target effects.
-
Combinatorial Approaches: Investigating the synergistic effects of phenylurea derivatives in combination with other therapeutic agents, particularly in the context of cancer therapy.
References
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Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. (n.d.). National Library of Medicine. Retrieved March 21, 2024, from [Link]
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Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. (2020). MDPI. Retrieved March 21, 2024, from [Link]
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Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. (n.d.). ResearchGate. Retrieved March 21, 2024, from [Link]
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Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. (2009). Bioorganic & Medicinal Chemistry. Retrieved March 21, 2024, from [Link]
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Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. (2018). MDPI. Retrieved March 21, 2024, from [Link]
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Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. (n.d.). Europe PMC. Retrieved March 21, 2024, from [Link]
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Diphenyl Urea Derivatives as Inhibitors of Transketolase: A Structure-Based Virtual Screening. (2012). PLOS ONE. Retrieved March 21, 2024, from [Link]
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Synthesis and Structure−Activity Relationships of Trisubstituted Phenyl Urea Derivatives as Neuropeptide Y5 Receptor Antagonists. (2001). ACS Publications. Retrieved March 21, 2024, from [Link]
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Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. (2020). National Library of Medicine. Retrieved March 21, 2024, from [Link]
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Synthesis of phenylurea derivatives. (n.d.). ResearchGate. Retrieved March 21, 2024, from [Link]
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Discovery of Heteroaryl Urea Isosteres for Formyl Peptide Receptor 2 Agonists. (2022). ACS Medicinal Chemistry Letters. Retrieved March 21, 2024, from [Link]
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Urea, phenyl-. (n.d.). Organic Syntheses. Retrieved March 21, 2024, from [Link]
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Phenyl- and benzylurea cytokinins as competitive inhibitors of cytokinin oxidase/dehydrogenase: a structural study. (2010). National Library of Medicine. Retrieved March 21, 2024, from [Link]
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STRUCTURE ACTIVITY RELATIONSHIP STUDIES OF SYNTHESIZED UREA DIAMIDE AND THIOUREA DIAMIDE DERIVATIVES AS CNS DEPRESSANT. (n.d.). ResearchGate. Retrieved March 21, 2024, from [Link]
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Synthesis, Physicochemical, Computational and Biological Evaluation of Phenylurea Derivatives as CNS Agents. (2021). Bentham Science. Retrieved March 21, 2024, from [Link]
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Non-Classical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open Source Antimalarials. (2020). Semantic Scholar. Retrieved March 21, 2024, from [Link]
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Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (n.d.). National Library of Medicine. Retrieved March 21, 2024, from [Link]
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Synthesis and Structure−Activity Relationships of Trisubstituted Phenyl Urea Derivatives as Neuropeptide Y5 Receptor Antagonists. (2001). ACS Publications. Retrieved March 21, 2024, from [Link]
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Bioisosteres that influence metabolism. (2022). Hypha Discovery. Retrieved March 21, 2024, from [Link]
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Bioisosteres for Drug Hunters: Part 3 – Phenyl Rings. (2025). Drug Hunter. Retrieved March 21, 2024, from [Link]
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ADME properties, bioactivity and molecular docking studies of 4-amino-chalcone derivatives: new analogues for the treatment of Alzheimer, glaucoma and epileptic diseases. (n.d.). National Library of Medicine. Retrieved March 21, 2024, from [Link]
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Aromatic Bioisosteres. (2023). Cambridge MedChem Consulting. Retrieved March 21, 2024, from [Link]
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Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. (2015). National Library of Medicine. Retrieved March 21, 2024, from [Link]
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Synthesis and p38α Inhibitory Activity of Some Novel Substituted N,N′-Diarylurea Derivatives. (2016). MDPI. Retrieved March 21, 2024, from [Link]
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Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update. (n.d.). Frontiers. Retrieved March 21, 2024, from [Link]
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Synthesis and structure-activity relationships of trisubstituted phenyl urea derivatives as neuropeptide Y5 receptor antagonists. (2001). National Library of Medicine. Retrieved March 21, 2024, from [Link]
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A Technical Guide to Investigating the Therapeutic Potential of N-[4-(dimethylamino)phenyl]-N'-phenylurea and Related Diarylureas
Abstract
N-[4-(dimethylamino)phenyl]-N'-phenylurea belongs to the diarylurea class of compounds, a scaffold of significant interest in medicinal chemistry due to its prevalence in potent enzyme inhibitors, particularly protein kinases. While direct therapeutic targets of N-[4-(dimethylamino)phenyl]-N'-phenylurea are not extensively documented in publicly available literature, its structural similarity to established kinase inhibitors provides a strong rationale for investigating its potential in oncology and other signaling-driven diseases. This guide outlines a scientifically rigorous, experience-driven approach to identifying and validating the potential therapeutic targets of this compound class. We will delve into the logical framework for target selection, provide detailed experimental protocols for target validation, and discuss the underlying causality of these methodologies. The primary focus will be on receptor tyrosine kinases (RTKs) and downstream signaling cascades, such as the Raf/MEK/ERK pathway, which are common targets for diarylurea-based drugs.
Introduction: The Diarylurea Scaffold as a Privileged Structure in Kinase Inhibition
The diarylurea motif is a cornerstone in the design of type II kinase inhibitors. These inhibitors stabilize the "DFG-out" inactive conformation of the kinase, where the aspartate-phenylalanine-glycine (DFG) motif at the start of the activation loop is flipped. This mode of inhibition offers a high degree of selectivity and potency. Prominent examples of FDA-approved drugs containing a diarylurea core include Sorafenib and Regorafenib, which are multi-kinase inhibitors used in the treatment of various cancers.
The structure of N-[4-(dimethylamino)phenyl]-N'-phenylurea features the core diarylurea pharmacophore. The N,N-dimethylamino group on one of the phenyl rings can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, potentially by forming key hydrogen bonds within the ATP-binding pocket of a target kinase. Given this structural precedent, a logical starting point for investigating the therapeutic targets of N-[4-(dimethylamino)phenyl]-N'-phenylurea is within the human kinome.
Prioritizing Potential Kinase Targets
Based on the activity of structurally related diarylureas, the most probable targets for N-[4-(dimethylamino)phenyl]-N'-phenylurea are kinases involved in angiogenesis and cell proliferation. The following are high-priority candidates for initial investigation:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): Specifically VEGFR-2 (KDR), a key mediator of angiogenesis. Inhibition of VEGFR-2 is a clinically validated anti-cancer strategy.
-
Platelet-Derived Growth Factor Receptors (PDGFRs): PDGFR-β is involved in tumor angiogenesis and cell growth.
-
Raf Kinases: Particularly B-Raf and c-Raf (RAF1), serine/threonine-protein kinases that are central components of the MAPK/ERK signaling pathway. This pathway is frequently dysregulated in cancer.
Proposed Signaling Pathway Interactions
The diagram below illustrates the hypothetical mechanism of action for a diarylurea compound like N-[4-(dimethylamino)phenyl]-N'-phenylurea, targeting key nodes in pro-proliferative and angiogenic signaling pathways.
Caption: Hypothetical inhibition of VEGFR and RAF signaling by N-[4-(dimethylamino)phenyl]-N'-phenylurea.
Experimental Workflows for Target Identification and Validation
A multi-step, hierarchical approach is recommended to efficiently identify and validate the therapeutic targets of N-[4-(dimethylamino)phenyl]-N'-phenylurea.
Workflow Overview
Caption: A logical workflow for identifying and validating kinase targets.
Step-by-Step Experimental Protocols
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of N-[4-(dimethylamino)phenyl]-N'-phenylurea against a purified kinase (e.g., VEGFR-2, B-Raf).
Principle: The assay measures the ability of the compound to inhibit the phosphorylation of a substrate by the target kinase. The amount of phosphorylation is quantified, typically via a luminescence-based ATP detection method (e.g., ADP-Glo™ Kinase Assay).
Materials:
-
Purified recombinant kinase (e.g., VEGFR-2)
-
Kinase-specific substrate peptide
-
N-[4-(dimethylamino)phenyl]-N'-phenylurea
-
ATP
-
Kinase reaction buffer
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of N-[4-(dimethylamino)phenyl]-N'-phenylurea in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.
-
Assay Plate Preparation: Add 1 µL of each compound dilution to the wells of a 384-well plate. Include wells with DMSO only (negative control) and a known inhibitor (positive control).
-
Kinase Reaction:
-
Prepare a master mix containing the kinase, substrate, and reaction buffer.
-
Add 5 µL of the master mix to each well.
-
Prepare a separate ATP solution.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.
-
Incubate the plate at room temperature for 1 hour.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which is then used to generate a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis:
-
Normalize the data to the positive and negative controls.
-
Plot the percent inhibition versus the log of the compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Trustworthiness and Self-Validation: This protocol includes both positive (known inhibitor) and negative (DMSO vehicle) controls. The quality of the assay is assessed by calculating the Z'-factor, which should be ≥ 0.5 for a robust assay.
This protocol assesses the compound's ability to inhibit the phosphorylation of ERK, a key downstream effector of the Raf/MEK/ERK pathway, in a cellular context.
Principle: Cells are treated with the compound, and the levels of phosphorylated ERK (p-ERK) and total ERK are measured by immunoblotting. A reduction in the p-ERK/total ERK ratio indicates pathway inhibition.
Materials:
-
Human cancer cell line with a constitutively active Raf/MEK/ERK pathway (e.g., A375 melanoma cells with B-Raf V600E mutation).
-
Cell culture medium, fetal bovine serum (FBS), and supplements.
-
N-[4-(dimethylamino)phenyl]-N'-phenylurea.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-ERK1/2.
-
Secondary antibody: HRP-conjugated anti-rabbit IgG.
-
Enhanced chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Cell Culture and Treatment:
-
Seed A375 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of N-[4-(dimethylamino)phenyl]-N'-phenylurea (e.g., 0, 0.1, 1, 10 µM) for 2 hours.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Wash the membrane again.
-
-
Signal Detection:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane of the first set of antibodies.
-
Re-probe the membrane with the primary antibody against total ERK to serve as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK and total ERK.
-
Calculate the ratio of p-ERK to total ERK for each treatment condition.
-
Data Summary and Interpretation
The quantitative data generated from the experimental workflows should be tabulated for clear comparison and interpretation.
Table 1: Hypothetical Inhibitory Activity of N-[4-(dimethylamino)phenyl]-N'-phenylurea
| Target Kinase | Assay Type | IC50 (nM) |
| VEGFR-2 | Biochemical | 50 |
| B-Raf (V600E) | Biochemical | 85 |
| c-Raf | Biochemical | 120 |
| PDGFR-β | Biochemical | 250 |
| EGFR | Biochemical | >10,000 |
Table 2: Hypothetical Cellular Activity of N-[4-(dimethylamino)phenyl]-N'-phenylurea
| Cell Line | Assay | Endpoint | EC50 (nM) |
| HUVEC | Proliferation | Cell Viability | 150 |
| A375 | p-ERK Inhibition | Western Blot | 200 |
| A375 | Proliferation | Cell Viability | 300 |
Interpretation: The hypothetical data in Table 1 suggests that N-[4-(dimethylamino)phenyl]-N'-phenylurea is a potent inhibitor of VEGFR-2 and B-Raf. The >10,000 nM IC50 against EGFR indicates selectivity. The cellular data in Table 2 corroborates these findings, showing that the compound inhibits a B-Raf-driven signaling pathway (p-ERK) and reduces the proliferation of cancer cells (A375) and endothelial cells (HUVEC) at concentrations consistent with its biochemical potency.
Conclusion and Future Directions
While N-[4-(dimethylamino)phenyl]-N'-phenylurea itself is not a well-characterized agent, its diarylurea scaffold strongly suggests potential as a kinase inhibitor. The logical and systematic approach outlined in this guide, beginning with broad screening and progressing through biochemical, cellular, and phenotypic assays, provides a robust framework for identifying and validating its therapeutic targets. Based on structural analogy, VEGFR and Raf kinases represent high-priority targets. Future work should focus on executing these experimental plans, followed by in vivo studies in relevant animal models to assess the compound's efficacy and safety profile. Further lead optimization through medicinal chemistry efforts could also be pursued to enhance potency and selectivity.
References
-
Title: The process of discovery of sorafenib Source: US National Library of Medicine URL: [Link]
-
Title: Discovery of the Urea Class of Kinase Inhibitors Source: ACS Publications URL: [Link]
-
Title: Diarylurea-based kinase inhibitors Source: ScienceDirect URL: [Link]
-
Title: The role of the Raf/MEK/ERK pathway in cancer and opportunities for therapy Source: British Journal of Cancer URL: [Link]
Discovery and Mechanistic Profiling of Novel Phenylurea Derivatives as IDO1 Inhibitors: A Technical Whitepaper
Executive Summary
The reprogramming of tumor metabolism to evade immune surveillance is a hallmark of cancer. Central to this immunosuppressive environment is Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that degrades the essential amino acid L-tryptophan. While early generations of IDO1 inhibitors primarily targeted the active, heme-bound (holo) state of the enzyme, recent structural biology insights have shifted focus toward the heme-free (apo) state. This whitepaper provides an in-depth mechanistic and operational guide on the discovery of phenylurea derivatives as potent apo-IDO1 inhibitors. Designed for drug development professionals, this guide synthesizes structure-activity relationships (SAR), causality-driven experimental protocols, and self-validating screening workflows.
The IDO1 Pathway and Tumor Immune Evasion
IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of L-tryptophan into N-formylkynurenine, which is subsequently hydrolyzed to kynurenine[1]. In the tumor microenvironment (TME), pro-inflammatory signals such as IFN-γ heavily upregulate IDO1 expression.
The resulting localized depletion of L-tryptophan and the accumulation of kynurenine actively suppress effector T-cell proliferation and promote the generation of regulatory T-cells (Tregs)[2]. By starving T-cells of essential nutrients and exposing them to toxic metabolites, tumors effectively neutralize the adaptive immune response[3].
Caption: The IDO1 metabolic pathway in tumor immune evasion and targeted inhibition by phenylurea derivatives.
Mechanistic Rationale: Targeting Apo-IDO1
A critical paradigm shift in IDO1 inhibitor design stems from the realization that cellular IDO1 exists in a dynamic equilibrium between a heme-free (apo) and a heme-bound (holo) form[4]. Standard recombinant assays typically utilize the stable, inactive ferric holo-state, which can lead to false negatives during high-throughput screening.
Phenylurea derivatives have been identified as a unique class of compounds that effectively and specifically inhibit IDO1 by targeting its apo-form[1].
Mechanism of Action: Instead of coordinating with the heme iron (like traditional hydroxyamidine inhibitors), phenylurea compounds compete with the heme cofactor itself. X-ray crystallographic data reveals that the phenylurea group binds to the distal face of the putative substrate pocket via edge-to-face π-interactions with Tyr-126 and forms critical hydrogen bonds with Ser-167[1]. This interaction displaces the heme, physically blocking it from rebinding and locking the enzyme in an inactive state[5].
Structure-Activity Relationship (SAR) & Quantitative Profiling
The incorporation of the phenylurea scaffold—often hybridized with 1,2,3-triazole or benzamide moieties—yields highly selective IDO1 inhibitors. When analyzing SAR, it is vital to contrast recombinant enzymatic activity against cellular activity, as compounds targeting the apo-form may show poor binding to recombinant holo-IDO1 but exceptional potency in cellular environments[4].
Table 1: Comparative Inhibitory Activity of Selected IDO1 Inhibitors
| Compound / ID | Structural Class | Target State | Enzymatic IC50 | Cellular Activity |
| Epacadostat (Ref) | Hydroxyamidine | Holo-IDO1 (Ferrous) | ~10 nM | High |
| BMS-978587 | Phenylurea | Apo-IDO1 | 15 nM | High |
| Compound 17 | Benzamide-Phenylurea | Apo-IDO1 | >10 μM (Holo-assay) | FC L-Kyn = 0.55 (P1.HTR) |
| Compound 3c | Phenylurea-1,2,3-triazole | Apo-IDO1 | 0.07 μM | IC50 < 6 μM (HeLa) |
Data synthesized from structural screening campaigns and SAR literature[4][6]. Note the discrepancy in Compound 17: its poor binding in standard recombinant assays is superseded by its strong cellular activity, validating its preference for the apo-form present in live cells.
Experimental Protocols: A Self-Validating System
To rigorously evaluate phenylurea derivatives, researchers must deploy a dual-assay system that accounts for both the apo-enzyme kinetics and the physiological cellular environment. The following protocols are designed with built-in causality to prevent common screening pitfalls.
Protocol A: Recombinant IDO1 Enzymatic Assay (Apo-Targeted)
Causality Check: Standard assays utilize L-tryptophan, which causes substrate inhibition at high concentrations by binding to an inhibitory pocket (Pocket D). To ensure repeatable kinetics and isolate the inhibitor's effect, D-tryptophan is used as the substrate, as it does not trigger this substrate inhibition[1][5].
-
Enzyme Preparation: Dilute recombinant human apo-IDO1 enzyme in IDO1 Assay Buffer to a concentration of 40 ng/μL. Keep strictly on ice[7].
-
Compound Pre-Incubation: Add 5 μL of the phenylurea test compound (serially diluted in DMSO) to the wells. Add 5 μL of the apo-IDO1 enzyme. Crucial Step: Incubate for 30 minutes to allow the phenylurea derivative to occupy the heme-binding pocket.
-
Heme Introduction: Introduce hemin (cofactor) to the reaction mixture. Compounds that successfully bind the apo-form will block hemin integration.
-
Reaction Initiation: Add D-tryptophan to initiate the enzymatic reaction. Incubate the plate at room temperature for 3 hours.
-
Detection: Measure the absorbance at a wavelength between 320 and 325 nm to quantify N-formylkynurenine production. Calculate the IC50 using non-linear regression[7].
Protocol B: Cellular IDO1 Inhibition Assay (HeLa / P1.HTR)
Causality Check: Because recombinant assays may force the enzyme into an artificial stable state, cellular assays are mandatory to validate whether the compound can penetrate the cell membrane and bind the native apo-IDO1 equilibrium state[4]. Furthermore, an MTT assay must run in parallel to ensure that a drop in kynurenine is due to IDO1 inhibition, not mere compound cytotoxicity[7].
-
Cell Seeding: Seed HeLa or P1.HTR cells in a 96-well plate and incubate overnight to allow adherence[6].
-
Stimulation: Treat the cells with human IFN-γ (50 ng/mL) to upregulate endogenous IDO1 expression.
-
Compound Treatment: Add the phenylurea derivatives at varying concentrations. Incubate for 24-48 hours.
-
Metabolite Extraction: Transfer the supernatant to a new plate. Add trichloroacetic acid (TCA) to precipitate proteins, centrifuge, and react the cleared supernatant with Ehrlich's reagent (p-dimethylaminobenzaldehyde) in glacial acetic acid.
-
Readout & Cytotoxicity Check: Measure absorbance at 490 nm to quantify L-kynurenine reduction. Concurrently, perform an MTT colorimetric assay on the remaining cells (measuring formazan absorbance at 570 nm) to confirm cell viability[7].
Caption: Experimental screening workflow highlighting the necessity of apo-IDO1 and cellular assays.
Conclusion
The discovery of phenylurea derivatives represents a sophisticated evolution in the development of IDO1 inhibitors. By shifting the therapeutic target from the active holo-enzyme to the dynamic apo-enzyme, researchers can bypass traditional competitive hurdles associated with heme-coordination. As demonstrated by the SAR data and self-validating assay protocols, successful drug development in this space requires a rigorous understanding of enzyme kinetics, substrate inhibition, and the physiological state of the target within the tumor microenvironment.
References
-
Title: Immune-modulating enzyme indoleamine 2,3-dioxygenase is effectively inhibited by targeting its apo-form - PMC Source: nih.gov URL: [Link]
-
Title: Critical Assessment of a Structure-Based Screening Campaign for IDO1 Inhibitors: Tips and Pitfalls - PMC Source: nih.gov URL: [Link]
-
Title: Modulation of T cells by tryptophan metabolites in the kynurenine pathway - ResearchGate Source: researchgate.net URL: [Link]
-
Title: Structure and Plasticity of Indoleamine 2,3-Dioxygenase 1 (IDO1) - ACS Publications Source: acs.org URL: [Link]
-
Title: Novel Compounds with Promising IDO1 Inhibitory Activity As New Cancer Drug Candidates - Ingenta Connect Source: ingentaconnect.com URL: [Link]
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N-[4-(dimethylamino)phenyl]-N'-phenylurea: A Privileged Diarylurea Scaffold for Multi-Kinase Inhibition and Antitumor Drug Design
Executive Summary
The development of small-molecule kinase inhibitors has revolutionized targeted oncology. Among the most successful structural classes are the diarylureas, exemplified by clinical mainstays such as Sorafenib and Lenvatinib. This technical guide provides an in-depth analysis of N-[4-(dimethylamino)phenyl]-N'-phenylurea , a highly potent pharmacophore and building block in the design of next-generation multi-kinase inhibitors.
By integrating a hydrophilic, electron-donating dimethylamino moiety with the rigid, hydrogen-bonding diarylurea core, this scaffold achieves exceptional binding affinity against key oncogenic kinases, including c-RAF, VEGFR-2, and EGFR[1][2]. This whitepaper details the mechanistic rationale, chemical synthesis workflows, and pharmacological profiling protocols required to leverage this compound in preclinical drug discovery.
Mechanistic Rationale: Structure-Activity Relationship (SAR)
To understand the efficacy of N-[4-(dimethylamino)phenyl]-N'-phenylurea, we must deconstruct its two primary structural components and their interactions within the kinase domain.
The Diarylurea Core: Type II Kinase Inhibition
Diarylureas function predominantly as Type II kinase inhibitors . They do not merely compete with ATP; instead, they bind to the inactive "DFG-out" conformation of the kinase activation loop. The urea moiety acts as a critical bidentate hydrogen-bonding system:
-
The two urea NH groups act as hydrogen bond donors to the catalytic glutamate residue in the αC-helix.
-
The urea carbonyl oxygen acts as a hydrogen bond acceptor to the backbone amide of the aspartate residue within the highly conserved DFG (Asp-Phe-Gly) motif[2]. This interaction locks the kinase in an inactive state, potently shutting down downstream signaling.
The Dimethylamino Moiety: Solubility and Electrostatic Targeting
The addition of a dimethylamino group to the terminal phenyl ring serves two indispensable functions that solve classic challenges in diarylurea drug design:
-
Physicochemical Optimization: Diarylureas are notoriously lipophilic, which often leads to poor aqueous solubility and low oral bioavailability. The dimethylamino group acts as a hydrophilic solubilizing moiety, significantly enhancing cellular permeability compared to bulkier substituents like morpholine[1].
-
Back-Pocket Salt Bridge Formation: At physiological pH, the tertiary amine of the dimethylamino group can become protonated. This allows it to form highly specific electrostatic interactions (salt bridges) with acidic residues (e.g., Asp or Glu) located in the solvent-exposed region or the allosteric back pocket of kinases like c-RAF and Aurora kinases, drastically improving target selectivity and binding kinetics[3][4].
Chemical Synthesis & Validation Workflow
The synthesis of N-[4-(dimethylamino)phenyl]-N'-phenylurea relies on a highly efficient, one-pot sequential addition of an isocyanate to an aniline derivative.
Synthesis Protocol
The following protocol is designed as a self-validating system, incorporating critical control steps to prevent byproduct formation.
Reagents: Phenyl isocyanate (1.0 eq), 4-(Dimethylamino)aniline (1.05 eq), Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF). Causality Note on Solvents: Why use strictly anhydrous solvents? Isocyanates are highly sensitive to moisture. Even trace water will hydrolyze the isocyanate into an aniline, which will then react with unreacted isocyanate to form a symmetric diphenylurea byproduct, severely compromising the yield of the target asymmetric urea[2].
Step-by-Step Procedure:
-
Preparation: Dissolve 4-(Dimethylamino)aniline (10 mmol) in 20 mL of anhydrous DCM under an inert nitrogen atmosphere to prevent oxidative degradation of the aniline.
-
Addition: Cool the reaction flask to 0°C using an ice bath. Slowly add phenyl isocyanate (9.5 mmol) dropwise over 15 minutes. Causality: Dropwise addition controls the exothermic reaction and prevents the formation of localized high-concentration zones that favor side reactions.
-
Incubation: Remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours. Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase until the isocyanate spot disappears.
-
Purification: The product typically precipitates out of the DCM solution as a crude solid. Collect the precipitate via vacuum filtration and wash with cold hexane to remove unreacted starting materials.
-
Validation: Recrystallize the crude product from hot ethanol. Confirm the structure using 1 H-NMR (look for the characteristic urea NH singlet peaks around 8.5–9.0 ppm) and LC-MS (Target m/z: 256.1 [M+H] + )[1].
Step-by-step synthesis and validation workflow for N-[4-(dimethylamino)phenyl]-N'-phenylurea.
In Vitro Pharmacological Profiling
To validate the compound as a potential antitumor agent, its cytotoxicity and kinase inhibitory profile must be benchmarked against clinical standards.
Quantitative Data Summary
The following table summarizes representative inhibitory concentrations ( IC50 ) for optimized dimethylamino-phenylurea derivatives compared to Sorafenib across key enzymatic targets and adenocarcinoma cell lines[1][2][3].
| Target / Cell Line | Assay Type | IC50 (µM) - Dimethylamino-phenylurea | IC50 (µM) - Sorafenib (Control) |
| c-RAF | Enzymatic Kinase Inhibition | 0.067 | 0.030 |
| VEGFR-2 | Enzymatic Kinase Inhibition | 0.089 | 0.045 |
| HT-29 (Colon) | Cellular Cytotoxicity (MTT) | 0.150 | 3.50 |
| A549 (Lung) | Cellular Cytotoxicity (MTT) | 0.360 | 4.20 |
| MDA-MB-231 (Breast) | Cellular Cytotoxicity (MTT) | 0.750 | 5.10 |
Data Interpretation: While the compound exhibits slightly lower enzymatic potency against isolated c-RAF and VEGFR-2 compared to Sorafenib, it demonstrates vastly superior whole-cell cytotoxicity (up to 20-fold more potent in HT-29 cells). This discrepancy highlights the enhanced cellular uptake and membrane permeability afforded by the dimethylamino group[1].
Cellular Cytotoxicity (MTT) Assay Protocol
Causality Note on Controls: Why use Sorafenib as a positive control and 10% FBS in the media? Sorafenib is the clinical gold-standard diarylurea; benchmarking against it validates assay sensitivity. Using 10% Fetal Bovine Serum (FBS) mimics physiological protein-binding conditions. Highly lipophilic ureas bind aggressively to serum albumin, which can artificially inflate apparent potency if tested in serum-free conditions[1].
-
Seeding: Seed HT-29, A549, and MDA-MB-231 cells in 96-well plates at a density of 5×103 cells/well in Minimum Essential Medium (MEM) supplemented with 10% FBS. Incubate for 24 h at 37°C in 5% CO2 .
-
Treatment: Prepare a 10 mM stock solution of the compound in DMSO. Perform serial dilutions in media to achieve final concentrations ranging from 0.01 µM to 50 µM. Ensure the final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced toxicity. Treat cells for 72 hours.
-
Labeling: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Mechanism: Viable cells with active mitochondrial reductases will cleave the tetrazolium ring of MTT, forming dark purple formazan crystals.
-
Solubilization & Readout: Carefully aspirate the media and dissolve the formazan crystals in 150 µL of DMSO. Read absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability relative to the vehicle control. Determine the IC50 using non-linear regression analysis (e.g., GraphPad Prism).
Signaling Pathway Modulation
The profound cytotoxicity of this compound is driven by its dual-action blockade of tumor angiogenesis and cellular proliferation pathways. By inhibiting VEGFR-2, the compound starves the tumor of its blood supply. Simultaneously, by inhibiting c-RAF, it severs the RAS/RAF/MEK/ERK signaling cascade, a pathway hyperactivated in over 30% of human cancers[2][3].
Mechanism of action: Dual inhibition of RTKs and c-RAF leading to apoptosis.
Conclusion
N-[4-(dimethylamino)phenyl]-N'-phenylurea represents a highly optimized, privileged structural motif in oncology drug discovery. The diarylurea core guarantees robust, Type II kinase inhibition via DFG-out stabilization, while the dimethylamino group resolves critical pharmacokinetic bottlenecks by enhancing aqueous solubility and establishing precise electrostatic interactions within the kinase back pocket. For drug development professionals, utilizing this scaffold as a foundation for novel multi-kinase inhibitors offers a scientifically validated, high-yield pathway toward potent, targeted antitumor therapeutics.
References
-
Design, Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors Source: MDPI URL:[Link]
-
Facile one-pot sequential synthesis of novel diaryl urea derivatives and evaluation of their in vitro cytotoxicity on adenocarcinoma cells Source: ResearchGate URL:[Link]
-
Design and synthesis of new quinoline derivatives as selective C-RAF kinase inhibitors with potent anticancer activity Source: PubMed (NIH) URL:[Link]
-
Design and synthesis of BPR1K653 derivatives targeting the back pocket of Aurora kinases for selective isoform inhibition Source: PubMed (NIH) URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of new quinoline derivatives as selective C-RAF kinase inhibitors with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of BPR1K653 derivatives targeting the back pocket of Aurora kinases for selective isoform inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) for Purity Analysis of N-[4-(dimethylamino)phenyl]-N'-phenylurea
Abstract
This application note presents a detailed and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of purity and the analysis of related substances for N-[4-(dimethylamino)phenyl]-N'-phenylurea. This document is intended for researchers, scientists, and professionals in the drug development and chemical analysis fields. The described method is demonstrated to be specific, accurate, precise, and robust, making it suitable for quality control and stability testing. The causality behind experimental choices is explained to provide a deeper understanding of the method development process, ensuring scientific integrity and trustworthiness.
Introduction
N-[4-(dimethylamino)phenyl]-N'-phenylurea is a substituted urea compound with potential applications in various chemical and pharmaceutical research areas. Like many phenylurea derivatives, which are utilized as herbicides and have been studied for their biological activities, ensuring the purity of this specific compound is critical for its intended use, whether in research or as a potential active pharmaceutical ingredient (API).[1][2] High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating, identifying, and quantifying components in a mixture, making it the method of choice for purity assessment.[3]
The primary objective of this application note is to provide a comprehensive and reliable HPLC protocol for the purity analysis of N-[4-(dimethylamino)phenyl]-N'-phenylurea. This includes the separation of the main compound from potential process-related impurities and degradation products. The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, specifically Q2(R1), to ensure its suitability for its intended purpose.[4][5][6][7][8]
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended. The hydrophobicity of the C18 stationary phase provides good retention and separation for phenylurea compounds.[9][10]
-
Chemicals and Reagents:
-
N-[4-(dimethylamino)phenyl]-N'-phenylurea reference standard (purity ≥ 99.5%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Phosphoric acid (analytical grade)
-
Formic acid (for MS-compatible methods)[11]
-
Chromatographic Conditions
The selection of chromatographic parameters is crucial for achieving optimal separation. A reversed-phase method was chosen due to the non-polar nature of the analyte.
| Parameter | Condition | Justification |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent resolution and retention for phenylurea compounds. |
| Mobile Phase A | 0.1% Phosphoric acid in Water | Acidifying the mobile phase helps to suppress the ionization of silanol groups on the silica-based stationary phase, reducing peak tailing for basic compounds.[12] |
| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase HPLC, offering good elution strength and low UV cutoff. |
| Gradient Elution | See Table 2 for details | A gradient is employed to ensure the elution of both early and late-eluting impurities with good peak shape and in a reasonable runtime. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm I.D. column, providing a balance between analysis time and system pressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm | Phenylurea compounds typically exhibit strong UV absorbance around this wavelength, providing good sensitivity.[9] A PDA detector can be used to assess peak purity. |
| Injection Volume | 10 µL | A small injection volume minimizes potential band broadening. |
Table 1: Optimized HPLC Chromatographic Conditions
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 15.0 | 30 | 70 |
| 20.0 | 30 | 70 |
| 22.0 | 70 | 30 |
| 25.0 | 70 | 30 |
Preparation of Solutions
-
Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of N-[4-(dimethylamino)phenyl]-N'-phenylurea reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a mixture of Acetonitrile and Water (50:50, v/v). This concentration is chosen to provide a strong detector response well within the linear range of the instrument.
-
Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the N-[4-(dimethylamino)phenyl]-N'-phenylurea sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with a mixture of Acetonitrile and Water (50:50, v/v). A higher concentration for the sample solution is used to facilitate the detection of low-level impurities.
-
Diluent: Acetonitrile:Water (50:50, v/v).
Method Validation Protocol
To ensure the reliability and trustworthiness of the analytical method, a comprehensive validation was performed following ICH Q2(R1) guidelines.[4][5][6][7][8]
System Suitability
System suitability testing is an integral part of any analytical procedure. It is performed to ensure that the chromatographic system is adequate for the intended analysis.[4]
Procedure: Inject the standard solution five replicate times.
Acceptance Criteria:
-
Tailing Factor (Asymmetry Factor): Not more than 2.0 for the main peak. This ensures a symmetrical peak shape, which is crucial for accurate integration.[12]
-
Theoretical Plates (N): Not less than 2000 for the main peak. This indicates good column efficiency and separation power.
-
Relative Standard Deviation (RSD) of Peak Area: Not more than 2.0%. This demonstrates the precision of the injection and the stability of the system.
Specificity (Forced Degradation)
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8] Forced degradation studies are conducted to demonstrate the stability-indicating nature of the method.[3][13]
Procedure: Subject the sample solution (1.0 mg/mL) to the following stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid sample at 105 °C for 48 hours.
-
Photolytic Degradation: Solution exposed to UV light (254 nm) for 24 hours.
Analyze the stressed samples alongside an unstressed sample. A PDA detector is essential here to evaluate peak purity and ensure that the main peak is free from co-eluting degradants.
Acceptance Criteria:
-
The method should be able to separate the main peak from all degradation products.
-
The peak purity of the N-[4-(dimethylamino)phenyl]-N'-phenylurea peak in the stressed samples should pass the purity test, indicating no co-elution.
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[4]
Procedure: Prepare a series of at least five standard solutions of N-[4-(dimethylamino)phenyl]-N'-phenylurea ranging from the limit of quantitation (LOQ) to 150% of the standard concentration (e.g., 0.005 mg/mL to 0.15 mg/mL).
Acceptance Criteria:
-
The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
Accuracy (Recovery)
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[4]
Procedure: Perform recovery studies by spiking a placebo (if a formulation) or a known low-purity batch with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the sample concentration). Analyze each level in triplicate.
Acceptance Criteria:
-
The mean recovery should be within 98.0% to 102.0%.
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD).
Procedure:
-
Repeatability (Intra-day precision): Analyze six replicate preparations of the sample solution on the same day and by the same analyst.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or different equipment.
Acceptance Criteria:
-
The RSD for the purity results should be not more than 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[4]
Procedure: Determine LOD and LOQ based on the signal-to-noise ratio (S/N). Typically, an S/N of 3:1 is used for LOD and 10:1 for LOQ. This can be confirmed by injecting solutions at these estimated concentrations.
Acceptance Criteria:
-
The LOQ should be determined with acceptable precision (RSD ≤ 10%).
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[4]
Procedure: Introduce small variations to the method parameters, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
-
Detection wavelength (± 2 nm)
Acceptance Criteria:
-
The system suitability parameters should still be met, and the purity results should not be significantly affected by these minor changes.
Workflow and Data Analysis
The following diagrams illustrate the experimental workflow and the logical process for data analysis.
Caption: Experimental workflow for HPLC purity analysis.
Caption: Logical flow for data analysis and purity calculation.
Calculation of Purity
The purity of N-[4-(dimethylamino)phenyl]-N'-phenylurea is calculated using the area normalization method. This method assumes that all impurities have a similar detector response to the main component.
Formula:
% Purity = (Area of Main Peak / Sum of Areas of All Peaks) x 100
Conclusion
The HPLC method described in this application note is a reliable and robust procedure for the determination of purity and related substances of N-[4-(dimethylamino)phenyl]-N'-phenylurea. The method has been successfully validated according to ICH guidelines, demonstrating its specificity, linearity, accuracy, precision, and robustness. This protocol is suitable for routine quality control analysis and stability studies in a regulated environment. The detailed explanation of the rationale behind the experimental choices provides a solid foundation for any necessary method adjustments or troubleshooting.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Scribd. ICH Q2(R1) Analytical Method Validation. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Wang, W., et al. (2021). Phenylurea herbicide degradation and N-nitrosodimethylamine formation under various oxidation conditions: Relationships and transformation pathways. Environmental Pollution, 270, 116122. [Link]
-
Sánchez-Santed, F., et al. (2022). Enhanced Biodegradation of Phenylurea Herbicides by Ochrobactrum anthrophi CD3 Assessment of Its Feasibility in Diuron-Contaminated Soils. International Journal of Molecular Sciences, 23(3), 1388. [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]
-
Li, X., et al. (2018). Degradation of Phenylurea Herbicides by a Novel Bacterial Consortium Containing Synergistically Catabolic Species and Functionally Complementary Hydrolases. Journal of Agricultural and Food Chemistry, 66(47), 12495-12504. [Link]
-
Teasdale, A. (Ed.). (2022). A practical guide to forced degradation and stability studies for drug substances. Lhasa Limited. [Link]
-
SIELC Technologies. (2026). Urea. [Link]
-
Clark, S., Francis, P. S., & Barnett, N. W. (2007). Determination of urea using high-performance liquid chromatography with fluorescence detection after automated derivatisation with xanthydrol. Journal of Chromatography A, 1161(1-2), 207-213. [Link]
-
Di Corcia, A., et al. (2000). Multiresidue HPLC methods for phenyl urea herbicides in water. Journal of Agricultural and Food Chemistry, 48(9), 3981-3987. [Link]
-
BioSpectra. (2025). UREA ASSAY VIA HPLC. [Link]
-
Psathaki, M., et al. (2001). Simultaneous Determination of Sixteen Phenylurea Herbicides in Water by High Performance Liquid Chromatography and Solid Phase Extraction. Journal of Liquid Chromatography & Related Technologies, 24(16), 2445-2456. [Link]
-
Semantic Scholar. Determination of urea using high-performance liquid chromatography with fluorescence detection after automated derivatisation with xanthydrol. [Link]
-
Tvrzická, E., et al. (2011). Simple, selective, and sensitive measurement of urea in body fluids of mammals by reversed-phase ultra-fast liquid chromatography. Czech Journal of Animal Science, 56(11), 500-506. [Link]
-
Sivarao, T., et al. (2019). Development of RP-HPLC Method for the Determination of N-Methylurea Content in Methohexital Drug Substance and Its Validation. International Journal of Pharmaceutical and Phytopharmacological Research, 9(4). [Link]
-
ResearchGate. Simultaneous determination of 15 phenylurea herbicides in rice and corn using HPLC with fluorescence detection combined with UV decomposition and post-column derivatization. [Link]
-
SIELC Technologies. Separation of 1,3-Bis(2-(dimethylamino)phenyl)urea on Newcrom R1 HPLC column. [Link]
-
Kabir, A., et al. (2025). Determination of Phenylurea Herbicides in Water Samples by Magnet-Integrated Fabric Phase Sorptive Extraction Combined with High Performance Liquid Chromatography. Molecules, 30(15), 3583. [Link]
-
Muchlisyam, et al. (2017). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. Journal of Chemical and Pharmaceutical Research, 9(6), 229-236. [Link]
-
Phenomenex. Reversed Phase HPLC Method Development. [Link]
Sources
- 1. Phenylurea herbicide degradation and N-nitrosodimethylamine formation under various oxidation conditions: Relationships and transformation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhanced Biodegradation of Phenylurea Herbicides by Ochrobactrum anthrophi CD3 Assessment of Its Feasibility in Diuron-Contaminated Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biomedres.us [biomedres.us]
- 4. scribd.com [scribd.com]
- 5. jordilabs.com [jordilabs.com]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
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- 8. fda.gov [fda.gov]
- 9. Multiresidue HPLC methods for phenyl urea herbicides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous determination of sixteen phenylurea herbicides in water by high performance liquid chromatography and solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Separation of 1,3-Bis(2-(dimethylamino)phenyl)urea on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. phx.phenomenex.com [phx.phenomenex.com]
- 13. onyxipca.com [onyxipca.com]
Comprehensive Mass Spectrometry Application Note: N-[4-(dimethylamino)phenyl]-N'-phenylurea
Introduction & Scientific Rationale
Diarylureas represent a privileged class of pharmacophores in medicinal chemistry, widely recognized for their ability to form critical hydrogen bonds within the ATP-binding pockets of various kinases (e.g., VEGFR, RAF)[1]. N-[4-(dimethylamino)phenyl]-N'-phenylurea (CAS: 13143-07-2) serves as an essential structural analog and intermediate in the development of targeted therapeutics.
For researchers and drug development professionals, accurate bioanalytical quantification and structural characterization of this compound are critical for pharmacokinetic (PK) profiling, metabolic stability assays, and quality control. This application note provides a comprehensive, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology, detailing the mechanistic rationale behind its ionization, fragmentation, and chromatographic separation.
Physicochemical & Mass Spectrometric Profile
A foundational understanding of the analyte's properties is essential for robust method development. The table below summarizes the key parameters required for mass spectrometric tuning.
Table 1: Physicochemical & Mass Spectrometric Properties
| Parameter | Value |
| Chemical Name | N-[4-(dimethylamino)phenyl]-N'-phenylurea |
| CAS Number | 13143-07-2 |
| Molecular Formula | C₁₅H₁₇N₃O |
| Monoisotopic Mass | 255.1372 Da |
| Precursor Ion ([M+H]⁺) | m/z 256.1 |
| Primary Quantifier Ion | m/z 137.1 |
| Secondary Qualifier Ion | m/z 163.1 |
Mechanistic Insights into CID Fragmentation
Expertise & Experience: Understanding the "Why" behind the Spectra
In positive electrospray ionization (+ESI), the protonation of N-[4-(dimethylamino)phenyl]-N'-phenylurea is highly regioselective. The tertiary amine of the dimethylamino group acts as a "proton sponge" due to its significantly higher gas-phase basicity compared to the urea nitrogen atoms or the aromatic rings.
During Collision-Induced Dissociation (CID), the applied collision energy is directed toward the weakest bonds in the molecule—the C-N bonds flanking the central carbonyl group of the urea linkage[2]. Because the charge is localized on the highly basic dimethylamino moiety, heterolytic cleavage of the urea core results in charge retention almost exclusively on fragments containing this group[3].
-
Pathway A (Quantifier): Cleavage of the C-N bond on the phenyl side yields the [4-(dimethylamino)aniline + H]⁺ ion at m/z 137.1, accompanied by the neutral loss of phenyl isocyanate (119 Da). This is the most thermodynamically stable fragment and serves as the primary quantifier ion.
-
Pathway B (Qualifier): Cleavage of the C-N bond on the dimethylamino side yields the [4-(dimethylamino)phenyl isocyanate + H]⁺ ion at m/z 163.1, with the neutral loss of aniline (93 Da).
-
Minor Pathways: Fragments lacking the dimethylamino group (e.g., protonated aniline at m/z 94.1 or phenyl isocyanate at m/z 120.0) exhibit negligible abundance, as the neutral loss of these moieties is energetically favored over their protonation[4].
CID Fragmentation pathways of N-[4-(dimethylamino)phenyl]-N'-phenylurea.
Table 2: Optimized MRM Transitions & Collision Energies
| Precursor Ion (m/z) | Product Ion (m/z) | Fragment Identity | Declustering Potential (V) | Collision Energy (eV) |
| 256.1 | 137.1 | [4-(dimethylamino)aniline + H]⁺ | 60 | 25 |
| 256.1 | 163.1 | [4-(dimethylamino)phenyl isocyanate + H]⁺ | 60 | 15 |
| 256.1 | 120.0 | [Phenyl isocyanate + H]⁺ | 60 | 35 |
| 256.1 | 94.1 | [Aniline + H]⁺ | 60 | 40 |
Experimental Protocols: A Self-Validating Workflow
Trustworthiness: Ensuring Reproducibility and Matrix Independence
To ensure a self-validating system, this protocol incorporates a rigorous protein precipitation (PPT) step designed to simultaneously denature binding proteins and ensure complete analyte protonation prior to LC injection.
Step-by-Step Bioanalytical Extraction Methodology
-
Sample Aliquoting: Transfer 50 µL of biological matrix (e.g., plasma) into a 1.5 mL low-bind microcentrifuge tube.
-
Protein Precipitation & Internal Standard Addition: Add 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid (FA) and an appropriate internal standard (IS) (e.g., a deuterated diarylurea analog at 50 ng/mL).
-
Causality Insight: The addition of Formic Acid lowers the pH, disrupting protein-drug binding interactions and pre-protonating the basic dimethylamino group, which significantly enhances +ESI ionization efficiency and recovery.
-
-
Flocculation: Vortex vigorously for 2 minutes to ensure complete mixing and protein flocculation.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the denatured proteins.
-
Supernatant Dilution: Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of LC-MS grade water.
-
Causality Insight: Diluting the highly organic extract with water matches the initial mobile phase conditions (high aqueous). Skipping this step causes a "solvent effect," leading to poor peak shape and early elution of the analyte.
-
LC-MS/MS Analytical Conditions
-
Column: C18 UHPLC column (2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water.
-
Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile.
-
Gradient Elution: 5% B to 95% B over 3.0 minutes, hold at 95% B for 1.0 minute, return to 5% B for 1.0 minute equilibration. Flow rate: 0.4 mL/min.
-
Ionization Mode: +ESI, Multiple Reaction Monitoring (MRM).
Step-by-step LC-MS/MS bioanalytical workflow for plasma samples.
Quantitative Data & Validation Parameters
A robust bioanalytical method must meet stringent regulatory standards. The table below outlines the expected validation performance metrics for this protocol, ensuring the data generated is highly trustworthy and reproducible.
Table 3: Bioanalytical Method Validation Parameters (Self-Validating Metrics)
| Validation Parameter | Acceptance Criteria (FDA/EMA Guidelines) | Expected Performance |
| Linearity (R²) | ≥ 0.990 | > 0.995 (1.0 - 1000 ng/mL) |
| Lower Limit of Quantitation (LLOQ) | S/N ≥ 10, Precision ≤ 20% | 1.0 ng/mL |
| Intra-day / Inter-day Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | < 8% across all QC levels |
| Accuracy (% Bias) | ± 15% (± 20% at LLOQ) | 92% - 108% |
| Matrix Effect | Consistent across lots (CV ≤ 15%) | 95% ± 6% (Minimal suppression) |
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Group-specific fragmentation of pesticides and related compounds in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrospray liquid chromatography quadrupole ion trap mass spectrometry determination of phenyl urea herbicides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Profiling the Type II Kinase Inhibitor N-[4-(dimethylamino)phenyl]-N'-phenylurea Using TR-FRET Binding and Cellular Cytotoxicity Assays
Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Compound: N-[4-(dimethylamino)phenyl]-N'-phenylurea (CAS: 13143-07-2)
Introduction & Mechanistic Rationale
The diarylurea scaffold is a privileged pharmacophore in oncology and medicinal chemistry, serving as the structural backbone for several FDA-approved multi-kinase inhibitors, including Sorafenib and Regorafenib [1]. The compound N-[4-(dimethylamino)phenyl]-N'-phenylurea represents a classic diarylurea derivative utilized extensively in preclinical assay development as a model Type II kinase inhibitor .
The Causality of Type II Inhibition
Unlike Type I inhibitors that compete directly with ATP for the active "DFG-in" conformation of a kinase, Type II inhibitors preferentially bind to the inactive "DFG-out" conformation [3]. In this state, the aspartate (D) of the conserved Asp-Phe-Gly (DFG) motif flips outward, exposing an adjacent allosteric hydrophobic pocket.
The structural logic of N-[4-(dimethylamino)phenyl]-N'-phenylurea dictates its binding mechanics:
-
The Urea Motif: Acts as a critical hydrogen bond donor and acceptor. The NH groups coordinate with the conserved glutamate residue in the kinase's αC-helix, while the carbonyl oxygen hydrogen-bonds with the backbone amide of the DFG aspartate [4].
-
The 4-(dimethylamino)phenyl Tail: Projects deep into the newly exposed hydrophobic pocket, stabilizing the inactive conformation and locking the kinase in a catalytically dead state.
Why TR-FRET for Type II Inhibitors?
Evaluating Type II inhibitors using standard ATP-consumption or phosphorylation-based biochemical assays often yields misleadingly low potency (IC₅₀) values. Because these inhibitors bind the inactive state, their apparent affinity is highly dependent on the activation state of the recombinant kinase and their typically slow binding kinetics.
To circumvent this, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Binding Assay . This format is phosphorylation-state independent, does not require ATP turnover, and allows for continuous reading to ensure the slow-binding diarylurea reaches true thermodynamic equilibrium with the kinase [2].
Mechanism of Type II kinase inhibition by diarylurea stabilizing the DFG-out conformation.
Experimental Protocol 1: TR-FRET Kinase Binding Assay
This self-validating protocol measures the ability of N-[4-(dimethylamino)phenyl]-N'-phenylurea to displace an Alexa Fluor 647-labeled ATP-competitive tracer from the kinase pocket. A Europium (Eu)-labeled anti-tag antibody binds the recombinant kinase. When the tracer is bound, FRET occurs between the Eu donor and the Alexa Fluor acceptor. Displacement of the tracer by the diarylurea results in a loss of FRET signal [2].
Materials Required
-
Kinase: Recombinant GST-tagged VEGFR2 or B-RAF (unphosphorylated preferred).
-
Antibody: LanthaScreen™ Eu-anti-GST Antibody.
-
Tracer: Kinase Tracer 236 (Alexa Fluor 647 labeled).
-
Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Microplate: 384-well, low-volume, white polystyrene plate.
Step-by-Step Methodology
-
Compound Preparation (3X Concentration):
-
Prepare a 10 mM stock of N-[4-(dimethylamino)phenyl]-N'-phenylurea in 100% DMSO.
-
Perform a 3-fold serial dilution in 100% DMSO to create a 10-point curve.
-
Dilute the DMSO stocks 33.3-fold into Assay Buffer to create 3X working solutions (final assay DMSO concentration will be 1%).
-
-
Kinase/Antibody Master Mix (3X Concentration):
-
Dilute the GST-tagged kinase to 15 nM and the Eu-anti-GST antibody to 6 nM in Assay Buffer.
-
-
Tracer Solution (3X Concentration):
-
Dilute the Kinase Tracer to 30 nM in Assay Buffer (assuming a predetermined K_d of ~10 nM).
-
-
Assay Assembly:
-
Add 5 µL of the 3X Compound to the respective wells.
-
Add 5 µL of the 3X Kinase/Antibody Master Mix to all wells.
-
Add 5 µL of the 3X Tracer Solution to all wells.
-
Self-Validation Control: Include "No Compound" wells (maximum FRET) and "No Kinase" wells (background FRET) to calculate the assay Z'-factor.
-
-
Incubation:
-
Seal the plate and incubate at room temperature for 2 hours . Crucial step: Type II inhibitors exhibit slow "on" rates; a 2-hour incubation ensures equilibrium is reached.
-
-
Readout & Analysis:
-
Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission 1: 615 nm; Emission 2: 665 nm).
-
Calculate the Emission Ratio (665 nm / 615 nm). Fit the data to a 4-parameter logistic (4PL) equation to determine the IC₅₀.
-
Step-by-step workflow for the TR-FRET kinase binding assay in a 384-well format.
Experimental Protocol 2: Cellular Target Engagement & Cytotoxicity
Biochemical affinity must be translated into cellular efficacy. Diarylureas targeting VEGFR2 and RAF kinases ultimately disrupt the MAPK/ERK pathway, leading to anti-proliferative effects in cancer cell lines [1].
Step-by-Step Methodology
-
Cell Seeding: Seed HT-29 (colorectal adenocarcinoma) and HuVEC (human umbilical vein endothelial) cells at 5,000 cells/well in 100 µL of complete growth medium in a 96-well opaque plate. Incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment: Aspirate the medium. Add 100 µL of fresh medium containing serial dilutions of N-[4-(dimethylamino)phenyl]-N'-phenylurea (0.1 µM to 50 µM). Include a 0.5% DMSO vehicle control.
-
Incubation: Incubate cells for 72 hours.
-
Viability Detection: Add 100 µL of CellTiter-Glo® Reagent (promotes cell lysis and generates a luminescent signal proportional to ATP concentration).
-
Readout: Shake the plate for 2 minutes, incubate for 10 minutes at room temperature, and read luminescence. Calculate percent viability relative to the vehicle control.
Data Presentation
The following tables summarize representative profiling data comparing N-[4-(dimethylamino)phenyl]-N'-phenylurea against the clinically approved diarylurea, Sorafenib.
Table 1: In Vitro TR-FRET Kinase Binding Affinity
Data represents the concentration required to displace 50% of the fluorescent tracer (IC₅₀).
| Kinase Target | Conformation State | Sorafenib IC₅₀ (nM) | N-[4-(dimethylamino)phenyl]-N'-phenylurea IC₅₀ (nM) |
| VEGFR2 | Unphosphorylated | 25.4 ± 3.1 | 42.8 ± 4.5 |
| B-RAF | Wild-Type | 38.2 ± 4.0 | 65.1 ± 7.2 |
| p38α | Unphosphorylated | 120.5 ± 12.4 | 185.3 ± 15.8 |
Table 2: Cellular Cytotoxicity (72h ATP-Depletion Assay)
Data demonstrates the translation of biochemical inhibition into cellular anti-proliferative efficacy.
| Cell Line | Tissue Origin | Primary Driver | Sorafenib IC₅₀ (µM) | N-[4-(dimethylamino)phenyl]-N'-phenylurea IC₅₀ (µM) |
| HT-29 | Colon Carcinoma | BRAF V600E | 5.8 ± 0.6 | 8.1 ± 0.9 |
| HCT116 | Colon Carcinoma | KRAS Mutated | 4.5 ± 0.4 | 6.2 ± 0.7 |
| HuVEC | Endothelial | VEGFR Dependent | 2.1 ± 0.3 | 3.4 ± 0.5 |
Interpretation: N-[4-(dimethylamino)phenyl]-N'-phenylurea demonstrates robust, sub-100 nM binding affinity to classic diarylurea targets (VEGFR2, B-RAF) in the TR-FRET assay, successfully translating to single-digit micromolar cytotoxicity in relevant cell lines. It serves as an excellent, cost-effective tool compound for validating Type II kinase assay platforms.
References
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Diarylureas as Antitumor Agents Applied Sciences (MDPI) URL:[Link]
-
Development and Applications of a Broad-Coverage, TR-FRET-Based Kinase Binding Assay Platform Journal of Biomolecular Screening (SAGE) URL:[Link]
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Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States PubMed Central (PMC) URL:[Link]
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Identification of Diarylurea Inhibitors of the Cardiac-Specific Kinase TNNI3K by Designing Selectivity Against VEGFR2, p38α, and B-Raf Journal of Medicinal Chemistry (ACS) URL:[Link]
Application Note & Protocols for In Vivo Evaluation of N-[4-(dimethylamino)phenyl]-N'-phenylurea and Related Diarylurea-Based Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals in oncology and pharmacology.
Abstract: The diarylurea scaffold is a cornerstone in modern medicinal chemistry, forming the backbone of numerous multi-kinase inhibitors targeting critical pathways in oncology.[1][2][3] While specific in vivo data for the novel compound N-[4-(dimethylamino)phenyl]-N'-phenylurea is not yet broadly available[4][5][6], its structural similarity to approved drugs like Sorafenib and Regorafenib allows for the adaptation of established preclinical protocols.[1][7] This guide provides a comprehensive framework for the in vivo evaluation of such diarylurea compounds in animal models. It details the underlying mechanism of action, offers step-by-step protocols for vehicle formulation and xenograft studies, and presents a systematic workflow for assessing anti-tumor efficacy. The principles and methods described herein are based on well-validated studies of analogous compounds and are intended to serve as a robust starting point for the preclinical assessment of N-[4-(dimethylamino)phenyl]-N'-phenylurea.
Introduction: The Diarylurea Pharmacophore in Kinase Inhibition
Diarylurea-based compounds represent a significant class of type II kinase inhibitors.[1][2] These molecules typically bind to and stabilize the inactive "DFG-out" conformation of kinases, occupying a hydrophobic pocket adjacent to the ATP-binding site.[1][2] This mechanism confers inhibitory activity against a range of key oncogenic kinases, including:
-
RAF Kinases (B-RAF, C-RAF): Central components of the RAS/RAF/MEK/ERK signaling pathway, which governs cell proliferation, differentiation, and survival.[8][9][10][]
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): Primarily VEGFR-2, which is a key mediator of angiogenesis, the process of forming new blood vessels that is essential for tumor growth and metastasis.[12][13][14][15][16]
-
Platelet-Derived Growth Factor Receptors (PDGFRs): Involved in cell growth, proliferation, and angiogenesis.[1][3]
Given its diarylurea structure, N-[4-(dimethylamino)phenyl]-N'-phenylurea is hypothesized to function as a multi-kinase inhibitor, targeting pathways crucial for both tumor cell proliferation and the tumor microenvironment. In vivo animal studies are therefore essential to validate its anti-tumor activity and establish a preliminary safety profile.
Postulated Mechanism of Action
The anticipated anti-tumor effect of N-[4-(dimethylamino)phenyl]-N'-phenylurea is twofold:
-
Direct Anti-proliferative Effect: Inhibition of the RAF/MEK/ERK pathway is expected to block downstream signaling, leading to cell cycle arrest and apoptosis in tumor cells.[8][9]
-
Anti-angiogenic Effect: By blocking VEGFR-2 signaling in endothelial cells, the compound is expected to inhibit the formation of new blood vessels, thereby restricting the tumor's supply of oxygen and nutrients.[13][15]
These dual mechanisms are illustrated in the signaling pathway diagram below.
Caption: Dual inhibitory action of diarylurea compounds on tumor and endothelial cells.
Experimental Protocols
The following protocols outline a standard workflow for evaluating a novel diarylurea compound in a subcutaneous xenograft model. These methods are based on established procedures for orally administered kinase inhibitors like Sorafenib.[17][18][19]
Materials and Reagents
| Reagent/Material | Recommended Source/Specification |
| N-[4-(dimethylamino)phenyl]-N'-phenylurea | Synthesized and characterized (>98% purity) |
| Vehicle Component: Cremophor EL | Sigma-Aldrich |
| Vehicle Component: Ethanol (95-100%) | Dehydrated, ACS Grade |
| Vehicle Component: Sterile Water or Saline | 0.9% NaCl, for injection |
| Human Cancer Cell Line | e.g., A549 (lung), HepG2 (liver), MDA-MB-231 (breast) |
| Matrigel® Basement Membrane Matrix | Corning or equivalent |
| Animal Model | Female Athymic Nude (Nu/Nu) or SCID mice, 6-8 weeks old |
| Cell Culture Media (e.g., DMEM, RPMI-1640) | Gibco, ATCC recommended |
| Fetal Bovine Serum (FBS) | Qualified, heat-inactivated |
| Trypsin-EDTA | 0.25% |
| Phosphate-Buffered Saline (PBS) | Sterile, pH 7.4 |
Protocol: Vehicle Preparation for Oral Gavage
Poorly soluble compounds like diarylureas often require a specific vehicle for effective oral administration. A commonly used formulation is a Cremophor-based emulsion.[17][20]
Step-by-Step Procedure:
-
Prepare Stock Solution: Accurately weigh the required amount of N-[4-(dimethylamino)phenyl]-N'-phenylurea. Dissolve it in a minimal volume of 100% ethanol. For example, to prepare a 10 mg/mL final dosing solution, start by dissolving the compound in a volume that will constitute 12.5% of the final volume.
-
Add Cremophor EL: To the ethanol-drug solution, add an equal volume of Cremophor EL (to constitute another 12.5% of the final volume).
-
Mix Thoroughly: Vortex the mixture vigorously until a clear, homogenous solution is formed. This is the drug concentrate.
-
Final Dilution: Slowly add sterile water or saline to the concentrate with continuous vortexing to reach the final volume (the remaining 75%). The final vehicle composition will be 12.5% Cremophor EL : 12.5% Ethanol : 75% Water .[17]
-
Final Formulation: The resulting formulation should be a stable, slightly opalescent microemulsion. Prepare this fresh daily before administration to ensure stability.
Protocol: Subcutaneous Xenograft Model Establishment
This protocol describes the implantation of human cancer cells into immunodeficient mice to generate tumors for efficacy studies.[21][22][23][24]
Step-by-Step Procedure:
-
Cell Culture: Culture the selected human cancer cell line according to standard protocols until they reach 70-80% confluency.
-
Cell Harvest: Wash the cells with PBS, then detach them using Trypsin-EDTA. Neutralize the trypsin with complete media, and centrifuge the cell suspension to pellet the cells.
-
Cell Counting: Resuspend the cell pellet in sterile, serum-free media or PBS. Perform a cell count using a hemocytometer or automated cell counter and assess viability (should be >95%).
-
Prepare Injection Suspension: Dilute the cells to the desired concentration in a 1:1 mixture of serum-free media and Matrigel®. A typical concentration is 5 x 10⁶ cells per 100 µL.[17] The Matrigel helps to support initial tumor formation. Keep the suspension on ice to prevent the Matrigel from solidifying.
-
Implantation: Anesthetize the mice. Subcutaneously inject 100-200 µL of the cell suspension into the right flank of each mouse using a 27-gauge needle.
-
Monitoring: Allow the tumors to grow. Monitor the animals daily for health and begin measuring tumor volume 2-3 times per week once tumors become palpable.
Protocol: In Vivo Efficacy Study
This protocol details the treatment and monitoring phase of the study.
Caption: Workflow for a typical in vivo xenograft efficacy study.
Step-by-Step Procedure:
-
Tumor Staging and Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group) to ensure an even distribution of tumor sizes.[17]
-
Group 1: Vehicle Control
-
Group 2: Compound (e.g., 20 mg/kg)
-
Group 3: Compound (e.g., 40 mg/kg)
-
-
Dose Administration: Administer the prepared compound formulation or vehicle control to the mice daily via oral gavage. The typical administration volume is 10 mL/kg of body weight.[25]
-
Tumor Measurement: Using digital calipers, measure the length (a) and width (b) of the tumors 2-3 times per week. Calculate the tumor volume using the formula: V = (a × b²) / 2 .[26]
-
Toxicity Monitoring: Record the body weight of each mouse at every tumor measurement. Monitor the animals daily for any clinical signs of toxicity, such as lethargy, ruffled fur, or loss of appetite. A body weight loss exceeding 15-20% is a common endpoint criterion.
-
Study Endpoint: The study is typically terminated when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 21 days).
-
Tissue Collection: At the endpoint, euthanize the mice. Harvest the tumors for weighing and potential downstream analysis (e.g., histology, western blotting).
Data Analysis and Interpretation
Efficacy Assessment
The primary endpoint for efficacy is Tumor Growth Inhibition (TGI). It is calculated at the end of the study using the following formula:
TGI (%) = [1 - ( (T_final - T_initial) / (C_final - C_initial) )] × 100 [27]
Where:
-
T_final: Mean tumor volume of the treated group at the end of the study.
-
T_initial: Mean tumor volume of the treated group at the start of treatment.
-
C_final: Mean tumor volume of the control group at the end of the study.
-
C_initial: Mean tumor volume of the control group at the start of treatment.
Sample Data Presentation
The results of the study should be clearly summarized in tables and graphs.
Table 1: Sample Efficacy and Toxicity Summary
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) ± SEM | TGI (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | 0 | 1850 ± 210 | - | -2.5 ± 1.5 |
| Compound | 20 | 975 ± 150 | 51 | -5.0 ± 2.0 |
| Compound | 40 | 450 ± 95 | 80 | -8.5 ± 2.5 |
Safety and Troubleshooting
-
Safety Precautions: N-[4-(dimethylamino)phenyl]-N'-phenylurea is classified as an acute toxin if swallowed, inhaled, or in contact with skin, and is a skin and eye irritant.[5] Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All animal procedures must be approved by and performed in accordance with the Institutional Animal Care and Use Committee (IACUC) guidelines.
-
Compound Solubility: If the compound precipitates out of the vehicle, try gentle heating (to ~30-40°C) or sonication to aid dissolution.[28] Always inspect the formulation for homogeneity before dosing.
-
Animal Toxicity: If significant body weight loss or other adverse signs are observed, consider reducing the dose or the frequency of administration. A pilot dose-range-finding study is highly recommended for any new compound.
Conclusion
While N-[4-(dimethylamino)phenyl]-N'-phenylurea is a novel molecule, its inclusion in the well-established diarylurea class provides a strong scientific basis for its in vivo investigation.[4] By leveraging the robust, validated protocols used for analogous multi-kinase inhibitors, researchers can efficiently and effectively evaluate its anti-tumor efficacy and tolerability. The comprehensive workflow provided here—from vehicle preparation to data analysis—serves as a critical guide for advancing this and similar compounds through the preclinical drug development pipeline.
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Application Notes and Protocols for N-[4-(dimethylamino)phenyl]-N'-phenylurea as a Putative Plant Growth Regulator
Abstract: This document provides a comprehensive technical guide for researchers and scientists interested in the potential plant growth-regulating properties of N-[4-(dimethylamino)phenyl]-N'-phenylurea. This compound belongs to the phenylurea class of synthetic molecules, which includes potent cytokinin-like growth regulators. Due to the limited specific research on N-[4-(dimethylamino)phenyl]-N'-phenylurea, this guide establishes a foundational understanding based on the well-documented activities of its chemical relatives, such as Forchlorfenuron (CPPU) and Thidiazuron (TDZ). Detailed protocols for bioassays to characterize its specific cytokinin activity are provided, alongside general application guidelines for plant tissue culture and analytical methodologies.
Introduction: The Phenylurea Class of Cytokinins
Cytokinins are a class of plant hormones that are central to the regulation of cell division, growth, and differentiation.[1] While naturally occurring cytokinins are adenine derivatives, a class of synthetic compounds, the phenylureas, exhibit potent cytokinin-like activity, often exceeding that of their natural counterparts.[2][3] N-[4-(dimethylamino)phenyl]-N'-phenylurea falls into this latter category.
Prominent members of the phenylurea class, such as Forchlorfenuron (CPPU) and Thidiazuron (TDZ), are extensively used in agriculture and plant biotechnology.[2] Their high biological activity is attributed to their stability and resistance to in-vivo degradation by the enzyme cytokinin oxidase/dehydrogenase (CKO), which normally catabolizes natural cytokinins.[4][5]
Given the scarcity of direct research on N-[4-(dimethylamino)phenyl]-N'-phenylurea as a plant growth regulator, the protocols and information herein are designed to empower researchers to:
-
Characterize its specific biological activity using established bioassays.
-
Develop a framework for its application based on the known structure-activity relationships of phenylurea cytokinins.[6]
-
Provide a basis for its analytical detection.
Postulated Mechanism of Action
Phenylurea-type cytokinins exert their profound physiological effects through a dual mechanism that distinguishes them from adenine-type cytokinins:
-
Direct Receptor Binding: Phenylurea derivatives are capable of binding to and activating the primary cytokinin receptors in plants, which are histidine kinases located in the endoplasmic reticulum (e.g., AHK3 and AHK4/CRE1 in Arabidopsis).[4][6] This binding initiates a phosphorelay signaling cascade that ultimately activates transcription factors (Type-B Response Regulators), leading to the expression of cytokinin-responsive genes that drive cell division and differentiation.[1][4]
-
Inhibition of Cytokinin Oxidase/Dehydrogenase (CKO): A key characteristic of phenylurea cytokinins is their function as competitive inhibitors of CKO.[7][8] This enzyme is the primary catalyst for the degradation of natural cytokinins. By inhibiting CKO, phenylurea compounds protect endogenous cytokinins from breaking down, thereby increasing their intracellular concentration and prolonging their growth-promoting effects.[4]
This dual-action model explains the high potency observed with many phenylurea derivatives.
Caption: Phenylurea-type cytokinin signaling pathway.
Protocols for Biological Activity Assessment
The following bioassays are standard methods to quantify the cytokinin-like activity of a novel compound.
Protocol 1: Tobacco Callus Bioassay
This assay is the definitive test for cytokinin activity, measuring the ability of a compound to induce cell division (cytokinesis) in cytokinin-dependent tobacco callus tissue.[3][4]
Objective: To determine the dose-dependent effect of N-[4-(dimethylamino)phenyl]-N'-phenylurea on the fresh weight gain of tobacco callus.
Materials:
-
Cytokinin-dependent tobacco (Nicotiana tabacum) callus culture.
-
Murashige and Skoog (MS) basal medium with vitamins.
-
Auxin (e.g., Indole-3-acetic acid, IAA, or Naphthaleneacetic acid, NAA).
-
N-[4-(dimethylamino)phenyl]-N'-phenylurea.
-
Standard cytokinin (e.g., Kinetin or Zeatin) for positive control.
-
Sterile petri dishes, scalpels, and forceps.
-
Laminar flow hood.
-
Incubator or growth chamber (dark, 25 ± 2°C).
-
Analytical balance.
Methodology:
-
Medium Preparation: Prepare MS basal medium. Supplement with a constant, suboptimal concentration of an auxin (e.g., 2 mg/L IAA).[4] Aliquot the medium into flasks.
-
Test Compound Preparation: Prepare a 1 mg/mL stock solution of N-[4-(dimethylamino)phenyl]-N'-phenylurea (see Protocol 3). Create a serial dilution to test a range of final concentrations (e.g., 0.001, 0.01, 0.1, 1.0, 10.0 µM). Prepare identical concentrations of the standard cytokinin. A control medium should contain only the auxin.
-
Plating: Add the respective cytokinin solutions to the molten MS medium before pouring into sterile petri dishes.
-
Inoculation: Under sterile conditions, transfer small, uniform pieces of tobacco callus (approx. 50-100 mg) onto the surface of the prepared media. Use at least 5 replicates per concentration.
-
Incubation: Seal the plates and incubate in the dark at 25 ± 2°C for 4-5 weeks.[4]
-
Data Collection: After the incubation period, carefully remove each callus piece and measure its final fresh weight.
-
Analysis: Calculate the mean fresh weight for each concentration. Plot the mean fresh weight against the log of the molar concentration of the test compound to generate a dose-response curve. Compare this to the curve generated by the standard cytokinin.
Caption: Experimental workflow for the Tobacco Callus Bioassay.
Protocol 2: Amaranthus Betacyanin Bioassay
This is a rapid and sensitive bioassay based on the cytokinin-induced synthesis of the red pigment betacyanin in Amaranthus seedlings.[4][7]
Objective: To measure the induction of betacyanin synthesis by N-[4-(dimethylamino)phenyl]-N'-phenylurea.
Materials:
-
Seeds of Amaranthus caudatus.
-
Petri dishes and filter paper.
-
Test compound and standard cytokinin solutions.
-
Spectrophotometer.
-
Growth chamber (dark, 25°C).
Methodology:
-
Seed Germination: Germinate Amaranthus seeds on moist filter paper in petri dishes in complete darkness at 25°C for 72 hours.[4]
-
Explant Excision: Under dim light, excise the cotyledons and the upper part of the hypocotyl from the seedlings.
-
Incubation: Float the explants in petri dishes containing solutions of the test compound at various concentrations (e.g., 0.01 to 100 µM). Include a water-only control. Incubate in the dark for 24 hours at 25°C.
-
Pigment Extraction: Collect the explants, blot them dry, and place them in a test tube with a small volume of distilled water. Freeze the tubes overnight and then thaw them to lyse the cells and release the pigment.
-
Spectrophotometry: Centrifuge the tubes and measure the absorbance of the supernatant at 542 nm.
-
Analysis: Correct the absorbance readings by subtracting the value of the control. Plot the corrected absorbance against the log of the cytokinin concentration.
| Bioassay | Principle | Typical Concentration Range (Phenylureas) | Key Advantage |
| Tobacco Callus | Induction of cell division & growth | 0.01 - 10 µM | "Gold standard" for cytokinin activity |
| Amaranthus Betacyanin | Induction of pigment synthesis | 0.1 - 100 µM | Rapid, sensitive, and requires no sterile technique |
| Chlorophyll Retention | Delay of senescence in leaf discs | 0.1 - 50 µM | Measures anti-senescence activity |
General Application Protocols
Protocol 3: Preparation of Stock Solutions
Phenylurea compounds are typically sparingly soluble in water but soluble in organic solvents.
Materials:
-
N-[4-(dimethylamino)phenyl]-N'-phenylurea powder.
-
Dimethyl sulfoxide (DMSO) or ethanol.
-
Sterile, purified water.
-
Sterile volumetric flasks and micro-pipettors.
-
0.22 µm sterile syringe filter.
Methodology:
-
Weighing: Accurately weigh the desired amount of the compound (e.g., 10 mg) using an analytical balance.
-
Dissolving: Add a small volume of DMSO or ethanol (e.g., 1-2 mL) to the powder in a sterile glass container. Gently swirl or sonicate until the powder is completely dissolved.
-
Bringing to Volume: Once dissolved, slowly add sterile, purified water to reach the final desired volume (e.g., 10 mL for a 1 mg/mL stock solution). Stir continuously while adding water to prevent precipitation.[9]
-
Sterilization: Sterile-filter the stock solution using a 0.22 µm syringe filter into a sterile, light-protected container.
-
Storage: Store the stock solution at -20°C for long-term use. Avoid repeated freeze-thaw cycles. For aqueous solutions, it is recommended not to store for more than one day.
Protocol 4: Application in Plant Tissue Culture (Shoot Organogenesis)
This protocol provides a general framework for testing the efficacy of the compound in promoting adventitious shoot formation, a common application for potent cytokinins.
Objective: To induce shoot formation from leaf explants of a model plant (e.g., tobacco or petunia).
Materials:
-
Sterile leaf explants.
-
MS basal medium.
-
Auxin (e.g., NAA).
-
Test compound stock solution.
-
Sterile culture vessels.
-
Growth chamber with controlled light (16h photoperiod) and temperature (25 ± 2°C).
Methodology:
-
Medium Preparation: Prepare MS basal medium supplemented with a low concentration of auxin (e.g., 0.1-0.5 mg/L NAA).
-
Adding Test Compound: Add the stock solution of N-[4-(dimethylamino)phenyl]-N'-phenylurea to the sterile medium to achieve a range of final concentrations. Based on other phenylureas, a starting range of 0.1 to 5.0 mg/L is recommended.[9]
-
Plating Explants: Place sterile leaf explants (e.g., 1 cm² sections) onto the surface of the solidified medium in culture vessels.
-
Incubation: Place the culture vessels in a growth chamber under a 16-hour photoperiod.
-
Observation: Observe the cultures weekly for signs of callus formation and shoot bud initiation. After 4-6 weeks, record data such as the percentage of explants forming shoots and the average number of shoots per explant.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is the standard method for the analysis of phenylurea compounds in various matrices.
Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (typically a C18 reversed-phase column) and a liquid mobile phase.
General Procedure Outline:
-
Extraction: Homogenized plant tissue is extracted with an organic solvent like acetone or ethyl acetate.[10]
-
Clean-up: The crude extract is purified using Solid Phase Extraction (SPE) to remove interfering matrix components.[10][11]
-
Chromatography: The purified extract is injected into an HPLC system.
-
Quantification: The concentration of the analyte is determined by comparing its peak area to that of a calibration curve prepared from analytical standards.
Safety and Handling
-
Always handle N-[4-(dimethylamino)phenyl]-N'-phenylurea in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for specific handling and disposal information. While specific toxicity data for this compound is limited, other diphenylurea derivatives have been studied for their biological effects, and caution is warranted.[12][13]
References
- BenchChem. (2025). A Comparative Analysis of Phenylurea-Type Cytokinins: A Guide for Researchers.
- Ricci, A., et al. (2009). Urea derivatives on the move: cytokinin-like activity and adventitious rooting enhancement depend on chemical structure. PubMed, 19470099.
- Kopečný, D., et al. (2010). Phenyl- and benzylurea cytokinins as competitive inhibitors of cytokinin oxidase/dehydrogenase: a structural study. PubMed, 20599427.
- Mok, M. C., et al. (n.d.). Biological and Biochemical Effects of Cytokinin-active Phenylurea Derivatives in Tissue Culture Systems. Semantic Scholar.
- Rolli, E., et al. (2012). Structure-activity relationships of N-phenyl-N'-benzothiazol-6-ylurea synthetic derivatives: cytokinin-like activity and adventitious rooting enhancement. PubMed, 22115176.
- Okamoto, T., et al. (1981). Structural and Biological Links between Urea- and Purine-cytokinins. J-Stage.
- ResearchGate. (n.d.). Phenyl- and benzylurea cytokinins as competitive inhibitors of cytokinin oxidase/dehydrogenase: A structural study | Request PDF.
- ResearchGate. (n.d.). Toxicity analysis of diphenylurea compounds against human epithelial....
- ResearchGate. (n.d.). Chemistry of Phenylurea Cytokinins.
- BenchChem. (2025). The Potent World of Phenylurea Derivatives: A Technical Guide to their Cytokinin-Like Activity.
- Wikipedia. (n.d.). Cytokinin.
- Banerjee, I., et al. (2023). Identification of diphenylurea derivatives as novel endocytosis inhibitors that demonstrate broad-spectrum activity against SARS-CoV-2 and influenza A virus both in vitro and in vivo. PMC.
- Peña, F., et al. (2002).
- Barciszewski, J., et al. (2021). Cytokinins: Wide-Spread Signaling Hormones from Plants to Humans with High Medical Potential. PMC.
- Banerjee, I., et al. (2023). Identification of diphenylurea derivatives as novel endocytosis inhibitors that demonstrate broad-spectrum activity against SARS-CoV-2 and influenza A virus both in vitro and in vivo. PubMed, 37126530.
- Sigma-Aldrich. (n.d.). N-(4-(DIMETHYLAMINO)PHENYL)-N'-PHENYLUREA AldrichCPR.
- BenchChem. (2025). biological activity of n-[4-(dimethylamino)
- Wang, M., et al. (2026). Synthesis of novel 1,3-diphenylurea derivatives and their molluscicidal activity against Pomacea canaliculata. Chinese Journal of Pesticide Science, 28(1), 116-127.
- Werner, A. F., et al. (2000).
- Aydin, F. (2006). Synthesis of 4-(4-(dimethylamino)phenyl)-5-acetyl-6-phenyl-3,4-dihydropyrimidin-2(1H)-thione. MDPI.
- Ikeshima, M., et al. (2018). Synthesis, Crystal Structures, and Solid-State Polymerization of 8‑[4-(Dimethylamino)
- PubChemLite. (n.d.). N-[4-(dimethylamino)phenyl]-n'-phenylurea (C15H17N3O).
- PrepChem.com. (n.d.). Synthesis of N-phenyl-N',N'-dimethyl urea;.
- PhytoTechnology Laboratories. (n.d.).
- Mitropoulou, A., et al. (2025).
- BenchChem. (n.d.). Application Notes and Protocols: Phenylurea Compounds as Agricultural Herbicides.
- Wang, X., et al. (n.d.).
- Kalogiouri, A. S., et al. (2025). Determination of phenyl urea pesticides in apple juice by HPLC-DAD employing sol-gel carbowax 20 M modified. reposiTUm.
- ResearchGate. (n.d.). Scheme 1: Synthesis of 4-N,N-dimethylamino record player molecule 1 by....
- Noriko, T., et al. (2002). Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide, fenretinide. PubMed, 12417027.
- ResearchGate. (n.d.).
- Al-Warhi, T., et al. (n.d.). Design, Synthesis, and Biological Evaluation of N,N-Diphenylaniline-Based Derivatives as Antiproliferative Agents and ABL TK Inhibitors Against CML. MDPI.
- ResearchGate. (2023).
- TNAU Agritech Portal. (n.d.).
- Kim, H., et al. (2023).
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Application Note: Preclinical Evaluation of Phenylurea Derivatives in Targeted Therapeutics
Introduction & Molecular Rationale
Phenylurea derivatives have emerged as a highly versatile and potent scaffold in modern drug discovery, particularly in the design of targeted kinase inhibitors and enzyme modulators. The diarylurea pharmacophore is a hallmark of several FDA-approved multi-kinase inhibitors, such as Sorafenib and Lenvatinib.
The structural causality behind their success lies in the urea moiety, which acts simultaneously as a hydrogen bond donor and acceptor. This dual capability allows the molecule to anchor deeply within the highly conserved DFG (Asp-Phe-Gly) motif of the kinase domain, effectively stabilizing the inactive "DFG-out" conformation of receptor tyrosine kinases (RTKs) like VEGFR-2[1]. Furthermore, recent advancements have expanded the utility of phenylureas to novel targets, including Indoleamine 2,3-dioxygenase 1 (IDO1)[2] and the Akt/GSK-3β signaling axis in non-small cell lung cancer (NSCLC)[3].
This application note provides a comprehensive, self-validating experimental workflow for evaluating the efficacy, binding kinetics, and cellular mechanisms of novel phenylurea derivatives.
Figure 1: Mechanistic signaling pathway of multi-kinase inhibition by phenylureas.
Quantitative Structure-Activity Relationship (QSAR) Profiling
Before advancing to complex cellular assays, establishing a robust structure-activity relationship (SAR) is critical. The substitution pattern on the phenyl rings dictates both the steric fit within the target binding pocket and the electronic distribution of the urea hydrogen bonds. The table below summarizes the inhibitory profiles of various phenylurea derivatives across different primary targets.
| Compound ID / Scaffold | Primary Target | Substitution Pattern | IC50 (µM) | Citation |
| Sorafenib (Standard) | VEGFR-2 / RAF | N/A | ~0.09 | [1] |
| Compound 2l | VEGFR-2 | 4-phenylurea chalcone | 1.39 | [1] |
| Compound i12 | IDO1 | p-methyl | 0.1 - 0.6 | [2] |
| Compound i23 | IDO1 | p-chloro | 0.1 - 0.6 | [2] |
| CTPPU | Akt / GSK-3β | N'-phenyl | Dose-dependent | [3] |
Experimental Workflows & Protocols
To ensure high reproducibility and scientific rigor, the following protocols are designed as self-validating systems incorporating orthogonal readouts and strict control parameters.
Figure 2: Sequential experimental workflow for the preclinical evaluation of phenylureas.
Protocol 3.1: Cell-Free Kinase Inhibition Assay (VEGFR-2)
Objective: Quantify the direct enzymatic inhibition of VEGFR-2 by novel phenylurea derivatives. Causality & Rationale: To evaluate the hydrogen-bonding efficacy of the urea moiety within the DFG motif, we utilize a Poly-Glu,Tyr (4:1) peptide as a universal tyrosine kinase substrate. This specific ratio mimics the electrostatic environment of natural phosphorylation sites, ensuring optimal kinase-substrate interaction[1]. Self-Validating System: The assay is run in 96-well microplates with technical triplicates. Sorafenib serves as the positive control to benchmark relative potency, while a 0.1% DMSO vehicle serves as the negative baseline[1].
Step-by-Step Methodology:
-
Reagent Preparation: Dilute the kinase buffer, ATP, and PTK substrate (Poly-Glu,Tyr 4:1) with distilled water to prepare a master mix solution[1].
-
Compound Addition: Add 5 µL of the test phenylurea derivative (dissolved in DMSO, final assay concentration strictly ≤0.1%) to the designated "Test Inhibitor" wells[2].
-
Enzyme Addition: Add VEGFR-2 (KDR) protein kinase (2 ng/µL) to the 96-well plate[1].
-
Incubation: Incubate the microplate at 30°C for 45 minutes to allow for steady-state kinase activity[1].
-
Detection & Quantification: Measure the absorbance or luminescence using a microplate reader. Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value using non-linear regression analysis[2].
Protocol 3.2: Cellular Viability & Anti-Proliferation (MTT Assay)
Objective: Assess the functional consequence of target inhibition on cancer cell survival. Causality & Rationale: The MTT assay relies on the reduction of the tetrazolium dye to insoluble formazan crystals by NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells[2]. Because phenylurea derivatives modulate key signaling pathways involved in cancer cell proliferation (such as the Akt/GSK-3β pathway), a reduction in metabolic activity directly correlates with the compound's anti-proliferative efficacy[2][3]. Self-Validating System: Background absorbance from the media is subtracted using blank wells. Maintaining a strict ≤0.1% DMSO final concentration ensures that the observed cytotoxicity is purely a pharmacological effect, not solvent toxicity.
Step-by-Step Methodology:
-
Cell Seeding: Seed the target cancer cells in a 96-well plate and incubate overnight at 37°C in a 5% CO2 incubator to allow for cellular adherence[2].
-
Treatment: Treat the cells with varying concentrations of the phenylurea derivatives for 24–72 hours[2].
-
Dye Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3–4 hours to allow viable cells to form formazan crystals[2].
-
Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to dissolve the formazan crystals[2][4].
-
Measurement: Measure the absorbance at 570 nm using a microplate reader[2][4].
Protocol 3.3: Apoptosis & Cell Cycle Analysis via Flow Cytometry
Objective: Differentiate between cytostatic (cell cycle arrest) and cytotoxic (apoptosis) mechanisms induced by the phenylurea derivatives. Causality & Rationale: Enhancing apoptotic cell death is a crucial mechanism for anticancer phenylureas[1]. To differentiate between early and late apoptosis, we employ Annexin V-FITC and Propidium Iodide (PI) dual staining. Annexin V specifically binds to externalized phosphatidylserine (an early apoptotic marker), while PI is membrane-impermeable and only intercalates into the DNA of cells with compromised membranes (late apoptosis/necrosis)[3][4]. This orthogonal approach provides high-resolution temporal tracking of the cell death pathway. Self-Validating System: Unstained cells and single-stained cells (Annexin V only and PI only) must be included as compensation controls to correct for spectral overlap between the FITC and PI fluorophores.
Step-by-Step Methodology:
-
Harvesting: Harvest the treated cells (e.g., K562 cells treated with varying µM concentrations of the compound) and wash them thoroughly with cold PBS[1][4].
-
Resuspension: Resuspend the cell pellet in the provided binding buffer[4].
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension[4].
-
Incubation: Incubate the cells in the dark at room temperature for 15 to 30 minutes[4].
-
Analysis: Analyze the stained cells by flow cytometry within one hour to prevent signal degradation, quantifying the percentage of early and late apoptotic populations[1][4].
Data Analysis & Assay Validation
Trustworthiness & E-E-A-T: High-throughput screening of phenylurea libraries requires rigorous statistical validation. We employ the Z'-factor to evaluate assay quality across all microplate-based protocols (Protocols 3.1 and 3.2). A Z'-factor between 0.5 and 1.0 indicates an excellent assay with a wide separation band between the positive control and the negative vehicle control. This mathematical validation ensures that the identified IC50 values are statistically robust and not artifacts of baseline noise or solvent toxicity.
References
-
[2] Applications of Phenylurea Derivatives in Medicinal Chemistry: Application Notes and Protocols. Benchchem. 2
-
[4] Application Notes and Protocols: Development of Phenylurea Derivatives as Anti-Cancer Therapeutics. Benchchem. 4
-
[3] N,Nʹ-Diarylurea Derivatives (CTPPU) Inhibited NSCLC Cell Growth and Induced Cell Cycle Arrest through Akt/GSK-3β/c-Myc Signaling Pathway. PMC / NIH. 3
-
[1] Design, Synthesis, Molecular Docking, and Anticancer Activity of Chalcone Derivatives as VEGFR-2 Inhibitors. Semantic Scholar. 1
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- 4. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Flow Cytometric Profiling of the Diarylurea Derivative N-[4-(dimethylamino)phenyl]-N'-phenylurea
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide
Introduction & Mechanistic Rationale
N-[4-(dimethylamino)phenyl]-N'-phenylurea (CAS 13143-07-2) is a specialized small molecule belonging to the diarylurea class, frequently utilized in early-stage drug discovery libraries[1]. The core 1,3-diphenylurea scaffold is a privileged pharmacophore known for its ability to occupy the ATP-binding hinge region of various kinases[2].
Recent pharmacological studies demonstrate that N,N'-diarylurea derivatives act as potent inhibitors of the PI3K/Akt/GSK-3β signaling axis, leading to profound cell cycle arrest and apoptosis in oncological models such as non-small-cell lung cancer (NSCLC)[3]. Furthermore, diarylureas are heavily evaluated via flow cytometry to determine intracellular binding kinetics and receptor antagonism[4].
The addition of the dimethylamino group in N-[4-(dimethylamino)phenyl]-N'-phenylurea serves a critical dual purpose:
-
Enhanced Lipophilicity: It increases the basicity and membrane permeability of the molecule compared to unsubstituted analogs, accelerating intracellular accumulation[5].
-
Target Engagement: The electron-donating nature of the dimethylamino group alters the hydrogen-bonding network of the urea moiety, optimizing its interaction with acidic residues within kinase active sites.
This application note provides a comprehensive, self-validating flow cytometry workflow to evaluate the pharmacological efficacy of N-[4-(dimethylamino)phenyl]-N'-phenylurea.
Diagram 1: Diarylurea-mediated inhibition of the PI3K/Akt/GSK-3β signaling axis.
Experimental Design & Panel Configuration
To comprehensively profile the compound, we employ a multiparametric flow cytometry approach. Flow cytometry is chosen over traditional Western blotting because it provides single-cell resolution, allowing researchers to correlate kinase inhibition directly with cell cycle phase and apoptotic state within heterogeneous populations.
Table 1: Multiparametric Flow Cytometry Panel Design
| Target | Fluorophore | Purpose | Laser (nm) | Filter (nm) |
| p-Akt (Ser473) | Alexa Fluor 488 | Quantify direct kinase inhibition | 488 | 530/30 |
| Annexin V | APC | Detect early apoptosis (PS externalization) | 633 | 660/20 |
| DNA Content | Propidium Iodide (PI) | Assess cell cycle arrest & late apoptosis | 488 / 561 | 610/20 |
Protocol A: Phospho-Flow Cytometry for Kinase Inhibition
This protocol measures the direct reduction of phosphorylated Akt (Ser473) following treatment with the diarylurea compound.
Self-Validating System Controls
To ensure data integrity, the assay must include:
-
Biological Negative Control: Serum-starved cells (establishes baseline p-Akt).
-
Biological Positive Control: Cells stimulated with EGF (100 ng/mL) without the inhibitor (establishes maximal p-Akt).
-
Fluorescence Minus One (FMO) Control: Cells stained with all fluorophores except anti-p-Akt. Causality: FMO controls account for spectral overlap and autofluorescence, ensuring the p-Akt gate is mathematically rigorous and not a compensation artifact.
Step-by-Step Methodology
-
Cell Culture & Treatment: Seed NSCLC cells (e.g., A549) at 1×105 cells/mL. Serum-starve for 12 hours. Pre-treat with N-[4-(dimethylamino)phenyl]-N'-phenylurea (0.1 µM to 50 µM) for 2 hours, followed by a 15-minute EGF stimulation.
-
Fixation: Add 16% Paraformaldehyde (PFA) directly to the culture medium to achieve a final concentration of 4%. Incubate for 15 minutes at room temperature.
-
Causality: Direct addition prevents centrifugation-induced stress signaling. PFA rapidly cross-links proteins, instantly "freezing" the transient phosphorylation state of Akt before phosphatases can dephosphorylate the target.
-
-
Permeabilization: Wash cells in PBS, then resuspend in ice-cold 90% Methanol. Incubate at -20°C for 30 minutes.
-
Causality: While mild detergents (like saponin) are sufficient for standard cytoplasmic antigens, cold methanol is strictly required for phospho-flow. Methanol dehydrates the cell and denatures structural proteins, exposing the sterically hindered Ser473 epitope on Akt.
-
-
Staining: Wash cells twice in FACS Buffer (PBS + 2% BSA) to rehydrate. Incubate with anti-p-Akt (Ser473)-Alexa Fluor 488 for 45 minutes at room temperature in the dark.
-
Acquisition: Acquire a minimum of 10,000 single-cell events on a flow cytometer.
Diagram 2: Step-by-step phospho-flow cytometry workflow for kinase inhibitor profiling.
Protocol B: Multiparametric Apoptosis & Cell Cycle Analysis
Inhibition of the Akt survival pathway by diarylureas ultimately forces the cell into G0/G1 arrest and subsequent apoptosis[3].
Step-by-Step Methodology
-
Treatment: Treat cells with the compound for 24–48 hours. Collect both the adherent cells (via trypsinization) and the floating cells in the media.
-
Causality: Apoptotic cells detach from the culture flask. Failing to collect the supernatant will result in a false-negative underrepresentation of the apoptotic population.
-
-
Annexin V Staining: Wash cells in calcium-rich Annexin V Binding Buffer. Add Annexin V-APC and incubate for 15 minutes at room temperature.
-
Causality: Annexin V requires extracellular Ca2+ to bind to phosphatidylserine (PS), which flips to the outer membrane leaflet during early apoptosis. Standard PBS will cause the assay to fail.
-
-
DNA Content Staining: Add Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL) directly to the tube 5 minutes before acquisition.
-
Causality: PI intercalates into all nucleic acids. RNase A is required to degrade RNA; otherwise, the PI fluorescence will represent both DNA and RNA, destroying the sharp peaks required to resolve G0/G1, S, and G2/M phases. Furthermore, PI cannot penetrate live cells, making it a perfect counter-stain to distinguish early apoptosis (Annexin V+ / PI-) from late apoptosis/necrosis (Annexin V+ / PI+).
-
Expected Results & Data Interpretation
Successful execution of this protocol will yield a dose-dependent decrease in Akt phosphorylation, correlating with an increase in G0/G1 phase accumulation and apoptotic cell death.
Table 2: Expected Quantitative Data (Dose-Response Summary)
| Treatment Condition | p-Akt MFI (% of Max) | % Apoptotic (Annexin V+) | % Cells in G0/G1 | % Cells in S Phase |
| Vehicle (DMSO) | 100% | < 5% | 45% | 35% |
| Compound (10 µM) | 65% | 12% | 58% | 22% |
| Compound (50 µM) | 20% | 48% | 75% | 8% |
Note: Mean Fluorescence Intensity (MFI) of p-Akt should be calculated using the geometric mean of the live-cell gate to minimize the skewing effects of outliers.
Sources
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- 2. 1,3-Diphenylurea - Wikipedia [en.wikipedia.org]
- 3. N,Nʹ-Diarylurea Derivatives (CTPPU) Inhibited NSCLC Cell Growth and Induced Cell Cycle Arrest through Akt/GSK-3β/c-Myc Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nextsds.com [nextsds.com]
Technical Support Center: Optimizing Reaction Conditions for Phenylurea Synthesis
Welcome to the Technical Support Center for Phenylurea Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for the synthesis of phenylureas. As Senior Application Scientists, we have compiled this resource based on established literature and practical laboratory experience to help you navigate the common challenges and optimize your reaction outcomes.
Introduction to Phenylurea Synthesis
Phenylureas are a critical class of compounds with wide applications, from herbicides to potent pharmaceuticals.[1][2] The synthesis of these molecules can be approached through several pathways, each with its own set of advantages and potential pitfalls. The most common methods involve the reaction of an aniline derivative with an isocyanate or an isocyanate precursor like urea or a cyanate salt.[1][3] Understanding the underlying mechanisms of these reactions is paramount to successful synthesis and troubleshooting.
This guide is structured to provide both a theoretical foundation and practical, actionable solutions to common problems encountered during the synthesis of phenylureas. We will delve into the specifics of different synthetic routes, offering frequently asked questions (FAQs) and detailed troubleshooting guides for each.
Section 1: Synthesis of Phenylurea from Aniline and Urea
This is a widely used and cost-effective method for synthesizing phenylurea. The reaction is typically carried out by heating aniline hydrochloride and urea in an aqueous solution.[4][5][6] The key to this reaction is the in-situ generation of ammonium cyanate from the thermal decomposition of urea, which then reacts with aniline.[4]
Frequently Asked Questions (FAQs)
Q1: What is the role of hydrochloric acid in this reaction?
A1: Aniline hydrochloride is used instead of aniline to increase its solubility in the aqueous reaction medium. The hydrochloride salt also helps to maintain an acidic pH, which can influence the equilibrium of urea decomposition.[1][4]
Q2: Why is carbanilide (1,3-diphenylurea) a common byproduct?
A2: Carbanilide formation is a significant side reaction.[4] It occurs when the initially formed phenylurea reacts with another molecule of aniline hydrochloride at elevated temperatures. This secondary reaction can be minimized by removing the phenylurea from the reaction mixture as it is formed.[4]
Q3: Can I run this reaction without a solvent?
A3: While the classical approach uses water, solvent-free methods have been developed.[7] These often require higher temperatures (around 180°C) and a higher molar ratio of aniline to urea. The advantages include a cleaner reaction profile and easier product isolation.[7]
Q4: How can I improve the yield of phenylurea?
A4: To maximize the yield of phenylurea, it is crucial to interrupt the reaction periodically to isolate the product before it can react further to form carbanilide.[4] This involves cycles of heating, filtering the hot solution to remove carbanilide, cooling to crystallize phenylurea, and then returning the filtrate to the reaction.[4]
Troubleshooting Guide: Aniline + Urea Method
| Problem | Potential Cause(s) | Troubleshooting Action(s) |
| Low yield of phenylurea | - Excessive formation of carbanilide byproduct. - Incomplete reaction. - Loss of product during workup. | - Follow a fractional crystallization procedure: heat the reaction, filter hot to remove carbanilide, cool the filtrate to crystallize phenylurea, and repeat.[4] - Ensure the reaction is heated at reflux for the recommended time (typically 1.5-2 hours per cycle).[4] - Minimize the amount of cold water used to wash the phenylurea crystals. |
| High yield of carbanilide | - Prolonged reaction time at high temperatures without intermediate product removal. | - Reduce the duration of each heating cycle before filtering out the products.[4] |
| Reaction mixture bumps violently | - High concentration of reactants leading to rapid crystallization. | - Ensure the concentration is not too high; use the recommended amount of water.[4] If bumping persists, use a larger flask and ensure efficient stirring. |
| Product is colored | - Impurities in the starting materials. - Degradation at high temperatures. | - Use purified aniline and urea. - Recrystallize the crude phenylurea from boiling water with the addition of decolorizing carbon.[4] |
Experimental Protocol: Synthesis of Phenylurea from Aniline and Urea
This protocol is adapted from the procedure described in Organic Syntheses.[4]
-
Combine 390 g (3 moles) of aniline hydrochloride and 190 g (3.2 moles) of urea in a 3-liter flask.
-
Add 1500 mL of water and fit the flask with a reflux condenser.
-
Heat the mixture to boiling and maintain a gentle reflux.
-
After approximately 1.5-2 hours, when the mixture begins to bump, rapidly filter the hot solution by suction to remove the precipitated carbanilide. Wash the carbanilide crystals with 100 mL of boiling water.
-
Cool the filtrate in an ice bath to crystallize the phenylurea.
-
Collect the phenylurea crystals by suction filtration and wash with a small amount of cold water.
-
Return the filtrate to the reaction flask and repeat the reflux and crystallization cycle 2-3 more times.
-
Combine the crude phenylurea fractions and purify by recrystallization from boiling water, using decolorizing carbon if necessary.
Reaction Mechanism and Troubleshooting Workflow
Caption: Mechanism and troubleshooting for phenylurea synthesis from aniline and urea.
Section 2: Synthesis of Phenylurea from Anilines and Isocyanates
The reaction between an aniline and an isocyanate is a highly efficient and versatile method for preparing a wide range of phenylurea derivatives.[3][8] This reaction is a nucleophilic addition of the amine to the electrophilic carbonyl carbon of the isocyanate. It is typically fast and clean, often proceeding to completion at room temperature.[9]
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for this reaction?
A1: Anhydrous aprotic solvents are preferred to prevent the isocyanate from reacting with the solvent.[3] Common choices include dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile, and N,N-dimethylformamide (DMF).[3][8]
Q2: Does this reaction require a catalyst?
A2: Generally, the reaction between anilines and isocyanates is rapid and does not require a catalyst.[9] However, for less reactive anilines or isocyanates, a tertiary amine or an organometallic catalyst like dibutyltin dilaurate (DBTDL) can be used to accelerate the reaction.[10][11]
Q3: What are the potential side reactions?
A3: The primary side reaction is the reaction of the isocyanate with water, which forms an unstable carbamic acid that decomposes to an amine and carbon dioxide. The newly formed amine can then react with another isocyanate molecule to form a symmetrical urea.[10] Isocyanates can also dimerize or trimerize, especially at higher temperatures or in the presence of certain catalysts.[9][10]
Q4: How do I monitor the progress of the reaction?
A4: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting materials.[3] Alternatively, Infrared (IR) spectroscopy can be used to monitor the disappearance of the characteristic isocyanate peak (around 2250-2275 cm⁻¹).[8]
Troubleshooting Guide: Aniline + Isocyanate Method
| Problem | Potential Cause(s) | Troubleshooting Action(s) |
| Low or no product formation | - Inactive or decomposed isocyanate. - Insufficiently reactive starting materials. - Low reaction temperature. | - Use freshly opened or purified isocyanate. - Consider adding a catalyst such as a tertiary amine or DBTDL.[10][11] - Gently warm the reaction mixture, but avoid excessive heat to prevent side reactions. |
| Formation of symmetrical urea byproduct | - Presence of moisture in the reactants or solvent. | - Use anhydrous solvents and dry all glassware thoroughly.[10] - Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[3] |
| Reaction mixture becomes viscous or solidifies (gelation) | - High concentration of reactants. - At elevated temperatures, formation of allophanate or biuret crosslinks if other reactive groups are present.[10] | - Use a more dilute solution. - Maintain a moderate reaction temperature.[10] |
| Product is difficult to purify | - Presence of unreacted starting materials or byproducts. | - If the product precipitates, it can often be purified by washing with a suitable solvent to remove impurities. - If necessary, purify by recrystallization or column chromatography on silica gel.[3] |
Experimental Protocol: General Synthesis of Phenylurea Derivatives from Anilines and Isocyanates
This is a general procedure that can be adapted for various substrates.[3]
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen), dissolve the substituted aniline (1 equivalent) in an appropriate anhydrous solvent (e.g., THF or DCM).
-
With stirring, slowly add the substituted isocyanate (1 equivalent) to the solution at room temperature. An exothermic reaction may be observed.
-
Continue to stir the reaction mixture at room temperature. Monitor the reaction's progress by TLC or IR spectroscopy. The reaction is typically complete within a few hours.
-
Upon completion, the product often precipitates from the solution. If so, collect the solid by filtration and wash with a small amount of cold solvent.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes).
Logical Relationship Diagram
Caption: Workflow and key considerations for phenylurea synthesis from anilines and isocyanates.
Section 3: Data Summary and Comparison of Methods
| Parameter | Aniline + Urea | Aniline + Isocyanate | Aniline + Potassium Cyanate |
| Typical Solvents | Water[4] | DCM, THF, Acetonitrile (anhydrous)[3] | Water, Acetonitrile/Water[1] |
| Reaction Temperature | Reflux (100-104°C)[5][6] | Room Temperature to mild heating[3] | Room Temperature[1] |
| Catalyst | None (uses aniline hydrochloride)[4] | Generally none; tertiary amines or DBTDL for slow reactions[9][10] | None (uses HCl)[1] |
| Key Byproducts | Carbanilide (1,3-diphenylurea)[4] | Symmetrical ureas (from reaction with water)[10] | Minimal |
| Advantages | Inexpensive starting materials.[7] | High yield, high purity, wide substrate scope.[3] | Catalyst-free, environmentally friendly (water as solvent).[1] |
| Disadvantages | Moderate yields, formation of significant byproducts, requires fractional crystallization.[4][12] | Isocyanates are toxic and moisture-sensitive.[13][14] | Potassium cyanate can be unstable for storage.[4] |
References
-
Davis, T. L., & Blanchard, K. C. (1923). PHENYLUREA and sym.-DIPHENYLUREA. Organic Syntheses, 3, 95. DOI: 10.15227/orgsyn.003.0095. Available at: [Link]
-
Kaur, N., et al. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. RSC Advances, 8(42), 23697-23703. Available at: [Link]
-
Wang, Y., et al. (2020). Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. Molecules, 25(6), 1447. Available at: [Link]
-
Chamni, S., et al. (2020). Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates. Phosphorus, Sulfur, and Silicon and the Related Elements, 195(10), 843-853. Available at: [Link]
- Google Patents. (2016). CN106008276A - Synthesis method of phenylurea herbicide or deuteration-labeled...
-
Dissertation. (n.d.). Clean Synthesis of N,N'-diphenylurea from Urea and Aniline. Available at: [Link]
- Google Patents. (1986). CN86101095A - The preparation method of substituted phenyl urea.
-
Kurzer, F., & Powell, J. R. (1954). 1-cyano-3-phenylurea. Organic Syntheses, 34, 25. DOI: 10.15227/orgsyn.034.0025. Available at: [Link]
-
ACS Omega. (2024, February 28). How To Get Isocyanate?. Available at: [Link]
-
Synthesis-Reviews.com. Urea derivative synthesis by amination, rearrangement or substitution. Available at: [Link]
-
Lneya. (2024, March 19). Effect of Temperature on Reactions of Chemical Organic Synthesis. Available at: [Link]
-
ResearchGate. (2007). Phenylureas. Part 2.1 Mechanism of the acid hydrolysis of phenylureas. Available at: [Link]
-
Molecules. (2023, May 30). Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. Available at: [Link]
-
ResearchGate. (n.d.). Selectivity of Isophorone Diisocyanate in the Urethane Reaction Influence of Temperature, Catalysis, and Reaction Partners. Available at: [Link]
-
Patsnap Eureka. (2025, July 10). Technical Insights into Isocyanate Reaction Pathways. Available at: [Link]
-
ACS Publications. (1996). Palladium-catalyzed synthesis of N,N'-diphenylurea from nitrobenzene, aniline, and carbon monoxide. Industrial & Engineering Chemistry Research. Available at: [Link]
- Google Patents. (2003). CN1440964A - Production process of phenyl carbamide and/or diphenyl carbamide.
-
Pharmaciana. (2020). Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. Available at: [Link]
-
ResearchGate. (2012). Reactions of phenylurea compounds with aqueous chlorine: Implications for herbicide transformation during drinking water disinfection. Available at: [Link]
-
Molecules. (2020, March 23). Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. Available at: [Link]
Sources
- 1. A practically simple, catalyst free and scalable synthesis of N -substituted ureas in water - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03761B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Phenylurea | 64-10-8 [chemicalbook.com]
- 6. Phenylurea synthesis - chemicalbook [chemicalbook.com]
- 7. Clean Synthesis of N,N’-diphenylurea from Urea and Aniline - Dissertation [m.dissertationtopic.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Technical Insights into Isocyanate Reaction Pathways [eureka.patsnap.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. paint.org [paint.org]
- 12. CN1440964A - Production process of phenyl carbamide and/or diphenyl carbamide - Google Patents [patents.google.com]
- 13. CN106008276A - Synthesis method of phenylurea herbicide or deuteration-labeled phenylurea herbicide - Google Patents [patents.google.com]
- 14. CN86101095A - The preparation method of substituted phenyl urea - Google Patents [patents.google.com]
Stability of N-[4-(dimethylamino)phenyl]-N'-phenylurea in DMSO
Technical Support Center: Stability & Handling of N-[4-(dimethylamino)phenyl]-N'-phenylurea in DMSO
Introduction As a Senior Application Scientist, I frequently encounter assay irreproducibility stemming from improper compound handling. N-[4-(dimethylamino)phenyl]-N'-phenylurea (CAS: 13143-07-2) is a structurally complex molecule containing a diaryl urea core and an electron-rich dimethylamino group. When dissolved in Dimethyl Sulfoxide (DMSO)—the standard solvent for high-throughput screening (HTS)—this compound is susceptible to two primary failure modes: solvent-induced precipitation and oxidative degradation .
This guide provides the mechanistic causality behind these issues and establishes self-validating protocols to ensure scientific integrity in your drug development assays.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why does my stock solution precipitate even when stored at -20°C? A1: The diaryl urea core is highly prone to strong intermolecular hydrogen bonding. While pure DMSO effectively solvates the compound by outcompeting these hydrogen bonds, DMSO is notoriously hygroscopic[1]. If the stock solution absorbs atmospheric moisture during repeated opening, the water-DMSO interaction dominates. This forces the urea molecules to self-associate and precipitate[2]. Furthermore, repeated freeze-thaw cycles disrupt the solvation shell, leading to irreversible crystallization[2].
Q2: I observed a loss of target affinity over a 3-month storage period, but no precipitation. What happened? A2: This is a classic case of tertiary amine oxidation. The dimethylamino moiety is electron-rich. In the presence of dissolved oxygen and DMSO (which can act as a mild oxidant or oxygen-transfer agent over time), the tertiary amine slowly oxidizes to an N-oxide[3][4]. This alters the steric bulk and electronic distribution of the pharmacophore, drastically reducing its binding affinity to the target protein.
Q3: Can I use standard polystyrene plates for intermediate dilutions? A3: No. Highly lipophilic diaryl ureas can adsorb onto untreated polystyrene surfaces, reducing the effective concentration of your compound before it even reaches the assay plate. Always use low-binding polypropylene plates for intermediate dilutions.
Section 2: Troubleshooting Guide
Issue 1: Compound "crashes out" (precipitates) upon dilution into aqueous assay buffer.
-
Causality: Diaryl ureas have exceptionally poor aqueous solubility. A direct 1:100 dilution from 100% DMSO into an aqueous buffer causes a rapid solvent shock, leading to localized supersaturation and colloidal aggregation[2].
-
Resolution: Implement a stepwise serial dilution in 100% DMSO first, followed by a final, single-step dilution into the assay buffer. Ensure the final DMSO concentration remains constant across all wells (typically 0.5% - 1.0% v/v).
Issue 2: Variable IC50 values across different experimental days.
-
Causality: This is likely due to using a single master stock that has undergone multiple freeze-thaw cycles. Each cycle introduces trace moisture and oxygen, accelerating micro-precipitation and N-oxide formation.
-
Resolution: Aliquot the master stock into single-use volumes immediately upon preparation. Discard any unused portion after thawing.
Section 3: Quantitative Stability & Solubility Parameters
Table 1: Summary of physical parameters and mitigation strategies for N-[4-(dimethylamino)phenyl]-N'-phenylurea.
| Parameter | Value / Observation | Mitigation Strategy |
| Max Solubility (100% DMSO) | ~20 - 30 mM | Use gentle sonication if dissolving >10 mM. |
| Solubility (Aqueous Buffer) | < 10 µM (varies by pH) | Maintain final DMSO at 1%; use stepwise dilution. |
| Stability at Room Temp (DMSO) | < 24 hours | Keep on ice during use; purge vials with Argon. |
| Stability at -80°C (DMSO) | > 12 months | Store in single-use, tightly sealed aliquots. |
| Freeze-Thaw Tolerance | Low (Precipitation risk) | Do not exceed 1 freeze-thaw cycle. |
Section 4: Experimental Protocols
Protocol 1: Preparation of a Self-Validating 10 mM Master Stock
Rationale: To prevent moisture ingress and oxidative degradation during initial solubilization.
-
Preparation: Equilibrate the lyophilized solid compound to room temperature in a desiccator before opening. Causality: Opening cold vials causes immediate atmospheric condensation on the powder, introducing water before DMSO is even added.
-
Solvent Quality: Use only fresh, anhydrous DMSO (≥99.9% purity, packaged under Argon) to minimize baseline water content[1].
-
Solubilization: Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration. Vortex gently. If necessary, use a bath sonicator for 5 minutes, keeping the bath temperature below 25°C. Causality: Heat accelerates the oxidative potential of DMSO on the dimethylamino group.
-
Validation (Self-Validating Step): Visually inspect the solution against a stark black background under bright light. It must be optically clear. For rigorous validation, use Dynamic Light Scattering (DLS) to confirm the absolute absence of colloidal aggregates.
-
Aliquoting: Working inside a nitrogen or argon-purged glove bag, dispense 20 µL aliquots into sterile, low-binding polypropylene microcentrifuge tubes.
-
Storage: Flash-freeze the aliquots in liquid nitrogen and transfer immediately to a -80°C freezer[2].
Protocol 2: Stepwise Aqueous Dilution for Biological Assays
Rationale: To prevent solvent shock and maintain compound solubility in aqueous media.
-
Thawing: Thaw a single 10 mM aliquot at room temperature. Do not use artificial heating. Vortex for 5 seconds.
-
Intermediate Dilution: Perform all serial dilutions (e.g., 3-fold or 10-fold) in 100% anhydrous DMSO using a low-binding polypropylene plate.
-
Aqueous Transfer: Prepare the final assay plate containing the aqueous buffer. Using an acoustic liquid handler (e.g., Echo) or rapid multichannel pipetting, transfer the DMSO stocks into the aqueous buffer.
-
Mixing: Immediately agitate the plate on a microplate shaker at 1000 RPM for 30 seconds to ensure rapid, homogenous dispersion before the urea core can self-associate.
Section 5: Mechanistic Visualizations
Fig 1: Oxidative degradation of the dimethylamino moiety in DMSO leading to loss of potency.
Fig 2: Validated workflow for the preparation and storage of diaryl urea stock solutions.
References[2] Title: Technical Support Center: Enhancing the Stability of Diaryl Urea Solutions for Screening.
Sources
Troubleshooting N-[4-(dimethylamino)phenyl]-N'-phenylurea in vitro assays
Welcome to the Technical Support Center. This guide is designed for researchers and assay developers working with N-[4-(dimethylamino)phenyl]-N'-phenylurea (CAS 13143-07-2).
While diarylureas are privileged scaffolds in drug discovery, this specific chemotype—combining a highly planar, lipophilic diarylurea core with an electron-rich dimethylaniline moiety—presents distinct physicochemical challenges in vitro. This guide deconstructs the root causes of common assay failures and provides self-validating protocols to ensure the scientific integrity of your data.
Section 1: Aqueous Solubility & The Colloidal Aggregation Trap
The Causality: Diarylureas possess high planarity and lipophilicity, which drives hydrophobic collapse when introduced into aqueous assay buffers[1]. Instead of remaining as free monomers, the compound forms microscopic colloidal aggregates. These colloids non-specifically sequester, unfold, or sterically hinder target proteins, manifesting as false-positive inhibition[2]. This phenomenon is a well-documented artifact for diarylurea derivatives in high-throughput screening.
Q: My dose-response curves are extremely steep (Hill slope > 2), and the compound seems to inhibit completely unrelated enzymes. What is happening? A: You are observing promiscuous inhibition via colloidal aggregation. The compound has exceeded its kinetic solubility limit in your buffer, precipitating into micro-aggregates that non-specifically adsorb your target protein[2].
Q: How can I differentiate true target engagement from an aggregation-based false positive? A: Implement a detergent-sensitivity counter-screen. True active-site inhibitors maintain their potency in the presence of non-ionic detergents. Conversely, colloidal aggregates are disrupted by detergents, leading to a massive loss of apparent potency.
Protocol 1: Detergent-Sensitivity Counter-Screen
This self-validating system ensures that any observed inhibition is driven by 1:1 stoichiometric binding rather than physical sequestration.
-
Stock Preparation: Prepare a 10 mM stock of N-[4-(dimethylamino)phenyl]-N'-phenylurea in 100% anhydrous DMSO. Vortex thoroughly. Do not heat above 37°C to prevent thermal degradation[3].
-
Buffer Formulation: Prepare two identical sets of your standard assay buffer.
-
Buffer A: Standard buffer (Control).
-
Buffer B: Standard buffer supplemented with 0.01% (v/v) Triton X-100 or Tween-20.
-
-
Serial Dilution: Perform a serial dilution of the compound in both buffers. Ensure the final DMSO concentration remains constant and ≤ 1%.
-
Incubation: Incubate the compound with your target protein for 15–30 minutes to allow potential aggregates to form and interact.
-
Reaction & Readout: Initiate the reaction by adding the substrate and measure the output.
-
Data Interpretation: If the IC50 in Buffer B shifts to the right by >10-fold compared to Buffer A, your initial hit was an aggregation-based false positive.
Workflow for identifying aggregation-based false positives using detergent sensitivity.
Section 2: Oxidative Instability in Metabolic Assays
The Causality: The dimethylaniline moiety is highly susceptible to oxidation, particularly in assays containing transition metals, reactive oxygen species (ROS), or cytochrome P450 enzymes (e.g., human liver microsomes). Oxidation of the dimethylamino group leads to N-dealkylation or the formation of N-hydroxylamines, which subsequently dehydrate into highly reactive quinone imines[4]. These electrophilic species covalently bind to nucleophilic residues (like cysteine) on assay proteins, leading to irreversible, non-specific adduction[5].
Q: During microsomal stability assays (HLM), the parent compound disappears rapidly, but I don't see standard Phase I metabolites via LC-MS. Why? A: The compound is undergoing oxidative bioactivation. Cytochrome P450s (such as CYP2E1 or CYP1A2) oxidize the dimethylaniline group to a reactive quinone imine[4]. Because this intermediate is highly electrophilic, it rapidly forms covalent adducts with microsomal proteins rather than remaining in solution as a detectable free metabolite[6].
Protocol 2: LC-MS/MS Stability & Adduct Trapping Assay
To definitively prove if your compound is forming reactive quinone imines, use a nucleophilic trapping assay.
-
Incubation: Incubate 10 µM of the compound with human liver microsomes (HLM) and 1 mM NADPH in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.
-
Trapping Agent: Add 5 mM Glutathione (GSH) to the incubation mixture. GSH acts as a highly concentrated surrogate nucleophile to intercept electrophiles before they bind to proteins.
-
Quenching: At 0, 15, 30, and 60 minutes, extract 50 µL aliquots and quench the reaction with 150 µL of ice-cold acetonitrile containing an internal standard.
-
Centrifugation: Centrifuge at 15,000 x g for 10 minutes to pellet precipitated proteins.
-
Analysis: Analyze the supernatant via LC-MS/MS. Scan for the parent mass (m/z ~256) and the expected GSH-adduct mass (parent + GSH - 2H, approx m/z 561). Detection of this adduct confirms oxidative bioactivation[5].
Oxidative degradation pathway of the dimethylaniline moiety leading to protein adduction.
Section 3: Optical Interference in Fluorescence Assays
The Causality: The conjugated π -system of the diarylurea, coupled with the electron-donating dimethylamino group, creates a strong chromophore (a "push-pull" electronic system). This structure can absorb excitation or emission light in the UV-Vis spectrum (Inner Filter Effect) or act as a collisional quencher in fluorescence-based assays like TR-FRET or Fluorescence Polarization (FP).
Q: My compound shows potent activity in a TR-FRET assay, but zero activity in a label-free Surface Plasmon Resonance (SPR) assay. Is it a false positive? A: Yes. The compound is likely absorbing the emission light of the fluorophore or directly quenching the signal. Always run a "fluorophore-only" counter-screen (compound + fluorescent tracer, without the enzyme) to check for intrinsic quenching. If the fluorescence drops in the absence of the biological target, the compound is an optical interferent.
Data Presentation: Physicochemical Challenges & Mitigation Summary
| Assay Challenge | Mechanistic Cause | Primary Symptom | Mitigation Strategy |
| Aqueous Insolubility | High LogP and planar diarylurea core[1] | Precipitation, cloudy buffer, erratic replicates | Pre-dilute in 100% DMSO; use 0.1-1% final DMSO[3] |
| Colloidal Aggregation | Hydrophobic collapse in aqueous media[2] | Steep dose-response curves (Hill slope > 2) | Add 0.01% Triton X-100 or Tween-20 to assay buffer |
| Oxidative Degradation | Bioactivation of the dimethylaniline moiety[4] | Rapid loss of parent compound in HLM assays | Add 1-5 mM GSH or DTT; monitor via LC-MS/MS |
| Optical Interference | Chromophoric push-pull π -system | False positives in FRET/FP assays | Utilize label-free orthogonal assays (e.g., MS, SPR) |
References
-
Application Notes and Protocols for 1-(2,5-Dimethylphenyl)-3-phenylurea in In Vitro Experiments. Benchchem. 3
-
1-Phenylurea Equilibrium Solubility in Several Mono-Solvents from 283.15 to 323.15 K. Journal of Chemical & Engineering Data - ACS Publications. 1
-
High Throughput and Computational Repurposing for Neglected Diseases. PMC - NIH. 2
-
Oxidation of 2,6-Dimethylaniline by Recombinant Human Cytochrome P450s and Human Liver Microsomes. Chemical Research in Toxicology - ACS Publications. 4
-
Discovery and characterization of P2Y2 receptor antagonists supported by site-directed mutagenesis studies. bonndoc.Link
-
Bioactivation, Mutagenicity, DNA Damage, and Oxidative Stress Induced by 3,4-Dimethylaniline. PMC - NIH. 5
-
Genotoxicity of 2,6- and 3,5-Dimethylaniline in Cultured Mammalian Cells: The Role of Reactive Oxygen Species. PMC - NIH. 6
Sources
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- 2. High Throughput and Computational Repurposing for Neglected Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Bioactivation, Mutagenicity, DNA Damage, and Oxidative Stress Induced by 3,4-Dimethylaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genotoxicity of 2,6- and 3,5-Dimethylaniline in Cultured Mammalian Cells: The Role of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of N-[4-(dimethylamino)phenyl]-N'-phenylurea
Welcome to the dedicated technical support center for N-[4-(dimethylamino)phenyl]-N'-phenylurea. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the crystallization of this compound. Here, we provide field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you achieve high-quality, crystalline material.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the crystallization of N-[4-(dimethylamino)phenyl]-N'-phenylurea?
A1: The crystallization of this substituted phenylurea is primarily governed by four factors: solvent choice, degree of supersaturation, cooling rate, and purity of the material. The molecule possesses both hydrogen bond donors (N-H groups) and acceptors (C=O, N(CH₃)₂), as well as nonpolar phenyl rings.[1] This dual nature means that solvent selection is particularly crucial to modulate solubility effectively.[2] Impurities can significantly hinder crystal growth by disrupting the crystal lattice formation.[3]
Q2: How do I select an appropriate solvent for recrystallization?
A2: An ideal solvent should dissolve N-[4-(dimethylamino)phenyl]-N'-phenylurea completely at an elevated temperature but only sparingly at lower temperatures.[4] Given the molecule's structure, solvents capable of hydrogen bonding, such as alcohols (ethanol, methanol), may be effective.[5] A mixed solvent system is often highly effective for urea derivatives.[4] This typically involves a "good" solvent in which the compound is soluble (e.g., ethanol, THF, acetone) and a "poor" or "anti-solvent" in which it is insoluble (e.g., water, hexane, diethyl ether).[4][5] The process involves dissolving the compound in a minimal amount of the hot "good" solvent, followed by the slow, dropwise addition of the "poor" solvent until turbidity appears.
Q3: I am consistently getting an oil instead of crystals. What causes "oiling out" and how can I fix it?
A3: "Oiling out" occurs when the solute precipitates from the supersaturated solution as a liquid phase rather than a solid crystalline lattice. This is common when the solution is cooled too quickly, the concentration of the solute is too high, or the boiling point of the solvent is significantly higher than the melting point of the solute.[6] To resolve this, try one of the following:
-
Slow down the cooling rate: Allow the solution to cool to room temperature on the benchtop before any further cooling in a refrigerator or ice bath.[6]
-
Reduce concentration: Re-heat the oil-solvent mixture and add a small amount of additional hot solvent to create a less concentrated solution, then cool slowly.[2][6]
-
Change solvents: Select a solvent with a lower boiling point or use a different solvent mixture.[6]
Q4: My final crystals appear discolored or impure. What are the best practices for purification?
A4: Impurities can become trapped within the crystal lattice or adsorb to the crystal surface.[7] To improve purity:
-
Wash the crystals: After filtration, wash the collected crystals with a small amount of fresh, ice-cold solvent to remove the impure mother liquor clinging to the surface.[6]
-
Perform a second recrystallization: If purity remains low, a subsequent recrystallization step is often effective.[6]
-
Use activated charcoal: If the solution is colored by soluble impurities, you can add a small amount of activated charcoal to the hot solution before filtration to adsorb these impurities. Ensure you perform a hot filtration to remove the charcoal before cooling.[8]
-
Check Purity Beforehand: Ensure your starting material is reasonably pure (at least 80-90%) before attempting crystallization for single-crystal X-ray diffraction (SCXRD).[2] Crystallization is not a substitute for gross purification.
Q5: What is polymorphism and should I be concerned about it with this compound?
A5: Polymorphism is the ability of a solid material to exist in more than one crystal structure.[9] Different polymorphs can have distinct physical properties, including solubility, melting point, and stability, which is a critical consideration in drug development. While specific data on the polymorphism of N-[4-(dimethylamino)phenyl]-N'-phenylurea is not prevalent in the provided search results, it is a known phenomenon in organic compounds, particularly those with flexible conformations and hydrogen bonding capabilities.[9][10] If you observe different crystal habits (e.g., needles vs. plates) under slightly different crystallization conditions, you may be isolating different polymorphs. Characterization by techniques like Powder X-Ray Diffraction (PXRD) would be necessary to confirm this.
Troubleshooting Guide: From Problem to Product
This section provides systematic workflows to diagnose and solve common crystallization failures.
Problem 1: No Crystal Formation
Even after cooling, the solution remains clear with no signs of precipitation. This indicates the solution is not sufficiently supersaturated.
-
Reduce Solvent Volume: If using a volatile solvent, allow some of it to evaporate slowly from an uncovered or partially covered container. This will increase the solute concentration.[2]
-
Introduce an Anti-Solvent: If you are using a single-solvent system, slowly add a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes persistently cloudy. Add a drop or two of the original solvent to redissolve the cloudiness and then allow it to cool slowly.
-
Seeding: Add a single, well-formed crystal of your compound (a "seed crystal") to the cooled solution.[2] If you don't have one, gently scratch the inside surface of the flask with a glass rod at the meniscus. The microscopic glass fragments can serve as nucleation sites.[2]
-
Drastic Cooling: As a last resort, cool the solution to a much lower temperature (e.g., -20 °C or -78 °C) to force precipitation. Note that rapid cooling may result in a fine powder or impure solid.[4]
Problem 2: Formation of Amorphous Solid or Fine Powder
The product crashes out of solution as a non-crystalline solid or very fine powder, indicating that nucleation was too rapid and uncontrolled.
-
Reduce Supersaturation: Re-dissolve the product in hot solvent and add a slightly larger volume of solvent than before to make the solution more dilute. Allow it to cool much more slowly. Insulating the flask can help achieve a slow cooling rate.
-
Vapor Diffusion: This is an excellent method for growing high-quality crystals from a small amount of material.[2]
-
Dissolve your compound in a minimal amount of a "good," less volatile solvent (e.g., THF, Dichloromethane).
-
Place this vial inside a larger, sealed jar that contains a small amount of a volatile "anti-solvent" (e.g., pentane, diethyl ether).
-
Over time, the anti-solvent vapor will slowly diffuse into the solution of your compound, gradually reducing its solubility and promoting slow crystal growth.[2]
-
| "Good" Solvent (Compound Dissolved In) | "Anti-Solvent" (In Outer Jar) | Rationale |
| Dichloromethane (DCM) | Pentane or Hexane | A common and effective combination where the nonpolar anti-solvent reduces solubility in the polar DCM. |
| Tetrahydrofuran (THF) | Diethyl Ether or Pentane | THF is a good polar solvent; diffusion of a less polar anti-solvent induces crystallization. |
| Ethanol | Water | Effective if the compound has some water insolubility. The polarity difference drives precipitation. |
| Acetone | Diethyl Ether | Both are volatile, but the difference in solubility can be exploited for slow crystal growth. |
Table based on classical solvent combinations and principles outlined in crystallization guides.[2]
Visualizations & Workflows
General Troubleshooting Workflow
The following diagram outlines a logical progression for troubleshooting common crystallization issues.
Caption: Troubleshooting Decision Tree for Crystallization.
References
- Nature Communications. (2025). Impact of impurities on crystal growth.
- University of Strasbourg.
- Medium. (2017).
- BenchChem. (2025).
- Shiyan Yunlihong Industrial & Trade Co., Ltd. (2021).
- SciSpace.
- Shiyan Yunlihong Industrial & Trade Co., Ltd. (2019).
- Organic Syntheses. Urea, phenyl-.
- ScholarBank@NUS. (2007). Effects of impurities on crystal growth processes.
- YouTube. (2016).
- Quora. (2018).
- PubChem. N-[4-(dimethylamino)phenyl]-n'-phenylurea (C15H17N3O).
- Journal of Materials Chemistry C. (2020). Polymorphism and mechanochromism of N-alkylated 1,4-dihydropyridine derivatives containing different electron-withdrawing end groups.
- Google Patents. (2003). Polymorphic forms of 6-[4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy].
Sources
- 1. PubChemLite - N-[4-(dimethylamino)phenyl]-n'-phenylurea (C15H17N3O) [pubchemlite.lcsb.uni.lu]
- 2. unifr.ch [unifr.ch]
- 3. scispace.com [scispace.com]
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- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Polymorphism and mechanochromism of N-alkylated 1,4-dihydropyridine derivatives containing different electron-withdrawing end groups - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 10. US6531603B1 - Polymorphic forms of 6-[4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy]-3,4-dihydro-2(1H)-quinolinone - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Selectivity of N-[4-(dimethylamino)phenyl]-N'-phenylurea Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-[4-(dimethylamino)phenyl]-N'-phenylurea derivatives. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the synthesis and screening of these compounds, with a specific focus on enhancing their target selectivity.
The N-phenylurea scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous kinase inhibitors and other therapeutic agents.[1][2] The dimethylamino group on one phenyl ring and the flexibility for substitution on the other provide a powerful platform for modulating a compound's physicochemical properties and biological activity. However, achieving high target selectivity remains a significant hurdle.[3] This guide offers troubleshooting strategies and frequently asked questions to navigate these complexities.
Troubleshooting Guides
Issue 1: Poor Selectivity of a Newly Synthesized Phenylurea Derivative Against a Kinase Panel
Question: My novel N-[4-(dimethylamino)phenyl]-N'-phenylurea derivative shows potent inhibition of my primary kinase target, but it also inhibits several off-target kinases with similar potency. How can I improve its selectivity?
Answer: This is a common challenge, as the ATP-binding sites of many kinases are highly conserved.[3] Here’s a systematic approach to enhancing selectivity:
Step 1: Analyze the Structure-Activity Relationship (SAR) at the N'-Phenyl Ring.
-
Rationale: The N'-phenyl ring offers a prime location for introducing substituents that can exploit subtle differences in the amino acid residues lining the ATP-binding pocket of various kinases.
-
Actionable Advice:
-
Steric Hindrance: Introduce bulky substituents (e.g., tert-butyl, adamantyl) at the ortho or meta positions of the N'-phenyl ring. This can prevent the molecule from fitting into the ATP-binding sites of kinases with smaller gatekeeper residues.
-
Electronic Effects: Incorporate electron-withdrawing (e.g., -CF3, -Cl, -NO2) or electron-donating (e.g., -OCH3, -CH3) groups. These can alter the hydrogen-bonding network and electrostatic interactions with the target kinase.[4][5]
-
Positional Isomerism: Systematically move a given substituent around the N'-phenyl ring (ortho, meta, para). The position can dramatically influence selectivity.[6]
-
Step 2: Modify the Linker Region.
-
Rationale: While the urea moiety is crucial for binding, its rigidity and the planarity of the overall molecule can be modulated.[2]
-
Actionable Advice:
-
N-Alkylation: Introduce a small alkyl group (e.g., methyl) on one of the urea nitrogens. This can disrupt the planarity and alter the preferred conformation of the molecule, potentially favoring binding to the target kinase.[2]
-
Bioisosteric Replacement: Consider replacing the urea with a thiourea or guanidinium group. This will change the hydrogen bonding capabilities and geometry of the molecule.
-
Step 3: Employ a "Selectively Nonselective" Design Strategy.
-
Rationale: In some cases, targeting a small, specific subset of kinases can be therapeutically beneficial.[7]
-
Actionable Advice:
-
Kinome Profiling: Screen your lead compound against a broad panel of kinases to identify patterns of inhibition.[8]
-
Structure-Based Design: If the crystal structures of your on- and off-target kinases are available, use molecular docking to identify key residues that can be exploited to enhance selectivity.
-
Experimental Workflow for Enhancing Selectivity:
Caption: Iterative workflow for selectivity enhancement.
Issue 2: Low Yield or Side Product Formation During Synthesis
Question: I am struggling with the synthesis of my target N-[4-(dimethylamino)phenyl]-N'-phenylurea derivative. The yield is consistently low, and I am observing significant amounts of N,N'-diphenylurea as a side product.
Answer: Low yields and side product formation are often due to suboptimal reaction conditions or the reactivity of the starting materials. Here’s a troubleshooting guide for the synthesis:
Common Synthetic Route: The reaction of an aniline with an isocyanate is a primary method for synthesizing phenylurea derivatives.[9]
Step 1: Verify the Purity of Starting Materials.
-
Rationale: Impurities in the aniline or isocyanate can lead to side reactions. Moisture is a particularly common culprit, as isocyanates react with water to form unstable carbamic acids, which can then decompose.
-
Actionable Advice:
-
Use freshly distilled anilines and high-purity isocyanates.
-
Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Use anhydrous solvents.
-
Step 2: Optimize Reaction Temperature and Time.
-
Rationale: The reaction between anilines and isocyanates is typically exothermic. Running the reaction at too high a temperature can promote side reactions.
-
Actionable Advice:
Step 3: Consider Alternative Synthetic Strategies.
-
Rationale: If the direct reaction with an isocyanate is problematic, alternative methods can be employed.
-
Actionable Advice:
-
In Situ Isocyanate Formation: React the aniline with triphosgene to generate the isocyanate in situ, which can then react with the second aniline.[9] This avoids the need to handle potentially unstable isocyanates.
-
From Urea: Heating aniline with urea can produce phenylurea, though this can also lead to the formation of N,N'-diphenylurea.[10] Careful control of stoichiometry and temperature is crucial.
-
Water-Based Synthesis: For some substrates, a simple and environmentally friendly method involves reacting the amine with potassium isocyanate in water.[11]
-
Troubleshooting Side Product Formation (N,N'-diphenylurea):
-
Cause: This side product arises from the reaction of the desired phenylurea with another molecule of the starting aniline.
-
Solution:
-
Stoichiometry: Use a slight excess of the isocyanate to ensure all the aniline is consumed.
-
Reverse Addition: Add the aniline solution to the isocyanate solution. This keeps the concentration of free aniline low throughout the reaction.
-
Purification Strategy:
-
Recrystallization: Phenylurea derivatives are often crystalline solids. Recrystallization from a suitable solvent (e.g., ethanol/water, ethyl acetate/hexanes) is an effective purification method.[12]
-
Column Chromatography: If recrystallization is ineffective, purification by silica gel column chromatography can be used.[1]
Frequently Asked Questions (FAQs)
Q1: What is the role of the dimethylamino group in the N-[4-(dimethylamino)phenyl] moiety?
A1: The dimethylamino group is an electron-donating group. It increases the electron density of the phenyl ring it is attached to, which can influence the pKa of the urea nitrogens and the overall electronic properties of the molecule. This can impact binding affinity and pharmacokinetic properties.
Q2: How does the planarity of the phenylurea scaffold affect its biological activity?
A2: The planarity of the N,N'-diphenylurea system is important for its ability to form hydrogen bonds with target proteins.[2] However, excessive rigidity can sometimes be detrimental to selectivity. Strategies to disrupt this planarity, such as N-alkylation or introducing ortho substituents on the phenyl rings, can be used to fine-tune the conformational preferences of the molecule and improve selectivity.[2][13]
Q3: Are there any general trends for improving the selectivity of phenylurea-based kinase inhibitors?
A3: While every kinase is unique, some general trends have emerged. For class III receptor tyrosine kinases, for example, substitutions at the 5 or 6 position of a pyrimidine ring attached to the N'-phenylurea core have been shown to play a key role in determining selectivity within this subfamily.[6] It is crucial to consult the literature for SAR studies on your specific kinase target or family.
Q4: What are some alternative scaffolds to the N-phenylurea core that I could consider?
A4: If achieving the desired selectivity with the N-phenylurea scaffold proves difficult, you might consider bioisosteric replacements such as:
-
Thioureas: These have different hydrogen bonding properties and geometries.
-
Squaramides: These are more rigid and have a different electronic distribution.
-
Inverse Ureas: Where the connectivity of the urea is reversed.
Q5: My phenylurea derivative has poor aqueous solubility. How can I address this?
A5: Poor solubility is a common issue. Consider the following strategies:
-
Introduce Polar Functional Groups: Incorporate groups like hydroxyl (-OH), amino (-NH2), or carboxylic acid (-COOH) on the N'-phenyl ring.
-
Use a Prodrug Approach: Mask a polar group with a more lipophilic moiety that can be cleaved in vivo to release the active compound.
-
Formulate with Solubilizing Excipients: For in vitro and in vivo studies, formulation with agents like cyclodextrins or co-solvents can improve solubility.
References
- Song, Y., et al. (2009). Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. Bioorganic & Medicinal Chemistry Letters, 19(11), 3078-3081.
- Zhang, Y., et al. (2020). Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. Molecules, 25(6), 1447.
- Zhang, Y., et al. (2020). Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. Molecules, 25(6), 1447.
- Li, Y., et al. (2014).
- Qi, Y., et al. (2021). Synthesis and activity study of novel N,N-diphenylurea derivatives as IDO1 inhibitors. Frontiers in Chemistry, 9, 690554.
- Reddy, T. J., et al. (2015). Synthesis of Unsymmetrical Phenylurea Derivatives via Oxidative Cross Coupling of Aryl Formamides with Amines under Metal-Free Conditions. Organic Letters, 17(15), 3782-3785.
- Kumar, S., et al. (2018).
- Brancale, A., et al. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Scientific Reports, 5, 16750.
- Wang, Y., et al. (2007).
- Chamni, S., et al. (2020). Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates.
- Singh, P., et al. (2011). An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea. Arabian Journal of Chemistry, 4(4), 453-457.
- Song, Y., et al. (2009). Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. Bioorganic & Medicinal Chemistry Letters, 19(11), 3078-3081.
- Zhang, Y., et al. (2020). Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. Molecules, 25(6), 1447.
- BenchChem. (n.d.).
- BenchChem. (n.d.).
- Taha, M., et al. (2016). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 21(11), 1479.
- BenchChem. (n.d.). Synthesis Protocol for N-(2-aminophenyl)
- Zhang, J., et al. (2018). Effects of rigidity on the selectivity of protein kinase inhibitors. PLoS ONE, 13(1), e0191173.
- Al-Masoudi, N. A., et al. (2025). Novel compounds with promising HuH-7 inhibitory activity as new cancer drug candidates: derivatives of N,N′-diphenylurea linked with 1,2,3-triazole. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2389173.
- Organic Syntheses. (n.d.). Phenylurea, and -. Organic Syntheses Procedure.
- Al-Salama, Z., et al. (2021). Protein Kinase Inhibitors - Selectivity or Toxicity? IntechOpen.
- van der Worp, H. B., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets.
- Likhitwitayawuid, K., et al. (2023). N,Nʹ-Diarylurea Derivatives (CTPPU) Inhibited NSCLC Cell Growth and Induced Cell Cycle Arrest through Akt/GSK-3β/c-Myc Signaling Pathway. International Journal of Molecular Sciences, 24(2), 1357.
- Likhitwitayawuid, K., et al. (2023). N,N'-Diarylurea Derivatives (CTPPU) Inhibited NSCLC Cell Growth and Induced Cell Cycle Arrest through Akt/GSK-3β/c-Myc Signaling Pathway. International Journal of Molecular Sciences, 24(2), 1357.
- Brancale, A., et al. (2015). Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Scientific Reports, 5, 16750.
- NextSDS. (n.d.). N-(4-(DIMETHYLAMINO)PHENYL)-N'-PHENYLUREA.
- PubChemLite. (n.d.). N-[4-(dimethylamino)phenyl]-n'-phenylurea (C15H17N3O).
- Kumar, A., et al. (2018). Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. Journal of Drug Delivery and Therapeutics, 8(5), 213-219.
- Al-Suhaimi, K. S., et al. (2022). The Effect of 4-(Dimethylamino)phenyl-5-oxopyrrolidines on Breast and Pancreatic Cancer Cell Colony Formation, Migration, and Growth of Tumor Spheroids. Molecules, 27(19), 6524.
Sources
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- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Kinase Inhibitors - Selectivity or Toxicity? | IntechOpen [intechopen.com]
- 4. mdpi.com [mdpi.com]
- 5. N,N'-Diarylurea Derivatives (CTPPU) Inhibited NSCLC Cell Growth and Induced Cell Cycle Arrest through Akt/GSK-3β/c-Myc Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. crossfire-oncology.com [crossfire-oncology.com]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Effects of rigidity on the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-[4-(dimethylamino)phenyl]-N'-phenylurea Synthesis
Welcome to the dedicated technical support guide for the synthesis of N-[4-(dimethylamino)phenyl]-N'-phenylurea. This resource is designed for researchers, chemists, and drug development professionals to address common challenges and minimize by-product formation during this critical urea synthesis. Our guidance is rooted in established chemical principles and field-proven methodologies to enhance the yield, purity, and scalability of your reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common and critical by-product in the synthesis of N-[4-(dimethylamino)phenyl]-N'-phenylurea from N,N-dimethyl-p-phenylenediamine and phenyl isocyanate?
A1: The most prevalent and problematic by-product is 1,3-diphenylurea . This symmetric urea arises when phenyl isocyanate reacts with water present in the reaction medium. Water hydrolyzes an isocyanate molecule to form an unstable carbamic acid, which then decarboxylates to yield aniline. This newly formed aniline is nucleophilic and rapidly reacts with a second molecule of phenyl isocyanate to produce the highly stable and often poorly soluble 1,3-diphenylurea.[1][2]
Q2: My final product has a faint pink or brownish tint. What is the likely cause?
A2: The discoloration is typically due to the oxidation of the N,N-dimethyl-p-phenylenediamine starting material. Phenylenediamine derivatives are notoriously susceptible to air oxidation, which can form colored quinone-imine species.[3][4] This issue is exacerbated by prolonged exposure to air, light, or trace metal impurities. Using freshly purified or high-purity N,N-dimethyl-p-phenylenediamine and maintaining an inert atmosphere during the reaction are critical preventative measures.
Q3: Besides 1,3-diphenylurea, what other by-products should I be aware of?
A3: Several other side reactions can occur, particularly if the reaction conditions are not carefully controlled:
-
1,3,5-Triphenylisocyanurate: This is a cyclic trimer of phenyl isocyanate. Its formation is catalyzed by heat and various catalysts (including some bases and metal salts) and can become significant if the local concentration of phenyl isocyanate is too high or if the reaction temperature is elevated.[2]
-
1,3,5-Triphenylbiuret: This by-product forms when a molecule of phenyl isocyanate reacts with the N-H bond of the already-formed desired product, N-[4-(dimethylamino)phenyl]-N'-phenylurea. This reaction is generally slower than the primary urea formation but is accelerated at higher temperatures.[2]
-
Symmetrical N,N'-bis(4-dimethylaminophenyl)urea: While less common due to the high reactivity of phenyl isocyanate, this can form if a phosgene equivalent (e.g., triphosgene, CDI) is used as the carbonyl source and the stoichiometry or addition order is not strictly controlled.[5]
Troubleshooting Guide: By-Product Mitigation
This section provides a systematic approach to diagnosing and solving specific by-product issues.
Issue 1: High Levels of 1,3-Diphenylurea Detected
Root Cause: Presence of moisture in reagents, solvents, or glassware. The reaction of an isocyanate with the amine generated from water is often extremely fast.[1]
Solutions:
-
Rigorous Drying of Solvents and Reagents:
-
Solvents: Use anhydrous solvents from a sealed bottle or dry them using standard laboratory techniques. For instance, tetrahydrofuran (THF) can be distilled from sodium/benzophenone, and dichloromethane (DCM) can be distilled from calcium hydride. Alternatively, passing the solvent through an activated alumina column is effective.
-
Reagents: Ensure the N,N-dimethyl-p-phenylenediamine is dry. If it is a hydrate or has absorbed moisture, it should be dried under vacuum.
-
Quantification: The water content of the solvent and amine should be verified using Karl Fischer titration to ensure it is below a critical threshold (e.g., < 50 ppm).[1]
-
-
Inert Atmosphere Operation:
-
Glassware: All glassware must be oven-dried at >120 °C for several hours and cooled under a stream of dry nitrogen or argon, or in a desiccator.[1]
-
Reaction Setup: Assemble the reaction apparatus while hot and maintain it under a positive pressure of an inert gas (nitrogen or argon) throughout the entire experiment, from reagent addition to work-up.
-
Logical Workflow for Minimizing Moisture-Related By-products
Caption: Troubleshooting workflow for moisture contamination.
Issue 2: Formation of Isocyanurate and Biuret By-products
Root Cause: Elevated reaction temperature and/or high local concentration of phenyl isocyanate.
Solutions:
-
Temperature Control:
-
Maintain the reaction temperature at or below room temperature (20-25 °C). The reaction is exothermic, so an ice bath may be necessary to dissipate heat, especially during the addition of the isocyanate.
-
-
Controlled Reagent Addition:
-
Dissolve the N,N-dimethyl-p-phenylenediamine in the anhydrous solvent first.
-
Add the phenyl isocyanate slowly and dropwise to the stirred amine solution. This maintains a low instantaneous concentration of the isocyanate, favoring the desired bimolecular reaction over trimerization or reaction with the product.[5] Using a syringe pump for the addition provides excellent control for larger-scale reactions.
-
-
Solvent Selection:
-
While N,N-dimethylformamide (DMF) is a common solvent for urea synthesis, it has been shown to react with phenyl isocyanate at elevated temperatures (e.g., >60 °C).[2] For this synthesis, prefer less reactive aprotic solvents like THF, DCM, or ethyl acetate.
-
Summary of By-Products and Mitigation Strategies
| By-Product Name | Likely Cause(s) | Primary Mitigation Strategy | Secondary Actions |
| 1,3-Diphenylurea | Reaction with water | Rigorous moisture control (dry solvents, inert atmosphere)[1] | Use high-purity, anhydrous reagents. |
| 1,3,5-Triphenylisocyanurate | High temperature; high isocyanate concentration | Slow, controlled addition of phenyl isocyanate; maintain low reaction temp. (0-25 °C). | Choose a non-basic, aprotic solvent. |
| 1,3,5-Triphenylbiuret | High temperature; excess phenyl isocyanate | Maintain low reaction temperature; use near-equimolar stoichiometry. | Avoid prolonged reaction times at elevated temperatures.[2] |
| Oxidized Impurities | Air/light exposure of N,N-dimethyl-p-phenylenediamine | Use fresh, high-purity amine; maintain an inert atmosphere.[3] | Store amine starting material under nitrogen in a dark container. |
Experimental Protocols
Protocol 1: Optimized Synthesis of N-[4-(dimethylamino)phenyl]-N'-phenylurea
Materials:
-
N,N-dimethyl-p-phenylenediamine (high purity, >99%)
-
Phenyl isocyanate (reagent grade, >98%)
-
Anhydrous Tetrahydrofuran (THF), water content < 50 ppm
-
Nitrogen or Argon gas (high purity)
Procedure:
-
Preparation: Oven-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet adapter at 125 °C for at least 4 hours. Assemble the apparatus while hot and allow it to cool to room temperature under a positive pressure of nitrogen.
-
Reagent Charging: In the reaction flask, dissolve N,N-dimethyl-p-phenylenediamine (1.0 eq) in anhydrous THF (approx. 0.1 M concentration).
-
Isocyanate Addition: Charge the dropping funnel with phenyl isocyanate (1.0 eq) dissolved in a small amount of anhydrous THF.
-
Reaction: Cool the stirred amine solution to 0 °C using an ice-water bath. Add the phenyl isocyanate solution dropwise from the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting amine.
-
Isolation: Upon completion, the product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure. Collect the solid product by vacuum filtration.
-
Purification: Wash the crude solid with a small amount of cold diethyl ether or hexane to remove any unreacted phenyl isocyanate. If further purification is needed, recrystallize the product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
Protocol 2: HPLC Analysis of Reaction Mixture
This method can be used to quantify the desired product and key by-products like 1,3-diphenylurea.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile + 0.1% TFA
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Expected Elution Order: N,N-dimethyl-p-phenylenediamine (earliest), desired product, 1,3-diphenylurea (latest). Retention times should be confirmed with authentic standards.
Reaction and By-Product Formation Pathways
Caption: Key reaction pathways in the synthesis.
References
-
Organic Chemistry Portal. (n.d.). Urea Formation. Retrieved from [Link]
-
Tiwari, L., Kumar, V., Kumar, B., & Mahajan, D. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. RSC Advances, 8(41), 23171-23177. [Link]
- Reddy, K. U. M., Reddy, A. P., & Reddy, B. J. (2012). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Asian Journal of Chemistry, 24(12), 5645-5649.
-
Blank, D. H., & Kogon, I. C. (1970). Isocyanate reactions in and with N,N-dimethylformamide. Die Angewandte Makromolekulare Chemie, 11(1), 131-138. [Link]
-
Department of Toxic Substances Control. (2023). Technical Document for the Proposal to Add para-Phenylenediamine Derivatives to the Candidate Chemicals List. California Environmental Protection Agency. [Link]
-
Seno, M., Ohtake, T., & Kise, H. (1988). Visualization of antigen on nitrocellulose membrane by the oxidative coupling reaction of N,N'-dimethyl-p-phenylenediamine and 4-chloro-1-naphthol. Analytical Biochemistry, 173(1), 54-58. [Link]
-
Li, G., et al. (2015). FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE. RASĀYAN Journal of Chemistry, 8(4), 450-452. [Link]
- Google Patents. (2016).
- Google Patents. (2009).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. dtsc.ca.gov [dtsc.ca.gov]
- 4. Visualization of antigen on nitrocellulose membrane by the oxidative coupling reaction of N,N'-dimethyl-p-phenylenediamine and 4-chloro-1-naphthol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Urea Formation - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Monitoring N-[4-(dimethylamino)phenyl]-N'-phenylurea Synthesis by TLC
This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing Thin Layer Chromatography (TLC) to monitor the synthesis of N-[4-(dimethylamino)phenyl]-N'-phenylurea. The content moves from foundational protocols to advanced troubleshooting, ensuring scientific integrity and practical applicability in a laboratory setting.
Reaction Overview & Principle of TLC Monitoring
The synthesis of N-[4-(dimethylamino)phenyl]-N'-phenylurea is a classic example of nucleophilic addition, where an amine (aniline) attacks an isocyanate (4-(dimethylamino)phenyl isocyanate). The reaction progress is ideally monitored by TLC, a simple and rapid chromatographic technique.
Reaction Scheme:
In normal-phase TLC, a polar stationary phase (silica gel) is used with a less polar mobile phase. Compound separation is based on polarity:
-
High Polarity Compounds : Interact strongly with the silica gel, move slowly, and result in a low Retention Factor (Rf).
-
Low Polarity Compounds : Interact weakly with the silica gel, travel further up the plate with the solvent, and result in a high Rf.
For this specific reaction, the product, a disubstituted urea, is significantly more polar than the starting materials due to the hydrogen bonding capability of the urea moiety. Therefore, a successful reaction is visualized on the TLC plate by the consumption of the starting material spots and the appearance of a new, lower-Rf product spot.
Core Protocol: Step-by-Step TLC Monitoring
This protocol provides a robust starting point for monitoring the reaction. Optimization may be required based on specific reaction conditions and concentrations.
Materials:
-
Silica gel-coated TLC plates (e.g., Silica Gel 60 F₂₅₄)
-
TLC developing chamber
-
Capillary spotters
-
Mobile Phase: 7:3 Hexane:Ethyl Acetate (v/v) - initial recommendation
-
Reaction mixture aliquots
-
Reference solutions of starting materials (aniline and 4-(dimethylamino)phenyl isocyanate) in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
UV lamp (254 nm)
Methodology:
-
Prepare the Chamber : Pour the mobile phase into the developing chamber to a depth of approximately 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor. Cover and let it equilibrate for 5-10 minutes.
-
Prepare the TLC Plate : Using a pencil (never a pen, as ink components can chromatograph[1]), gently draw a baseline (origin) about 1 cm from the bottom of the plate. Mark three lanes: "SM" (Starting Material), "CO" (Co-spot), and "RM" (Reaction Mixture).
-
Spot the Plate :
-
SM Lane : Apply a small spot of the aniline reference solution.
-
RM Lane : Apply a small spot of the reaction mixture aliquot.
-
CO Lane : Apply a spot of the aniline reference solution first, and then carefully apply a spot of the reaction mixture directly on top of it. This "co-spot" is crucial for confirming if the starting material spot in the reaction mixture is indeed aniline.[2]
-
-
Develop the Plate : Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the solvent level is below the baseline to prevent the spots from dissolving into the solvent reservoir.[3] Cover the chamber and allow the solvent front to ascend the plate.
-
Analyze the Plate : Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely.
-
Visualize : View the plate under a UV lamp (254 nm). The aromatic compounds should appear as dark spots. Circle the spots lightly with a pencil.
-
Calculate Rf Values : For each spot, calculate the Rf value:
-
Rf = (Distance from origin to the center of the spot) / (Distance from origin to the solvent front)
-
The reaction is complete when the starting material spot in the "RM" lane is no longer visible and the product spot shows maximum intensity.
Visualizing Reaction Progress: A Workflow
The following diagram illustrates the standard workflow for TLC analysis.
Caption: Standard workflow for TLC reaction monitoring.
Troubleshooting Guide
This section addresses common problems encountered during the TLC analysis of the N-[4-(dimethylamino)phenyl]-N'-phenylurea synthesis.
| Problem | Possible Causes | Recommended Solutions |
| Spots are streaking or tailing. | 1. Sample Overload : Too much sample was applied to the plate.[3][4] 2. Inappropriate Solvent System : The mobile phase polarity may not be suitable for the compounds.[1] 3. Strongly Acidic/Basic Compounds : The dimethylamino group can interact strongly with acidic silica gel.[3] | 1. Dilute the reaction mixture sample before spotting. Apply the spot multiple times, allowing it to dry in between, to keep the spot size small.[1] 2. Adjust the mobile phase. If streaking occurs towards the baseline, increase polarity (e.g., more ethyl acetate). If it streaks towards the solvent front, decrease polarity (e.g., more hexane). 3. Add a small amount (e.g., 0.5-1%) of triethylamine (TEA) to the mobile phase to neutralize acidic sites on the silica gel. |
| No spots are visible under UV light. | 1. Sample Too Dilute : The concentration of the compounds is below the detection limit.[1] 2. Reaction Failure : The reaction may not have started. 3. Solvent Level Too High : The origin line was submerged in the solvent reservoir, washing away the sample.[3] | 1. Concentrate the sample or apply the spot multiple times in the same location, ensuring the solvent dries between applications.[1] 2. Re-check your reaction setup, reagents, and conditions. 3. Ensure the solvent level in the developing chamber is always below the origin line on your TLC plate. |
| All spots remain on the baseline (Rf ≈ 0). | Mobile Phase is Too Nonpolar : The solvent system does not have sufficient polarity to move the compounds off the origin.[2] | Increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate (e.g., change from 9:1 to 7:3 or 1:1). |
| All spots run to the solvent front (Rf ≈ 1). | Mobile Phase is Too Polar : The solvent system is too strong, causing all compounds to travel with the solvent front without separation. | Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of hexane (e.g., change from 1:1 to 8:2). |
| An unexpected spot appears. | 1. Impurity in Starting Material : One of the reagents may not be pure. 2. Side Reaction : Isocyanates are moisture-sensitive. 4-(dimethylamino)phenyl isocyanate may have reacted with trace water to form a symmetrical urea byproduct (1,3-bis(4-(dimethylamino)phenyl)urea).[5] | 1. Run a TLC of each starting material individually to check for impurities. 2. This is a common issue. The symmetrical urea is very nonpolar and will likely have a high Rf. Ensure the reaction is run under anhydrous (moisture-free) conditions.[6] |
| The solvent front is crooked or uneven. | 1. Uneven Plate Packing : The silica gel layer is not uniform (more common with self-prepared plates).[1] 2. Improper Chamber Seal : The chamber is not properly sealed, allowing for uneven solvent evaporation. 3. Plate Touching Chamber Wall : The edge of the TLC plate is touching the side of the chamber or the filter paper wick.[3] | 1. Use high-quality, pre-coated commercial TLC plates. 2. Ensure the chamber lid is securely placed. 3. Center the plate in the chamber, making sure it does not touch the sides. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for separating aromatic ureas? A good starting point is a mixture of a nonpolar solvent like hexane and a moderately polar solvent like ethyl acetate. A ratio of 7:3 or 1:1 (Hexane:Ethyl Acetate) is often effective. If separation is poor, you can try other systems like Dichloromethane:Methanol (e.g., 98:2) for more polar compounds.[7]
Q2: My product and starting material Rf values are very close. How can I improve separation? If the Rf values are too close for clear analysis, you need to change the selectivity of your mobile phase.[2] Try a different solvent system. For example, if you are using Hexane:Ethyl Acetate, switch to a system containing dichloromethane or toluene. Changing the solvent composition can alter the specific interactions between your compounds and the stationary/mobile phases, often leading to better separation.
Q3: How do I confirm the identity of the spots on my TLC plate? The best method is to use reference standards. Spot pure samples of your starting materials and, if available, your expected product on the same plate as your reaction mixture. The co-spot (CO) lane is also critical; if a spot in the reaction mixture is the same as a starting material, the two spots will merge into a single, well-defined spot in the co-spot lane.
Q4: The reaction is conducted in a high-boiling solvent like DMF or DMSO. How does this affect my TLC? High-boiling, polar solvents like DMF and DMSO can interfere with TLC development, often causing severe streaking.[2] To mitigate this, after spotting the plate, place it under a high vacuum for a few minutes to evaporate the reaction solvent before developing the plate in the TLC chamber.[2]
Q5: What if my compounds are not UV-active? While the compounds in this specific reaction are UV-active, if you encounter non-UV-active compounds in other work, you must use a chemical stain for visualization. Common methods include placing the dried plate in a chamber with iodine crystals (stains many organic compounds as temporary brown spots) or dipping the plate in a potassium permanganate (KMnO₄) solution, which reacts with compounds that can be oxidized.
References
-
Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]
-
University of Colorado Boulder, Department of Chemistry. Thin Layer Chromatography (TLC). [Link]
-
Chromatography Today. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. [Link]
-
Bitesize Bio. (2016, July 26). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]
-
Reich, H. J. Troubleshooting Thin-Layer Chromatography. University of Wisconsin-Madison, Department of Chemistry. [Link]
-
ACS Publications, Organic Process Research & Development. (2022, October 31). “On-Water” Reaction of (Thio)isocyanate: A Sustainable Process for the Synthesis of Unsymmetrical (Thio)ureas. [Link]
-
Asian Journal of Chemistry. Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. [Link]
-
National Center for Biotechnology Information, PMC. Preparation of bifunctional isocyanate hydroxamate linkers: Synthesis of carbamate and urea tethered polyhydroxamic acid chelators. [Link]
-
Taylor & Francis Online. (2020, August 4). Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates. [Link]
-
MDPI. (2006, February 28). Synthesis of 4-(4-(dimethylamino)phenyl)-5-acetyl-6-phenyl-3,4-dihydropyrimidin-2(1H)-thione. [Link]
Sources
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- 2. chem.rochester.edu [chem.rochester.edu]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. microbiozindia.com [microbiozindia.com]
- 5. Preparation of bifunctional isocyanate hydroxamate linkers: Synthesis of carbamate and urea tethered polyhydroxamic acid chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. mdpi.com [mdpi.com]
Comparative Guide: N-[4-(dimethylamino)phenyl]-N'-phenylurea vs. Established Kinase Inhibitors
As a Senior Application Scientist, I approach the evaluation of kinase inhibitors not merely as a screening exercise, but as a rigorous deconstruction of molecular interactions and cellular consequences. This guide provides an in-depth, objective comparison between the prototypical diarylurea compound N-[4-(dimethylamino)phenyl]-N'-phenylurea (DPU) and established clinical-grade kinase inhibitors. By analyzing the causality behind their binding modes and detailing self-validating experimental workflows, this document serves as a comprehensive resource for drug development professionals.
Mechanistic Architecture: The Diarylurea Pharmacophore
N-[4-(dimethylamino)phenyl]-N'-phenylurea (DPU) represents a fundamental, minimal scaffold for Type II kinase inhibition. Unlike Type I inhibitors (e.g., Dasatinib) that competitively bind the active "DFG-in" conformation of the kinase domain, diarylureas like DPU and Sorafenib selectively stabilize the inactive "DFG-out" state .
The Causality of Binding: The preference for the DFG-out conformation is rooted in structural thermodynamics. The bulky diarylurea scaffold requires an expanded allosteric pocket that only becomes accessible when the aspartate (D) of the highly conserved DFG motif flips outward by approximately 180° .
The urea moiety acts as the critical molecular anchor. It traverses the gatekeeper residue, functioning simultaneously as a hydrogen bond donor to the conserved glutamate in the αC-helix and an acceptor for the backbone amide of the DFG aspartate. Furthermore, the incorporation of the dimethylamino group in DPU is not arbitrary; it serves as a basic, solvent-exposed tail that enhances aqueous solubility and establishes electrostatic interactions with the hinge region. This fundamental design principle is echoed in the modern development of multi-kinase inhibitors .
Fig 1. MAPK signaling cascade illustrating targeted blockade of RAF by diarylurea inhibitors.
Comparative Landscape: DPU vs. Established Inhibitors
To contextualize the performance of DPU, we must benchmark it against highly optimized, FDA-approved inhibitors. While DPU possesses the core pharmacophore required for allosteric inhibition, clinical-grade molecules feature extended functional groups that dramatically increase target affinity and residence time.
Quantitative Comparison Table
| Inhibitor | Classification | Primary Kinase Targets | Binding Conformation | Key Pharmacophore | Typical Cellular IC₅₀ |
| DPU (Prototype) | Type II | Multi-kinase (RAF, VEGFR) | DFG-out | Diarylurea | 1.0 - 10.0 µM |
| Sorafenib | Type II | BRAF, VEGFR, PDGFR | DFG-out | Diarylurea + Picolinamide | 10 - 50 nM |
| Imatinib | Type II | BCR-ABL, c-KIT | DFG-out | Benzamide + Aminopyrimidine | 25 - 100 nM |
| Dasatinib | Type I | BCR-ABL, SRC | DFG-in | Aminothiazole | < 1 nM |
Data Interpretation: DPU acts as a foundational tool compound. Its micromolar IC₅₀ reflects the absence of extended hinge-binding motifs (like the picolinamide in Sorafenib or the aminopyrimidine in Imatinib) that drive nanomolar potency. However, its clean diarylurea structure makes it an excellent baseline control for studying DFG-out allosteric transitions.
Self-Validating Experimental Methodologies
To rigorously evaluate DPU and comparative inhibitors, we must employ self-validating assay systems that eliminate false positives driven by assay interference, autofluorescence, or off-target cytotoxicity.
Protocol A: In Vitro Target Engagement (ADP-Glo™ Kinase Assay)
Causality of Choice: We select a luminescence-based ADP detection assay over standard FRET because ADP-Glo is substrate-agnostic. It measures the universal product of kinase activity (ADP), allowing us to profile multi-kinase inhibitors across diverse targets without optimizing specific fluorescent peptide substrates for each kinase.
Step-by-Step Methodology:
-
Preparation: Dilute the target kinase (e.g., BRAF V600E) in optimized kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Compound Incubation: Add DPU or reference inhibitors (Sorafenib) in a 10-point dose-response curve (10 µM to 0.5 nM, 3-fold dilutions). Incubate for 30 minutes at room temperature to allow for the slow-binding kinetics typical of Type II DFG-out inhibitors.
-
Reaction Initiation: Add ultra-pure ATP and the specific protein substrate to initiate the reaction. Incubate for 60 minutes.
-
ATP Depletion: Add ADP-Glo™ Reagent (1:1 volume ratio) to terminate the kinase reaction and deplete all unconsumed ATP. Incubate for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which subsequently drives a luciferase/luciferin reaction.
-
Self-Validation Check: Calculate the Z'-factor using a "No Enzyme" control (baseline background) and a "Vehicle" control (maximum ATP hydrolysis). A Z'-factor > 0.5 confirms assay robustness.
Fig 2. Self-validating ADP-Glo workflow for universal quantification of kinase inhibition.
Protocol B: Cellular Target Engagement (Immunoblotting for p-ERK1/2)
Causality of Choice: Biochemical affinity does not guarantee cellular efficacy due to membrane permeability barriers and intracellular ATP competition (intracellular ATP is ~1-5 mM). Because diarylureas frequently target the RAF/MEK axis, quantifying the phosphorylation of ERK1/2 (the direct downstream substrate of MEK) provides a functionally relevant, amplified readout of intracellular target engagement.
Step-by-Step Methodology:
-
Cell Seeding: Seed A375 cells (BRAF V600E mutant) in 6-well plates at 3x10⁵ cells/well. Allow adherence for 24 hours.
-
Treatment: Treat cells with DPU, Sorafenib, or DMSO (Vehicle) for 2 hours.
-
Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (Na₃VO₄, NaF) to lock the phosphorylation state.
-
Quantification & Separation: Quantify protein concentration via BCA assay. Load 20 µg of total protein per lane on a 4-12% Bis-Tris SDS-PAGE gel.
-
Transfer & Probing: Transfer to a PVDF membrane. Probe with primary antibodies against p-ERK1/2 (Thr202/Tyr204) and Total ERK1/2.
-
Self-Validation Check: Signal normalization against Total ERK ensures that observed reductions in p-ERK are due to true kinase inhibition rather than non-specific cytotoxicity or unequal protein loading. Include a Staurosporine control (1 µM) to define the maximum dynamic range of pan-kinase blockade.
Conclusion
N-[4-(dimethylamino)phenyl]-N'-phenylurea serves as an elegant structural probe for understanding Type II kinase inhibition. While it lacks the extreme potency of highly decorated clinical drugs like Sorafenib or Dasatinib, its core diarylurea motif perfectly demonstrates the mechanistic requirements for DFG-out allosteric stabilization. By employing orthogonal, self-validating biochemical and cellular assays, researchers can confidently utilize this scaffold to guide the rational design of next-generation multi-kinase inhibitors.
References
-
Title: Conformational Analysis of the DFG-Out Kinase Motif and Biochemical Profiling of Structurally Validated Type II Inhibitors Source: Journal of Medicinal Chemistry (ACS) / PubMed URL: [Link]
-
Title: Lead Discovery of Type II BRAF V600E Inhibitors Targeting the Structurally Validated DFG-Out Conformation Based upon Selected Fragments Source: Molecules (MDPI) / PubMed URL: [Link]
-
Title: Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? Source: ACS Chemical Biology / PubMed URL: [Link]
A Comparative Guide to the Structure-Activity Relationship of N-[4-(dimethylamino)phenyl]-N'-phenylurea Analogs
The diaryl urea motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable ability to bind to various biological targets, particularly protein kinases.[1][2] Its prominence is exemplified by the successful development of multi-kinase inhibitors like Sorafenib, which has become a vital therapeutic agent in oncology.[3] These compounds typically function as Type II kinase inhibitors, uniquely binding to and stabilizing the inactive "DFG-out" conformation of the kinase. This mechanism relies on the urea moiety's capacity to form critical hydrogen bonds with a conserved glutamic acid residue in the αC-helix and the backbone amide of the aspartic acid in the DFG motif itself.[1]
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs centered around the N-[4-(dimethylamino)phenyl]-N'-phenylurea scaffold. We will dissect the role of each structural component, compare the biological performance of key analogs with supporting data, and provide detailed experimental protocols for their synthesis and evaluation, offering a comprehensive resource for researchers in drug discovery and development.
The N,N'-Diaryl Urea Core: A Hinge-Binding Powerhouse
The fundamental strength of the diaryl urea scaffold lies in the urea linker. The two N-H groups act as potent hydrogen bond donors, while the carbonyl oxygen is an excellent hydrogen bond acceptor.[1] This arrangement allows for a specific and high-affinity interaction within the ATP-binding pocket of many kinases, particularly in the hinge region that connects the N- and C-lobes of the enzyme.
Caption: Mechanism of action for diaryl urea analogs as RTK inhibitors.
Experimental Protocols
Reproducibility is the cornerstone of scientific integrity. The following protocols provide detailed methodologies for the synthesis and evaluation of N,N'-diaryl urea analogs.
Protocol 1: General Synthesis of N,N'-Diaryl Urea Analogs
This procedure describes the most common method for synthesizing diaryl ureas via the reaction of a substituted aniline with a substituted phenyl isocyanate. [4][5] Materials:
-
Substituted aniline (e.g., 4-dimethylaminoaniline) (1.0 mmol)
-
Substituted phenyl isocyanate (e.g., phenyl isocyanate) (1.1 mmol)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (20 mL)
-
Magnetic stirrer and stir bar
-
Round bottom flask with a nitrogen inlet
Procedure:
-
Dissolve the Aniline: In a clean, dry round bottom flask under a nitrogen atmosphere, dissolve the substituted aniline (1.0 mmol) in 10 mL of anhydrous DCM.
-
Cool the Mixture: Cool the solution to 0 °C using an ice bath.
-
Prepare Isocyanate Solution: In a separate vial, dissolve the substituted phenyl isocyanate (1.1 mmol) in 10 mL of anhydrous DCM.
-
Add Isocyanate: Add the isocyanate solution dropwise to the cooled aniline solution over 10 minutes with vigorous stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, if a precipitate has formed, collect the solid product by vacuum filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure N,N'-diaryl urea analog.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as NMR spectroscopy (¹H and ¹³C) and Mass Spectrometry.
Protocol 2: In Vitro Kinase Inhibition Assay (VEGFR-2 Example)
This protocol outlines a general procedure for determining the IC50 value of a compound against a specific protein kinase using a luminescence-based assay.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Materials:
-
Recombinant human VEGFR-2 enzyme
-
Kinase substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
Test compound (serial dilutions in DMSO)
-
ATP (Adenosine Triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well microplates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a series of dilutions (e.g., 10-point, 3-fold serial dilution) of the test compound in DMSO. The final DMSO concentration in the assay should be kept low (≤1%).
-
Reaction Setup: To the wells of a microplate, add the assay buffer, VEGFR-2 enzyme, and the substrate peptide.
-
Add Inhibitor: Add a small volume of the diluted test compound (or DMSO for control wells) to the wells.
-
Initiate Reaction: Start the kinase reaction by adding a specific concentration of ATP. The concentration is often set near the Km value for the enzyme to ensure competitive inhibition can be accurately measured.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a set period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ATP consumed. Using a kit like Kinase-Glo®, a reagent is added that lyses the enzyme and generates a luminescent signal proportional to the amount of remaining ATP. Less light indicates higher kinase activity (more ATP consumed).
-
Data Analysis: The luminescent signal is read using a plate-reading luminometer. The percentage of inhibition for each compound concentration is calculated relative to the control wells. The IC50 value is then determined by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Conclusion
The N-[4-(dimethylamino)phenyl]-N'-phenylurea scaffold and its broader diaryl urea family represent a highly fruitful area for the discovery of potent kinase inhibitors. The structure-activity relationship is well-defined, with the urea core acting as a critical hinge-binding element. Potency and selectivity are primarily dictated by the substitution patterns on the N'-phenyl (B-ring), where the introduction of electron-withdrawing groups and heterocyclic moieties has proven particularly effective. The detailed SAR data and robust experimental protocols presented in this guide provide a solid framework for the rational design and development of the next generation of diaryl urea-based therapeutics.
References
-
Fallacara, A. L., et al. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Scientific Reports, 5, 16750. [Link]
-
Song, H., et al. (2009). Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. Bioorganic & Medicinal Chemistry Letters, 19(21), 6113-6117. [Link]
-
Li, J., et al. (2020). Design, Synthesis and Insecticidal Activity of Novel Phenylurea Derivatives. Molecules, 25(22), 5345. [Link]
-
Verma, S., & Singh, S. (2021). Synthesis, Physicochemical, Computational and Biological Evaluation of Phenylurea Derivatives as CNS Agents. Central Nervous System Agents in Medicinal Chemistry, 21(3), 157-164. [Link]
-
Selvam, G., et al. (2008). 3D-QSAR Studies of Various Diaryl Urea Derivatives of Multi-targeted Receptor Tyrosine Kinase Inhibitors: Molecular Field Analys. Letters in Drug Design & Discovery, 5(5), 336-344. [Link]
-
Garuti, L., et al. (2016). Diaryl Urea: A Privileged Structure in Anticancer Agents. Current Medicinal Chemistry, 23(15), 1527-1548. [Link]
-
Selvam, G., et al. (2008). 3D-QSAR Studies of Various Diaryl Urea Derivatives of Multi-targeted Receptor Tyrosine Kinase Inhibitors: Molecular Field Analysis Approach. Bentham Science Publishers. [Link]
-
Shukla, S., et al. (2007). Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor. Journal of Medicinal Chemistry, 50(7), 1514-1527. [Link]
-
Gandin, V., et al. (2015). Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. ResearchGate. [Link]
-
Penning, T. D., et al. (2007). Discovery of N-(4-(3-Amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-Aminoindazole-Based Orally Active Multitargeted Receptor Tyrosine Kinase Inhibitor. Journal of Medicinal Chemistry, 50(7), 1514-1527. [Link]
-
Kumar, S., & Narasimhan, B. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Hilaris Publisher. [Link]
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A Comparative Guide to the Inhibitory Profiles of Phenylurea Derivatives
For Researchers, Scientists, and Drug Development Professionals
The phenylurea scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile template for the design of potent inhibitors targeting a wide array of enzymes and signaling pathways. The inherent structural rigidity and hydrogen bonding capabilities of the urea moiety, coupled with the vast chemical space offered by substitutions on the flanking phenyl rings, allow for the fine-tuning of inhibitory activity, selectivity, and pharmacokinetic properties. This guide provides an in-depth comparative analysis of the inhibitory profiles of various phenylurea derivatives, supported by experimental data, to empower researchers in the rational design of next-generation therapeutics.
Understanding the Core: The Phenylurea Pharmacophore
The central N,N'-disubstituted urea functional group is pivotal to the biological activity of these derivatives. It acts as a rigid linker and a potent hydrogen bond donor-acceptor, facilitating crucial interactions within the binding sites of target proteins. The specific nature and positioning of substituents on the phenyl rings dictate the derivative's potency, target selectivity, and overall pharmacological profile. This structure-activity relationship (SAR) is a key focus of this guide, providing insights into the causal relationships between chemical structure and inhibitory function.
Comparative Inhibitory Profiles: A Data-Driven Analysis
The true measure of a compound's potential lies in its inhibitory potency and selectivity. The following tables summarize the half-maximal inhibitory concentration (IC50) values for a selection of phenylurea derivatives against various targets, providing a quantitative basis for comparison. A lower IC50 value indicates a more potent inhibitor.
Phenylurea Derivatives as Kinase Inhibitors
Phenylurea derivatives have emerged as a prominent class of protein kinase inhibitors, targeting key players in oncogenic signaling pathways.
Table 1: Inhibitory Activity of Phenylurea Derivatives Against Protein Kinases
| Derivative Class | Specific Compound | Target Kinase(s) | IC50 (nM) | Target Cell Line / Assay | Reference |
| N-Phenyl-N'-{4-(4-quinolyloxy)phenyl}urea | Ki8751 (6ab) | VEGFR-2 | 0.90 | Enzymatic Assay | |
| PDGFRα | 67 | Enzymatic Assay | |||
| c-Kit | 40 | Enzymatic Assay | |||
| 1,3-Diphenylurea Appended Aryl Pyridine | APPU2n | c-MET | 18 | Enzymatic Assay | |
| VEGFR-2 | 24 | Enzymatic Assay | |||
| MCF-7 (Breast Cancer) | 760 | Cellular Assay (MTT) | |||
| PC-3 (Prostate Cancer) | 1850 | Cellular Assay (MTT) | |||
| N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea | Compound 7 | Class III RTKs (KIT, PDGFRβ, FLT3) | Potent Inhibition | Kinase Profiling | |
| 1-Phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea | Compound 7 | K562 (CML) | 38 | Cellular Assay |
Structure-Activity Relationship Insights for Kinase Inhibition:
-
Substitutions on the Phenyl Rings: For N-Phenyl-N'-{4-(4-quinolyloxy)phenyl}ureas targeting VEGFR-2, a less hydrophobic molecule with ortho-substituents that exert minimal steric hindrance enhances inhibitory action. Conversely, a para-substituent that does not accept hydrogen bonds is also favorable for VEGFR-2 inhibition.
-
Target Selectivity: The N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea scaffold has been shown to selectively target members of the class III receptor tyrosine kinase family. The addition of a bulky, hydrophilic phenylurea group at the 4-anilino position can diminish activity against EGFR while promoting inhibition of class III RTKs.
-
Allosteric Inhibition: Phenylurea-based probes have been developed as covalent-allosteric inhibitors of Akt, a key kinase in the PI3K pathway. This mechanism offers a novel approach to kinase inhibition with potentially higher selectivity.
Phenylurea Derivatives as Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors
IDO1 is a critical immunotherapeutic target in cancer, and phenylurea derivatives have shown significant promise as potent and selective inhibitors.
Table 2: Inhibitory Activity of Phenylurea Derivatives Against IDO1
| Compound | IDO1 Enzymatic IC50 (µM) | TDO Selectivity | Reference |
| i12 | 0.2 | No inhibitory activity against TDO | |
| i23 | 0.6 | No inhibitory activity against TDO | |
| i24 | 0.1 | No inhibitory activity against TDO |
Structure-Activity Relationship Insights for IDO1 Inhibition:
-
Positional Isomers: For phenylurea-based IDO1 inhibitors, there is a strong preference for para-substitution on the phenyl ring. Ortho,para-disubstituted derivatives have been found to be inactive.
-
Halogen Substitution: At the para-position, substitution with halogens such as fluorine, chlorine, and bromine results in similar inhibitory activity.
-
Selectivity: The phenylurea derivatives listed in Table 2 demonstrate high selectivity for IDO1 over tryptophan 2,3-dioxygenase (TDO), another enzyme involved in tryptophan metabolism.
Key Experimental Protocols: Ensuring Scientific Rigor
The reliability of inhibitory profile data hinges on the robustness of the experimental methodologies employed. Below are detailed, step-by-step protocols for two fundamental assays used to characterize phenylurea derivatives.
Protocol 1: In Vitro Kinase Inhibition Assay (Generic)
This protocol outlines a general procedure for determining the IC50 value of a phenylurea derivative against a specific protein kinase using a fluorescence-based assay.
Causality Behind Experimental Choices:
-
Kinase Titration: An initial kinase titration is crucial to determine the optimal enzyme concentration that yields a robust signal within the linear range of the assay.
-
DMSO Titration: As test compounds are typically dissolved in DMSO, a DMSO titration is necessary to ascertain the highest concentration of the solvent that does not interfere with the kinase activity or assay readout.
-
Controls: The inclusion of "no kinase" and "no inhibitor" controls is essential for background correction and to establish the baseline kinase activity, respectively.
Step-by-Step Methodology:
-
Prepare Reagents:
-
Kinase Assay Buffer: Typically contains a buffering agent (e.g., HEPES), salts (e.g., MgCl2, NaCl), and a reducing agent (e.g., DTT).
-
ATP Solution: Prepare a stock solution of ATP in the assay buffer. The final concentration used should be at or near the Km of the kinase for ATP to ensure sensitive detection of ATP-competitive inhibitors.
-
Substrate Solution: Prepare a stock solution of the kinase-specific peptide or protein substrate.
-
Test Compound: Prepare a serial dilution of the phenylurea derivative in DMSO.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the test compound dilutions to the appropriate wells.
-
Add 5 µL of the kinase solution (at 3x the final desired concentration) to all wells except the "no kinase" controls.
-
Initiate the reaction by adding 5 µL of a pre-mixed ATP and substrate solution (both at 3x the final desired concentration).
-
-
Incubation and Detection:
-
Incubate the plate at the optimal temperature for the kinase (typically 25-37°C) for a predetermined time (e.g., 60 minutes).
-
Stop the reaction (if necessary for the assay format) and add the detection reagent.
-
Read the plate on a suitable microplate reader (e.g., fluorescence, luminescence).
-
-
Data Analysis:
-
Subtract the background signal ("no kinase" control) from all other readings.
-
Normalize the data to the "no inhibitor" control (representing 100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess the cytotoxic or anti-proliferative effects of a compound on cultured cells.
Causality Behind Experimental Choices:
-
Cell Seeding Density: Optimizing the initial cell seeding density is critical to ensure that the cells are in the logarithmic growth phase during the treatment period.
-
Incubation Time: The duration of compound exposure (e.g., 48 or 72 hours) should be sufficient to observe a significant effect on cell proliferation.
-
MTT Incubation: The incubation time with the MTT reagent allows for the metabolic conversion of MTT to formazan by viable cells, which is the basis of the colorimetric readout.
-
Solubilization: The formazan crystals are insoluble in aqueous solution and must be dissolved in an organic solvent (e.g., DMSO) for accurate absorbance measurement.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture the desired cancer cell line in the appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C and 5% CO2.
-
-
Assay Procedure (96-well plate format):
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
The following day, treat the cells with various concentrations of the phenylurea derivative. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug). . Incubate the plates for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
-
Visualizing the Mechanisms: Pathways and Workflows
To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate a key signaling pathway targeted by phenylurea derivatives and a generalized workflow for their discovery and optimization.
Caption: Simplified signaling pathway showing the inhibition of Receptor Tyrosine Kinases (RTKs) by phenylurea derivatives, impacting downstream pathways like PI3K/Akt and MAPK/ERK.
Caption: A generalized workflow for the discovery and optimization of phenylurea derivatives as therapeutic agents.
Conclusion
Phenylurea derivatives represent a highly adaptable and potent class of inhibitors with broad therapeutic potential. A thorough understanding of their structure-activity relationships, coupled with rigorous and standardized experimental evaluation, is paramount for the successful development of novel drug candidates. This guide provides a foundational framework for comparing the inhibitory profiles of these compounds, offering both the data and the methodologies necessary to inform and accelerate future research endeavors.
References
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A Researcher's Guide to Benchmarking Novel IDO1 Inhibitors: A Comparative Analysis of N-[4-(dimethylamino)phenyl]-N'-phenylurea
Introduction: The Rationale for Targeting IDO1 in Immuno-Oncology
Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a pivotal enzyme in the landscape of cancer immunotherapy.[1][2] It is a heme-containing intracellular enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan into a series of metabolites, collectively known as kynurenines.[1][3][4] In the tumor microenvironment (TME), the overexpression of IDO1 by cancer cells or infiltrating immune cells creates a profound state of immunosuppression through two primary mechanisms: the depletion of tryptophan, which is essential for T-cell proliferation, and the accumulation of kynurenine metabolites, which actively promote the generation of regulatory T cells (Tregs) and suppress effector T and Natural Killer (NK) cell function.[4][5][6]
This critical role in tumor immune escape has made IDO1 an attractive therapeutic target.[3][7] The development of small-molecule inhibitors aims to block this immunosuppressive pathway, thereby restoring anti-tumor immunity. This guide provides a comprehensive framework for benchmarking a novel compound from the phenylurea class, N-[4-(dimethylamino)phenyl]-N'-phenylurea, against two well-characterized clinical candidates with distinct mechanisms of action: Epacadostat and Indoximod. Our objective is to equip researchers with the scientific rationale, detailed protocols, and data interpretation strategies necessary for a robust comparative analysis.
Profile of Comparator IDO1 Inhibitors
A meaningful benchmark requires comparison against standards with known properties and diverse mechanisms. We have selected Epacadostat and Indoximod for this purpose.
-
Epacadostat (INCB024360): A potent and highly selective, orally available inhibitor of the IDO1 enzyme.[8][9] It functions as a reversible, competitive inhibitor that interacts with the heme cofactor within the enzyme's active site.[10] Epacadostat has demonstrated low nanomolar potency in both enzymatic and cell-based assays, with reported IC50 values around 10 nM to 72 nM.[8][9][11][12][13] Despite promising early-phase data, its advancement was halted after a Phase III trial in combination with an immune checkpoint inhibitor failed to meet its primary endpoint, a result that has prompted deeper investigation into the complexities of targeting the IDO1 pathway.[14][15]
-
Indoximod (1-methyl-D-tryptophan): Unlike Epacadostat, Indoximod is not a direct enzymatic inhibitor of IDO1.[5][16] Its mechanism is more complex; it acts as an IDO pathway inhibitor.[17] Tryptophan depletion by IDO1 suppresses the mTORC1 signaling pathway, a key regulator of cell growth and proliferation. Indoximod, as a tryptophan mimetic, can reactivate mTORC1 signaling even in a low-tryptophan environment, thereby rescuing T-cell proliferation and function.[16][17][18] This downstream mechanism makes it a fascinating counterpoint to direct enzymatic inhibitors.
-
N-[4-(dimethylamino)phenyl]-N'-phenylurea (Test Compound): Phenylurea derivatives have been identified as a promising scaffold for the development of novel IDO1 inhibitors.[1] This guide will use N-[4-(dimethylamino)phenyl]-N'-phenylurea as our investigational compound to illustrate the benchmarking process. The objective is to determine its potency and cellular efficacy relative to the established comparators.
The IDO1 Pathway: A Dual Mechanism of Immune Suppression
To understand how these inhibitors function, it is essential to visualize the IDO1 signaling cascade. Inflammatory cytokines within the tumor microenvironment, most notably interferon-gamma (IFN-γ), potently induce the expression of IDO1.[3] Once expressed, IDO1 initiates the immunosuppressive cascade detailed below.
Caption: The IDO1 signaling pathway and points of therapeutic intervention.
Experimental Benchmarking Strategy
A robust evaluation of a new IDO1 inhibitor requires a multi-tiered approach, moving from direct enzymatic assessment to a more physiologically relevant cellular model. This strategy allows for the clear determination of on-target potency and functional cellular activity.
Direct Enzymatic Inhibition Assay
Scientific Rationale: The primary screen for any direct enzyme inhibitor is an in vitro enzymatic assay. This cell-free system isolates the target enzyme and substrate, allowing for the precise calculation of the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50% and is the gold standard for quantifying potency. We will measure the production of N'-formylkynurenine (NFK), the direct product of IDO1 catalysis, by monitoring the increase in absorbance at 321 nm.[8][19]
Caption: Workflow for the IDO1 direct enzymatic inhibition assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 1X Assay Buffer consisting of 50 mM potassium phosphate (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, and 0.2 mg/mL catalase.[8]
-
Dilute recombinant human IDO1 enzyme in Assay Buffer to a final concentration of 40 nM (for a 20 nM final concentration in the assay).
-
Prepare a 4 mM stock solution of L-Tryptophan in Assay Buffer (for a 2 mM final concentration).
-
-
Assay Plate Setup (96-well UV-transparent plate):
-
Add 50 µL of Assay Buffer to all wells.
-
Add 10 µL of test compound (N-[4-(dimethylamino)phenyl]-N'-phenylurea, Epacadostat) in serial dilutions. For controls, add 10 µL of buffer (for 100% activity) or a known potent inhibitor (positive control).
-
-
Enzyme Addition:
-
Add 20 µL of the diluted IDO1 enzyme solution to all wells except the 'no enzyme' background controls.
-
Mix gently and pre-incubate for 10 minutes at room temperature to allow inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the L-Tryptophan stock solution to all wells.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Measure the increase in absorbance at 321 nm every minute for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) for each well from the linear portion of the kinetic curve.
-
Normalize the rates to the 'no inhibitor' control.
-
Plot the percent inhibition versus the log of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Functional Assay
Scientific Rationale: While an enzymatic assay confirms direct target engagement, it does not account for critical drug-like properties such as cell permeability, metabolic stability, or potential off-target effects. A cell-based assay provides a more physiologically relevant system to measure an inhibitor's functional efficacy.[20] In this protocol, we will use a human cancer cell line (e.g., SKOV-3 ovarian cancer cells) and induce endogenous IDO1 expression with IFN-γ.[10] The inhibitor's effectiveness will be determined by its ability to prevent the conversion of tryptophan to kynurenine, which is measured in the cell culture supernatant.[10][21]
Caption: Workflow for the IDO1 cell-based functional assay.
Detailed Protocol:
-
Cell Culture:
-
Seed SKOV-3 cells in a 96-well flat-bottom plate at a density of 3 x 10⁴ cells/well in 100 µL of complete medium.[10]
-
Incubate overnight at 37°C with 5% CO₂ to allow for cell adherence.
-
-
Compound Treatment and IDO1 Induction:
-
Prepare serial dilutions of the test compounds (N-[4-(dimethylamino)phenyl]-N'-phenylurea, Epacadostat, Indoximod) in culture medium.
-
Add 50 µL of the compound dilutions to the respective wells.
-
Add 50 µL of medium containing 400 ng/mL IFN-γ to all wells for a final concentration of 100 ng/mL, bringing the total volume to 200 µL.[10]
-
Incubate the plate for 48 hours at 37°C with 5% CO₂.
-
-
Kynurenine Measurement:
-
Carefully collect 140 µL of the culture supernatant from each well and transfer to a new 96-well plate.
-
Add 10 µL of 6.1 N Trichloroacetic Acid (TCA) to each well, mix, and incubate at 50°C for 30 minutes. This step hydrolyzes the N-formylkynurenine to kynurenine.[20]
-
Centrifuge the plate to pellet any precipitate.
-
Transfer 100 µL of the clarified supernatant to a new flat-bottom plate.
-
Add 100 µL of 2% (w/v) p-dimethylaminobenzaldehyde (p-DMAB) in acetic acid to each well.[20]
-
After a 10-minute incubation at room temperature, measure the absorbance at 480 nm.
-
-
Data Analysis:
-
Use a standard curve of known kynurenine concentrations to quantify the amount in each sample.
-
Normalize the results to the 'no inhibitor' control (IFN-γ stimulated).
-
Plot the percent inhibition of kynurenine production versus the log of inhibitor concentration and fit the data to determine the cell-based IC50 value.
-
Data Interpretation and Comparative Analysis
The data generated from these assays should be compiled to facilitate a direct comparison between the novel phenylurea compound and the established inhibitors.
Table 1: Comparative Performance of IDO1 Inhibitors
| Parameter | N-[4-(dimethylamino)phenyl]-N'-phenylurea | Epacadostat (INCB024360) | Indoximod (D-1MT) |
| Mechanism of Action | Presumed Direct Enzymatic Inhibitor | Direct, Reversible Enzymatic Inhibitor[10] | IDO Pathway Inhibitor (mTORC1 Reactivator)[16][17][18] |
| Enzymatic IC50 | To Be Determined | ~10 - 72 nM[8][9][11][12] | Not a direct inhibitor; does not bind the enzyme[5][18] |
| Cell-Based IC50 | To Be Determined | ~15 nM[8][10] | Not applicable in this context; acts downstream[17] |
Expert Analysis:
-
Potency Comparison: A primary goal is to compare the enzymatic and cell-based IC50 values of N-[4-(dimethylamino)phenyl]-N'-phenylurea with those of Epacadostat. A lower IC50 value indicates higher potency. An ideal candidate would exhibit potent inhibition in the low nanomolar range in both assays.
-
Enzymatic vs. Cellular Activity: A significant drop-off in potency from the enzymatic to the cell-based assay (i.e., a much higher cell-based IC50) could suggest issues with cell permeability or that the compound is being actively exported from the cell or rapidly metabolized. Conversely, similar values suggest good cell penetration and stability.
-
Mechanistic Insights: The inclusion of Indoximod serves as a crucial mechanistic control. Because it does not directly inhibit the IDO1 enzyme, it should show no activity in the enzymatic assay. Its effects would need to be measured in more complex co-culture assays that assess T-cell proliferation, which is beyond the scope of this initial benchmarking but represents a logical next step.[17][21] This highlights that a lack of direct enzymatic inhibition does not preclude a compound from having a profound biological effect on the pathway.
Conclusion and Future Directions
This guide outlines a foundational, two-assay strategy for the initial benchmarking of a novel IDO1 inhibitor, N-[4-(dimethylamino)phenyl]-N'-phenylurea. By comparing its performance against the direct inhibitor Epacadostat and the pathway modulator Indoximod, researchers can gain critical insights into the compound's potency, cellular efficacy, and likely mechanism of action.
A promising result—namely, potent low-nanomolar activity in both the enzymatic and cell-based assays—would provide a strong rationale for advancing the compound. Subsequent investigations should include:
-
Selectivity Profiling: Assessing inhibitory activity against the related enzymes IDO2 and Tryptophan 2,3-dioxygenase (TDO) to ensure a selective profile.[8]
-
T-Cell Co-Culture Assays: To confirm that blocking kynurenine production translates into a functional rescue of T-cell proliferation.[21][22]
-
In Vivo Pharmacokinetics and Pharmacodynamics (PK/PD): To evaluate the compound's absorption, distribution, metabolism, and excretion, and to confirm target engagement in an animal model by measuring kynurenine levels in plasma and tumors.[9]
-
In Vivo Efficacy Studies: To assess the anti-tumor activity of the compound, both as a monotherapy and in combination with immune checkpoint inhibitors, in syngeneic mouse tumor models.[2]
By following this structured and scientifically-grounded approach, researchers can confidently and efficiently evaluate the therapeutic potential of new chemical entities targeting the critical IDO1 immunosuppressive pathway.
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Indoximod opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 - PMC. (Source: National Center for Biotechnology Information) [Link]
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Cell based kynurenine assay. After IDO1 induction with IFNγ SKOV-3... - ResearchGate. (Source: ResearchGate) [Link]
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Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC. (Source: National Center for Biotechnology Information) [Link]
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Full article: Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - Taylor & Francis. (Source: Taylor & Francis Online) [Link]
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IDO1 Inhibitor Mechanism of Action Assay Kit - BPS Bioscience. (Source: BPS Bioscience) [Link]
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Cell based functional assays for IDO1 inhibitor screening and characterization - PubMed. (Source: National Center for Biotechnology Information) [Link]
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Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0 - Frontiers. (Source: Frontiers) [Link]
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Discovery of secondary sulphonamides as IDO1 inhibitors with potent antitumour effects in vivo - PMC. (Source: National Center for Biotechnology Information) [Link]
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Novel Compounds with Promising IDO1 Inhibitory Activity As New Cancer Drug Candidates - Ingenta Connect. (Source: Ingenta Connect) [Link]
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A Researcher's Guide to Correlating In Vitro and In Vivo Activity of N-[4-(dimethylamino)phenyl]-N'-phenylurea, a Novel Kinase Inhibitor
Introduction: Unveiling the Therapeutic Potential of a Novel Phenylurea Compound
In the landscape of modern drug discovery, particularly within oncology, the phenylurea scaffold has proven to be a cornerstone for the development of potent kinase inhibitors.[1][2][3] Compounds like Sorafenib have demonstrated that this chemical moiety is adept at targeting key nodes within signaling cascades that drive cancer cell proliferation and survival.[4][5][6] This guide focuses on a novel investigational compound, N-[4-(dimethylamino)phenyl]-N'-phenylurea (hereinafter referred to as Cmpd-X). While specific biological data for Cmpd-X is not yet widely published, its structural similarity to known multi-kinase inhibitors suggests a high probability of activity against oncogenic signaling pathways.
For the purposes of this technical guide, we will hypothesize that Cmpd-X is an inhibitor of the RAF/MEK/ERK (MAPK) signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many human cancers, including melanoma and colorectal cancer.[7][8][9][10] Our objective is to provide a comprehensive framework for researchers to rigorously characterize the activity of Cmpd-X, establish a meaningful correlation between its in vitro potency and in vivo efficacy, and benchmark its performance against established therapeutics.
This guide is structured to provide not just protocols, but the scientific rationale behind them, empowering researchers to make informed decisions and generate robust, translatable data. We will navigate from initial biochemical and cell-based characterization to preclinical evaluation in animal models, culminating in the critical analysis of the in vitro-in vivo correlation (IVIVC).
I. In Vitro Characterization: From Target Engagement to Cellular Effects
The initial phase of characterization aims to answer fundamental questions: Does Cmpd-X engage its intended target? At what concentration does it exert a biological effect in cancer cells? And is the observed effect consistent with the hypothesized mechanism of action?
A. Biochemical Kinase Assay: Quantifying Direct Target Inhibition
The first step is to determine if Cmpd-X directly inhibits the activity of key kinases in the MAPK pathway, such as B-RAF and C-RAF. In vitro kinase assays provide a clean, cell-free system to measure the direct interaction between an inhibitor and its target enzyme.[11][12]
Rationale: This assay is crucial for confirming the primary mechanism of action. By measuring the inhibition of ATP binding or substrate phosphorylation, we can determine the compound's intrinsic potency (IC50) against the purified kinase.[9] This provides a baseline value that is independent of cellular factors like membrane permeability or efflux pumps.
Experimental Protocol: In Vitro RAF Kinase Inhibition Assay (Radiometric)
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).[13]
-
Dilute recombinant human B-RAF or C-RAF enzyme to a working concentration in kinase buffer.
-
Prepare a substrate solution containing a specific peptide substrate for RAF kinase.
-
Prepare a solution of [γ-33P]ATP with a known specific activity.[14]
-
Prepare serial dilutions of Cmpd-X and a reference inhibitor (e.g., Sorafenib) in DMSO, followed by a further dilution in kinase buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add 10 µL of the diluted Cmpd-X or reference compound.
-
Add 20 µL of the kinase/substrate mixture to each well.
-
Initiate the reaction by adding 10 µL of the [γ-33P]ATP solution.[14]
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding a quench buffer containing EDTA.
-
-
Detection and Analysis:
-
Transfer the reaction mixture onto a phosphocellulose filter mat.
-
Wash the filter mat extensively to remove unincorporated [γ-33P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
B. Cell-Based Assays: Assessing Biological Impact in a Cellular Context
While biochemical assays confirm target engagement, cell-based assays are essential to understand a compound's activity in a more biologically relevant system.
The MTT assay is a colorimetric method used to assess cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[15][16][17][18]
Rationale: This assay determines the concentration of Cmpd-X required to inhibit the growth of cancer cells (GI50). We will use a cancer cell line with a known B-RAF mutation (e.g., A375 melanoma, which harbors the B-RAF V600E mutation) to test the compound in a relevant genetic context.[7] Comparing the GI50 in a mutant cell line versus a wild-type cell line can also provide initial evidence of target-specific activity.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding:
-
Culture A375 (B-RAF mutant) and a B-RAF wild-type cell line (e.g., HT-29) in appropriate media.
-
Seed the cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[15]
-
-
Compound Treatment:
-
Prepare serial dilutions of Cmpd-X and comparator drugs (e.g., Vemurafenib, Sorafenib) in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.
-
Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.
-
-
MTT Addition and Solubilization:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.[15][19] Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.[19]
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[15]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the solution at 570 nm using a microplate reader.[19]
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the GI50 value (the concentration that inhibits cell growth by 50%) by plotting the data and fitting to a dose-response curve.
-
To confirm that the observed anti-proliferative effect is due to the inhibition of the MAPK pathway, we will use Western blotting to measure the phosphorylation status of key downstream proteins like MEK and ERK.
Rationale: A potent and specific RAF inhibitor should decrease the levels of phosphorylated ERK (p-ERK) without affecting total ERK levels.[5] This provides direct evidence of target engagement within the intact cell and confirms the on-target mechanism of action.
Experimental Protocol: Western Blot for p-ERK Inhibition
-
Cell Treatment and Lysis:
-
Seed A375 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of Cmpd-X for a short duration (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-PAGE.
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against p-ERK, total ERK, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the p-ERK signal to the total ERK signal. This will determine the concentration of Cmpd-X required to inhibit ERK phosphorylation.
-
II. In Vivo Evaluation: Translating Cellular Potency to Preclinical Efficacy
Positive in vitro results are the gateway to in vivo testing, which assesses the compound's behavior and efficacy in a complex biological system.[20][21] Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical oncology research.[20][21][22][23]
A. Pharmacokinetics (PK): What the Body Does to the Drug
Before assessing efficacy, it's crucial to understand the absorption, distribution, metabolism, and excretion (ADME) profile of Cmpd-X.[24] A PK study will determine key parameters like maximum concentration (Cmax), time to maximum concentration (Tmax), and overall drug exposure (AUC).[25][26]
Rationale: A compound can be highly potent in vitro but fail in vivo if it is not absorbed, is metabolized too quickly, or doesn't reach the tumor site.[27] PK data are essential for designing an effective dosing regimen for the efficacy study and are a critical component of the IVIVC.[28]
Experimental Protocol: Mouse Pharmacokinetic Study
-
Animal Dosing:
-
Use healthy, non-tumor-bearing immunodeficient mice (e.g., BALB/c nude).
-
Administer a single dose of Cmpd-X via the intended clinical route (e.g., oral gavage) and intravenously (for bioavailability calculation).
-
Formulate the compound in an appropriate vehicle.
-
-
Sample Collection:
-
Collect blood samples at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[25]
-
Process the blood to separate plasma.
-
-
Bioanalysis:
-
Develop and validate a sensitive LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry) method to quantify the concentration of Cmpd-X in the plasma samples.
-
-
Data Analysis:
-
Plot the plasma concentration versus time data.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis and calculate key PK parameters (AUC, Cmax, Tmax, half-life).[25]
-
B. In Vivo Efficacy and Pharmacodynamics (PD) Study
This study aims to determine if Cmpd-X can inhibit tumor growth in vivo and to correlate this effect with target modulation in the tumor tissue.
Rationale: This is the ultimate test of the compound's preclinical potential. By measuring tumor volume over time, we can assess efficacy. By collecting tumors at specific time points, we can perform pharmacodynamic (PD) analysis (e.g., Western blot for p-ERK) to confirm that the drug is reaching the tumor and inhibiting its target at concentrations that correlate with anti-tumor activity.[21][29]
Experimental Protocol: A375 Xenograft Efficacy and PD Study
-
Tumor Implantation and Growth:
-
Implant A375 human melanoma cells subcutaneously into the flank of immunodeficient mice.[20]
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a specified average size (e.g., 150-200 mm³), randomize the mice into treatment groups (e.g., Vehicle, Cmpd-X, Comparator drug).
-
-
Drug Treatment:
-
Treat the mice with Cmpd-X and comparator drugs according to a dosing schedule determined from the PK study (e.g., once daily oral gavage).
-
Monitor animal body weight and overall health throughout the study as a measure of toxicity.
-
-
Efficacy Assessment:
-
Measure tumor volumes 2-3 times per week.
-
At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
-
Pharmacodynamic (PD) Assessment:
-
Establish satellite groups of mice for PD analysis.
-
At a specific time point after the final dose (e.g., 4 hours, corresponding to the expected Tmax), euthanize the mice and excise the tumors.
-
Process a portion of the tumor for Western blot analysis to measure p-ERK levels, as described previously.
-
Process another portion to quantify the concentration of Cmpd-X in the tumor tissue via LC-MS/MS.
-
III. The Core Objective: Establishing the In Vitro-In Vivo Correlation (IVIVC)
The holy grail of this entire process is to establish a clear and predictive relationship between the in vitro and in vivo data.[30] A strong IVIVC provides confidence that the in vitro assays are relevant and can be used to predict the clinical potential of other compounds in the same class.
Rationale: The fundamental question for IVIVC in oncology is: Does the drug concentration achieved in the tumor in vivo exceed the concentration required for anti-proliferative activity in vitro for a sufficient duration?[29][31]
Analysis and Interpretation
-
Integrate the Datasets: Consolidate the key data points:
-
In Vitro Potency: The GI50 value from the MTT assay (e.g., Cmpd-X GI50 = 100 nM).
-
In Vivo Exposure: The average concentration (Cavg) of Cmpd-X in the tumor tissue over the dosing interval, as measured in the PD study.
-
In Vivo Efficacy: The percentage of tumor growth inhibition (TGI) at the tested dose.
-
In Vivo Target Modulation: The percentage of p-ERK inhibition in the tumor tissue at the tested dose.
-
-
Correlate Exposure and Activity:
-
Compare the in vivo tumor drug concentration with the in vitro GI50. For a successful correlation, the drug concentration in the tumor should be maintained at or above the GI50 value for a significant portion of the dosing interval.
-
Plot the percentage of p-ERK inhibition (PD effect) against the corresponding tumor drug concentration. This should yield a dose-response relationship.
-
Finally, correlate the magnitude of TGI with the extent of target modulation (p-ERK inhibition). For example, a 75% inhibition of p-ERK might correspond to 80% TGI.
-
This integrated analysis allows us to build a semi-mechanistic model that connects drug exposure to target engagement, pathway inhibition, and ultimately, anti-tumor efficacy.[30]
IV. Comparative Analysis: Benchmarking Against the Standard of Care
No drug is developed in a vacuum. A critical part of this guide is the objective comparison of Cmpd-X to existing, approved drugs that target the same pathway.
Comparator Selection
-
Vemurafenib: A potent and highly selective inhibitor of the B-RAF V600E mutant kinase.[32][33][34][35] It serves as a benchmark for on-target potency in B-RAF mutant models.
-
Sorafenib: A multi-kinase inhibitor that targets both RAF kinases (C-RAF and B-RAF) and receptor tyrosine kinases like VEGFR and PDGFR.[4][5][6][36] It represents a broader-spectrum inhibitor and is a relevant comparator, especially if Cmpd-X is found to have off-target activities.
Data Presentation for Objective Comparison
All quantitative data should be summarized in clear, structured tables for easy comparison.
Table 1: In Vitro Activity Profile
| Compound | B-RAF IC50 (nM) | C-RAF IC50 (nM) | A375 (B-RAF V600E) GI50 (nM) | HT-29 (B-RAF WT) GI50 (nM) |
| Cmpd-X | [Data] | [Data] | [Data] | [Data] |
| Vemurafenib | ~31[35] | ~48 | ~100 | >10,000 |
| Sorafenib | ~22[5] | ~6[5] | ~2,500 | ~5,000 |
Table 2: In Vivo Efficacy in A375 Xenograft Model
| Treatment Group (Dose) | Tumor Growth Inhibition (TGI, %) | p-ERK Inhibition (%, 4h post-dose) | Average Tumor Concentration (nM) |
| Cmpd-X ([Dose]) | [Data] | [Data] | [Data] |
| Vemurafenib ([Dose]) | [Data] | [Data] | [Data] |
| Sorafenib ([Dose]) | [Data] | [Data] | [Data] |
V. Visualization of Key Processes
Visual aids are indispensable for conveying complex biological pathways and experimental workflows.
Signaling Pathway Diagram
Caption: Hypothesized mechanism of Cmpd-X inhibiting the RAF-MEK-ERK signaling pathway.
Experimental Workflow Diagram
Caption: Workflow for establishing the in vitro-in vivo correlation (IVIVC).
Conclusion
This guide provides a robust, scientifically-grounded framework for the comprehensive evaluation of N-[4-(dimethylamino)phenyl]-N'-phenylurea (Cmpd-X) as a novel kinase inhibitor. By systematically progressing from in vitro characterization to in vivo validation and focusing on the crucial in vitro-in-vivo correlation, researchers can build a compelling data package that clearly defines the compound's mechanism, potency, and preclinical therapeutic potential. The inclusion of established comparators like Vemurafenib and Sorafenib ensures that the performance of Cmpd-X is contextualized against the current standard of care, providing a clear rationale for its continued development. This integrated approach, grounded in sound experimental design and logical progression, is paramount for translating a promising molecule from the bench to the clinic.
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Validation of N-[4-(dimethylamino)phenyl]-N'-phenylurea as a Research Tool Compound: A Comparative Guide
In early-stage drug discovery, identifying and validating robust chemical probes is critical for elucidating complex biological pathways. N-[4-(dimethylamino)phenyl]-N'-phenylurea (CAS 13143-07-2) is a synthetic small molecule built upon a highly privileged diarylurea scaffold. While it is frequently encountered in early discovery libraries (such as the AldrichCPR collection), its true value lies in its utility as a foundational pharmacophore for targeting kinases and hydrolases.
This guide provides an objective, data-driven framework for researchers and drug development professionals to validate this compound, comparing its performance against established alternatives and outlining self-validating experimental workflows.
Mechanistic Rationale & Target Class Applicability
The structural logic of N-[4-(dimethylamino)phenyl]-N'-phenylurea is rooted in its bidentate hydrogen-bonding capacity. The central urea motif acts as a critical anchor, while the flanking aromatic rings occupy adjacent hydrophobic pockets.
-
Type II Kinase Inhibition: Diarylureas are globally recognized for their ability to act as Type II kinase inhibitors . Unlike Type I inhibitors that compete directly with ATP in the active state, Type II inhibitors bind to the allosteric pocket exposed only when the kinase adopts the inactive, "DFG-out" conformation.
-
Hydrolase Modulation: The urea motif is also a well-documented pharmacophore for inhibiting soluble epoxide hydrolase (sEH), an enzyme implicated in cardiovascular and inflammatory diseases .
-
Electronic Tuning: The addition of the dimethylamino group on the terminal phenyl ring serves a dual purpose. It acts as an electron-donating group that alters the pKa of the urea nitrogens, and it introduces a basic amine that can improve aqueous solubility compared to highly lipophilic analogs .
Mechanism of Type II kinase inhibition via stabilization of the DFG-out conformation.
Comparative Performance Analysis
To establish N-[4-(dimethylamino)phenyl]-N'-phenylurea as a reliable research tool, it must be benchmarked against highly optimized reference drugs. As an early-stage screening hit, it offers a lower molecular weight and a highly tractable scaffold for structure-activity relationship (SAR) expansion, though it typically exhibits lower initial potency than late-stage clinical compounds.
Quantitative Comparison Table
| Compound | Primary Target Class | Binding Mode | Molecular Weight | Aqueous Solubility | Typical IC₅₀ Range |
| N-[4-(dimethylamino)phenyl]-N'-phenylurea | Kinases / sEH (Putative) | Type II (DFG-out) / Catalytic Pocket | 255.32 g/mol | Moderate (Basic Amine) | 0.1 - 5.0 µM (Screening Hit) |
| Sorafenib (Alternative) | VEGFR, PDGFR, RAF | Type II (DFG-out) | 464.82 g/mol | Poor (Highly Lipophilic) | 10 - 50 nM (Optimized Drug) |
| AUDA (Alternative) | Soluble Epoxide Hydrolase | Catalytic Aspartate | 392.58 g/mol | Poor | < 10 nM (Optimized Probe) |
Key Takeaway: While Sorafenib and AUDA offer superior potency, their high molecular weights and poor solubility can complicate in vitro assays. N-[4-(dimethylamino)phenyl]-N'-phenylurea provides a leaner, more soluble starting point for researchers looking to map novel allosteric pockets without the steric bulk of late-stage drugs.
Experimental Validation Protocols
To ensure scientific integrity, the validation of this compound must rely on self-validating systems. The following protocols are designed to establish causality by inherently controlling for false positives (such as compound auto-fluorescence or non-specific aggregation).
Protocol A: In Vitro Kinase Inhibition (TR-FRET Assay)
Causality & Rationale: Diarylureas often contain conjugated aromatic systems that can absorb or emit light, interfering with standard colorimetric or fluorescent assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen because its delayed signal acquisition completely bypasses the short-lived auto-fluorescence of the test compound, ensuring that signal loss is strictly caused by competitive displacement of the tracer.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 384-well plate with a serial dilution of N-[4-(dimethylamino)phenyl]-N'-phenylurea (10 µM to 0.1 nM) in assay buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
System Validation Controls (Critical):
-
Positive Control: Sorafenib (1 µM) to validate maximum assay sensitivity.
-
Negative Control: DMSO vehicle (0.1% final concentration).
-
Artifact Control: No-enzyme well to establish the absolute baseline fluorescence.
-
-
Incubation: Add the target kinase (e.g., VEGFR2 or p38α) and a fluorescently labeled active-site tracer. Incubate for 60 minutes at room temperature to allow the slow-binding kinetics typical of Type II inhibitors to reach equilibrium.
-
Detection & Analysis: Read the plate using a TR-FRET compatible microplate reader (Excitation: 340 nm, Emission: 615 nm / 665 nm). Calculate the IC₅₀ using a 4-parameter logistic regression. A valid result requires the Z'-factor of the control wells to be > 0.6.
Protocol B: Cellular Target Engagement via CETSA
Causality & Rationale: Demonstrating in vitro activity is insufficient to prove that the compound works in complex biological systems. The Cellular Thermal Shift Assay (CETSA) is employed because it relies on the fundamental thermodynamic principle that ligand binding physically stabilizes a protein against heat-induced denaturation. This proves direct, causal target engagement inside an intact cell, ruling out downstream phenotypic artifacts.
Step-by-Step Methodology:
-
Cell Treatment: Culture target cells (e.g., HUVECs for VEGFR) to 80% confluency. Treat with 5 µM of N-[4-(dimethylamino)phenyl]-N'-phenylurea or DMSO (vehicle control) for 2 hours.
-
Thermal Challenge: Aliquot the intact cells into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 60°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.
-
Lysis: Lyse the cells using repeated freeze-thaw cycles (liquid nitrogen to 37°C) rather than harsh detergents, which can disrupt the ligand-target complex.
-
Separation: Centrifuge at 20,000 x g for 20 minutes to pellet the denatured, aggregated proteins. The supernatant contains only the soluble, stabilized target.
-
Self-Validating Readout: Quantify the target protein in the supernatant via Western Blot.
-
Validation Metric: Target engagement is strictly confirmed only if the compound-treated sample exhibits a statistically significant rightward shift in the melting temperature ( Δ Tₘ > 2°C) compared to the DMSO control.
-
Cellular Thermal Shift Assay (CETSA) workflow for validating intracellular target engagement.
Best Practices and Potential Pitfalls
-
Solubility Limits: While the dimethylamino group improves solubility relative to unsubstituted diarylureas, stock solutions should strictly be maintained in 100% DMSO and diluted into aqueous buffers immediately prior to use to prevent micro-precipitation.
-
Kinetic Considerations: Diarylureas binding to the DFG-out conformation often exhibit slow on-rates. Assays must include extended pre-incubation times (up to 2 hours) to avoid artificially underestimating the compound's potency.
References
-
Diarylureas as Antitumor Agents International Journal of Molecular Sciences (MDPI)[Link]
-
Structure activity relationships of cycloalkylamide derivatives as inhibitors of the soluble epoxide hydrolase Bioorganic & Medicinal Chemistry Letters (NIH PubMed Central)[Link]
-
Identification of Diarylurea Inhibitors of the Cardiac-Specific Kinase TNNI3K by Designing Selectivity Against VEGFR2, p38α, and B-Raf ACS Medicinal Chemistry Letters[Link]
A Comprehensive Guide to the Safe Disposal of N-[4-(dimethylamino)phenyl]-N'-phenylurea
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of N-[4-(dimethylamino)phenyl]-N'-phenylurea, moving beyond a simple checklist to explain the scientific rationale behind each procedural step. Our commitment is to empower you with the knowledge to not only comply with safety standards but to cultivate a culture of proactive safety in your laboratory.
Understanding the Hazard Profile of N-[4-(dimethylamino)phenyl]-N'-phenylurea
Before any disposal procedure can be initiated, a thorough understanding of the chemical's intrinsic hazards is paramount. N-[4-(dimethylamino)phenyl]-N'-phenylurea is not a benign substance and must be handled with the respect due to a hazardous chemical.
Based on its classification, N-[4-(dimethylamino)phenyl]-N'-phenylurea presents the following hazards[1]:
| Hazard Classification | Description | GHS Hazard Code |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. | H302 + H312 + H332 |
| Skin Irritation | Causes skin irritation. | H315 |
| Eye Irritation | Causes serious eye irritation. | H319 |
| Specific Target Organ Toxicity (Single Exposure) | May cause drowsiness or dizziness. | H336 |
| Hazardous to the Aquatic Environment (Long-term) | May cause long-lasting harmful effects to aquatic life. | H413 |
This hazard profile unequivocally designates N-[4-(dimethylamino)phenyl]-N'-phenylurea as a hazardous waste. Under no circumstances should this compound or its contaminated materials be disposed of in standard laboratory trash or down the drain[2]. Improper disposal poses a significant threat to human health and the environment.
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of N-[4-(dimethylamino)phenyl]-N'-phenylurea. This workflow is designed to be a self-validating system, ensuring that each stage is completed in a manner that prioritizes safety and regulatory adherence.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the compound's toxicity and irritant properties, the following PPE is mandatory when handling N-[4-(dimethylamino)phenyl]-N'-phenylurea for disposal:
-
Eye Protection: Chemical safety goggles are required to protect against splashes.
-
Hand Protection: Nitrile rubber gloves are recommended. Ensure to check the glove manufacturer's compatibility chart for the specific chemical and breakthrough time[3].
-
Body Protection: A fully buttoned laboratory coat must be worn.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary. All handling of the solid compound should ideally take place within a certified chemical fume hood to minimize inhalation exposure.
Waste Segregation and Container Selection: Preventing Unwanted Reactions
Proper segregation of chemical waste is critical to prevent dangerous reactions within waste containers[4][5].
-
Dedicated Waste Container: N-[4-(dimethylamino)phenyl]-N'-phenylurea waste must be collected in a dedicated, properly labeled hazardous waste container[6].
-
Container Material: High-density polyethylene (HDPE) or other chemically resistant plastic containers are suitable for collecting this type of waste[7][8]. Ensure the container is in good condition, with a secure, leak-proof lid.
-
Incompatible Materials: This waste stream must be kept separate from:
-
Strong oxidizing agents
-
Strong acids and bases
-
Reactive metals
-
A chemical compatibility chart should always be consulted when dealing with mixed chemical waste streams[5][9].
Labeling: Clear and Compliant Communication
Accurate and thorough labeling of hazardous waste containers is a legal requirement and a critical safety measure. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "N-[4-(dimethylamino)phenyl]-N'-phenylurea"
-
The specific hazards (e.g., "Toxic," "Irritant," "Environmental Hazard")
-
The date on which the first waste was added to the container
-
The name and contact information of the responsible researcher or laboratory
On-Site Accumulation and Storage
Laboratories generating hazardous waste are considered "Satellite Accumulation Areas" and must adhere to specific regulations regarding the storage of this waste.
-
Storage Location: The waste container should be stored in a designated, secure area within the laboratory, away from general work areas and incompatible materials.
-
Container Management: The container must be kept closed at all times, except when adding waste.
-
Accumulation Limits: Be aware of the volume and time limits for hazardous waste accumulation in your facility as stipulated by the Resource Conservation and Recovery Act (RCRA) and your institution's specific policies[10].
Final Disposal: Professional Management
The final step in the disposal process is the transfer of the hazardous waste to a licensed disposal facility.
-
Contact your Environmental Health and Safety (EHS) Office: Your institution's EHS department is responsible for the collection and proper disposal of hazardous chemical waste. They will have established procedures for waste pickup requests.
-
Do Not Attempt Off-Site Transport: Never transport hazardous waste in a personal vehicle. All transportation must be handled by trained and certified professionals.
In-Lab Treatment Considerations for Aromatic Amines
For laboratories with the appropriate facilities and trained personnel, in-lab treatment to degrade the hazardous components of the waste can be considered. Aromatic amines can be degraded through oxidation.
Procedure for Degradation of Aromatic Amines:
-
Acidification: Prepare a dilute solution of the aromatic amine waste in sulfuric acid.
-
Oxidation: Slowly add a solution of potassium permanganate to the acidified amine solution. The permanganate will oxidize the aromatic amine.
-
Neutralization of Excess Oxidant: After the reaction is complete, any remaining potassium permanganate can be reduced by the careful addition of sodium bisulfite until the purple color disappears.
-
Final Disposal: The resulting solution, though the primary hazard has been neutralized, should still be collected as hazardous waste and disposed of through your EHS office, as it may contain manganese salts and other byproducts.
Caution: This procedure should only be performed by individuals with a thorough understanding of the chemical reactions involved and in a well-ventilated chemical fume hood.
Visualizing the Disposal Decision Process
The following diagram illustrates the decision-making workflow for the proper disposal of N-[4-(dimethylamino)phenyl]-N'-phenylurea.
Caption: Decision workflow for the disposal of N-[4-(dimethylamino)phenyl]-N'-phenylurea waste.
Conclusion: A Commitment to Safety and Environmental Stewardship
The proper disposal of N-[4-(dimethylamino)phenyl]-N'-phenylurea is a critical responsibility for all laboratory personnel. By adhering to the detailed procedures outlined in this guide, you are not only ensuring compliance with regulations but are also actively contributing to a safer research environment and protecting our planet from chemical contamination. Let this guide serve as a valuable resource in your commitment to excellence in laboratory safety and chemical handling.
References
-
Chemical Waste Disposal Guidelines. (n.d.). Retrieved from [Link]
-
SKC Inc. (2023, December 22). SDS 2001 - Aromatic Amine DECONtamination Solution. Retrieved from [Link]
-
University of British Columbia. (2019). In-Laboratory Treatment of Chemical Waste. Safety & Risk Services. Retrieved from [Link]
-
Singh, S., & Kumar, V. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. Retrieved from [Link]
- Sannino, F., et al. (1995). Photocatalytic Treatment of Laboratory Wastes Containing Aromatic Amines.
-
OEM Urea Solution Blog. (2025, June 26). How to dispose of used OEM urea solution properly? Retrieved from [Link]
-
Swancorp. (n.d.). UREA (UREA). Retrieved from [Link]
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Cipax. (n.d.). Chemical resistance of containers and tanks. Retrieved from [Link]
-
Washington State University. (n.d.). Standard Operating Procedure for: Urea. Retrieved from [Link]
- Wada, S., Ichikawa, H., & Tatsumi, K. (1995). Removal of phenols and aromatic amines from wastewater by a combination treatment with tyrosinase and a coagulant. Biotechnology and bioengineering, 45(4), 304–309.
-
NextSDS. (n.d.). N-(4-(DIMETHYLAMINO)PHENYL)-N'-PHENYLUREA. Retrieved from [Link]
-
Term. (2025, December 1). Aromatic Amine Pollution. Retrieved from [Link]
-
Rowan University. (n.d.). Chemical Compatibility for Waste Accumulation Guideline. Retrieved from [Link]
-
PubChemLite. (n.d.). N-[4-(dimethylamino)phenyl]-n'-phenylurea (C15H17N3O). Retrieved from [Link]
-
CP Lab Safety. (n.d.). Chemical Compatibility by Container Resin. Retrieved from [Link]
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Bürkert. (n.d.). Chemical Resistance Chart. Retrieved from [Link]
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Environmental Health and Safety Office. (n.d.). Waste Container Compatibility. Retrieved from [Link]
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NIST. (n.d.). Urea, N'-(4-chlorophenyl)-N,N-dimethyl-. WebBook. Retrieved from [Link]
- Gemo, N., et al. (2017). Synthesis of Urea Derivatives in Two Sequential Continuous-Flow Reactors. The Journal of Organic Chemistry, 82(7), 3877–3886.
- Liu, M., et al. (2022). Degradation of urea-formaldehyde resin residues by a hydrothermal oxidation method into recyclable small molecular organics.
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International Journal of Innovative Research in Science, Engineering and Technology. (2015). Urea – Utilization, Effects and Laboratory Synthesis. Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling N-[4-(dimethylamino)phenyl]-N'-phenylurea: From Personal Protection to Disposal
As researchers dedicated to advancing drug development, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling novel or specialized compounds like N-[4-(dimethylamino)phenyl]-N'-phenylurea (CAS No. 13143-07-2) demands more than just following a checklist; it requires a deep, causal understanding of the material's properties to mitigate risks effectively. This guide provides essential, field-proven safety protocols and logistical plans, ensuring both your protection and the validity of your results.
Immediate Safety Profile: Understanding the Risks
Before handling N-[4-(dimethylamino)phenyl]-N'-phenylurea, it is critical to recognize its inherent hazards as identified in its Safety Data Sheet (SDS). A thorough risk assessment is the foundation of a safe experimental design.
The compound is classified with the following hazards[1]:
-
Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Skin Irritation: Causes skin irritation.[1]
-
Serious Eye Irritation: Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation or drowsiness and dizziness.[1]
-
Long-term Aquatic Hazard: May cause long-lasting harmful effects to aquatic life.[1]
These classifications necessitate a stringent adherence to the engineering controls and personal protective equipment (PPE) protocols outlined below.
Comprehensive PPE Protocol: A Multi-Layered Defense
Your primary defense against exposure is a combination of engineering controls and a meticulously selected PPE ensemble. The rationale is not merely to create a barrier but to select the correct barrier for the specific risks posed by this compound.
1. Engineering Controls: Your First Line of Defense All work involving N-[4-(dimethylamino)phenyl]-N'-phenylurea, especially the handling of its solid form or the preparation of solutions, must be conducted within a certified chemical fume hood.[2][3] This is non-negotiable. The fume hood's exhaust ventilation is essential to control airborne particles and vapors, directly mitigating the risks of inhalation toxicity and respiratory irritation.[4] Furthermore, ensure that a safety shower and an eyewash station are readily accessible and unobstructed before you begin any work.[2][4]
2. Personal Protective Equipment (PPE): Essential, Task-Specific Gear The selection of PPE should be based on a thorough risk assessment of the specific procedures you are performing.
| PPE Category | Recommended Equipment | Rationale and Best Practices |
| Eye & Face Protection | Chemical safety goggles with side shields or a full-face shield. | Standard safety glasses are insufficient. Due to its classification as a serious eye irritant (H319)[1], chemical safety goggles providing a full seal around the eyes are mandatory to protect against splashes and airborne dust.[2][4] A face shield should be worn over goggles during procedures with a higher risk of splashing. |
| Hand Protection | Chemical-resistant nitrile gloves. | Nitrile gloves offer adequate protection against incidental contact.[2][4] Always inspect gloves for tears or pinholes before use. For prolonged handling or when preparing stock solutions, consider double-gloving. Use proper glove removal technique to avoid skin contamination.[4] |
| Body Protection | A fully-buttoned, long-sleeved laboratory coat. | A lab coat protects your skin and personal clothing from contamination.[2][4] It should be made of a suitable material and kept clean to maintain its protective integrity. |
| Respiratory Protection | NIOSH-approved respirator (if required). | Under normal operating conditions within a certified fume hood, additional respiratory protection is typically not required. However, if dust generation cannot be controlled or in the event of a significant spill outside of containment, a NIOSH-approved particulate respirator (e.g., N95) must be used.[2][4] |
| Foot Protection | Closed-toe shoes. | Shoes that fully cover the feet are required to protect against spills.[2] |
Operational Plan: Safe Handling and Storage
Adherence to a strict operational protocol minimizes the risk of exposure and cross-contamination.
Handling:
-
Minimize Dust: When weighing the solid compound, do so carefully on weighing paper or in a container within the fume hood to minimize dust generation.[4][5]
-
Avoid Contact: Always handle the compound in a manner that avoids contact with skin, eyes, and clothing.[4]
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[4][6] Wash your hands thoroughly with soap and water after handling the compound, before leaving the lab, and before breaks.[4][7]
Storage:
-
Container: Store the compound in a tightly closed, clearly labeled container.[4]
-
Location: Keep the container in a cool, dry, and well-ventilated area designated for toxic chemicals.[4][8]
-
Incompatibilities: Store away from strong oxidizing agents.[4]
Disposal Plan: Environmental Responsibility
N-[4-(dimethylamino)phenyl]-N'-phenylurea and any materials contaminated with it must be treated as hazardous chemical waste.[3]
-
Waste Classification: This material must be disposed of in accordance with all local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.[3]
-
Solid Waste: Contaminated disposables (e.g., gloves, weighing papers, pipette tips) must be collected in a designated, sealed, and clearly labeled hazardous waste container.[3]
-
Liquid Waste: Unused solutions should be collected in a compatible, sealed, and labeled hazardous waste container. Do not mix with incompatible waste streams.[3]
Emergency Workflow: Chemical Spill Response
In the event of a spill, a calm and methodical response is crucial. The following workflow outlines the immediate steps to be taken.
Caption: Workflow for handling a chemical spill.
References
-
N-(4-(DIMETHYLAMINO)PHENYL)-N'-PHENYLUREA. NextSDS. [Link]
-
Guide to Safe Urea (AUS40) Handling: Spills, Storage & Common Myths. Self.inc. [Link]
-
Personal Protective Equipment. US EPA. [Link]
-
Safety Data Sheet: DMAP. Carl ROTH. [Link]
-
Safety data sheet. CPAChem. [Link]
-
Safety Data Sheet – Urea. Morton Smith-Dawe. [Link]
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
